Product packaging for Zincofol(Cat. No.:CAS No. 75045-72-6)

Zincofol

Cat. No.: B15438482
CAS No.: 75045-72-6
M. Wt: 608.1 g/mol
InChI Key: OACJJCYBDIYDCQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Zincofol is a precisely formulated research compound composed of Zinc Sulfate and Folic Acid. This combination is significant in studies investigating nutritional biochemistry, reproductive health, and cellular function. Zinc is an essential cofactor for over 300 enzymes involved in DNA synthesis, cell division, and protein synthesis . It also supports immune function and helps maintain the integrity of biological barriers . Folic Acid, a B vitamin, is critical for nucleotide synthesis and amino acid metabolism, serving as a key one-carbon donor . Research on this combination has shown promise in models of male reproductive health, where it has been studied for its potential to support testicular function, improve semen quality, and modulate endocrine parameters . The mechanism is multifaceted, involving Zinc's role in structural and catalytic functions and Folic Acid's contribution to methylation cycles and nucleic acid production . This compound provides researchers with a standardized material for in vitro and in vivo studies in these fields. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl4CuNO8S2Zn B15438482 Zincofol CAS No. 75045-72-6

Properties

CAS No.

75045-72-6

Molecular Formula

C10H11Cl4CuNO8S2Zn

Molecular Weight

608.1 g/mol

IUPAC Name

copper;zinc;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydroxide;sulfate

InChI

InChI=1S/C10H9Cl4NO2S.Cu.H2O4S.2H2O.Zn/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;;1-5(2,3)4;;;/h1-2,5-6,9H,3-4H2;;(H2,1,2,3,4);2*1H2;/q;+2;;;;+2/p-4

InChI Key

OACJJCYBDIYDCQ-UHFFFAOYSA-J

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl.[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Zn+2]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Composition and Role of Zincofol+ Fertilizer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical composition of Zincofol+ fertilizer, a product of Maltose Bio Innovations Private Limited. The guide is intended for researchers and agricultural scientists interested in the technical specifications and physiological role of this micronutrient fertilizer.

Chemical Composition

This compound+ is a liquid fertilizer identified as a zinc amino acid chelate, produced through a fermentation process.[1][2] Its formulation is designed to prevent and treat zinc deficiency in a wide range of agricultural and horticultural crops.[3] The primary active component is chelated zinc, which enhances nutrient uptake by the plant. The physical and chemical properties are summarized below.

Data Presentation: Summary of Quantitative Specifications

ParameterValue
Form Liquid[2]
Active Ingredient Zinc amino acid chelate[2]
Zinc (as Zn) Content 6.8%[2]
pH 5.0 - 6.0[2]
Specific Gravity 1.10 - 1.15[2]
Color Brown[2]
Solubility Water Soluble[2]

In addition to the chelated zinc, the product is described as containing vitamins and minerals, though specific compounds and their concentrations are not detailed in the available literature.[1]

Role in Plant Physiology

The primary function of this compound+ is to supply zinc, an essential micronutrient for plants. Zinc acts as a cofactor for numerous enzymes and is involved in critical metabolic pathways. The zinc amino acid chelate formulation facilitates the absorption and translocation of zinc within the plant.

The key physiological roles of zinc provided by this compound+ include:

  • Enzyme Activation: It activates enzymes responsible for the synthesis of specific proteins.[3][2]

  • Chlorophyll (B73375) and Carbohydrate Formation: The fertilizer aids in the formation of chlorophyll and the synthesis of carbohydrates.[3][2]

  • Starch Conversion: It is involved in the conversion of starches to sugars.[3][2]

  • Auxin Synthesis: Zinc is crucial for the formation of auxins, which are hormones that regulate growth and stem elongation.[3][2]

  • Stress Resistance: By correcting zinc deficiency, it helps plants withstand both abiotic and biotic stress.[3][2]

Methodologies and Pathways

Experimental Protocols

Detailed experimental protocols for the development and efficacy testing of this compound+ are proprietary to the manufacturer. However, the evaluation of zinc fertilizers typically involves standard agricultural research methodologies. These include:

  • Soil and Plant Tissue Analysis: Determining the need for zinc supplementation through soil tests (e.g., DTPA-extractable zinc) and analysis of plant tissues to identify nutrient deficiencies.[4]

  • Field Trials: Conducting controlled pot or field experiments to evaluate the effect of the fertilizer on plant growth, chlorophyll content, photosynthetic rate, and final crop yield.[5][6] Application methods, such as foliar spray or soil application, are often compared for effectiveness.[6]

Biochemical Pathway Visualization

The concept of "signaling pathways" for a fertilizer differs from that in pharmacology. For this compound+, the "pathway" is the established metabolic role of zinc in plant physiology. The diagram below illustrates the logical relationship between the application of this compound+ and its key functions in plant metabolism.

Zincofol_Metabolic_Role cluster_input Fertilizer Application cluster_process Plant Physiological Uptake cluster_output Metabolic Functions This compound This compound+ (Zinc Amino Acid Chelate) Uptake Enhanced Zinc Uptake This compound->Uptake Enzyme Enzyme Activation & Protein Synthesis Uptake->Enzyme Chlorophyll Chlorophyll & Carbohydrate Formation Uptake->Chlorophyll Auxin Auxin Synthesis Uptake->Auxin Stress Stress Resistance Uptake->Stress

Caption: Metabolic role of this compound+ in plant physiology.

References

A Technical Guide to the Putative Mechanism of Action of Zinc and Folic Acid in Plant Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Zincofol" is a brand name for a human dietary supplement. This document outlines the established physiological mechanisms of its core components relevant to plant science, namely Zinc (Zn) and Folic Acid (Vitamin B9), to provide a scientific framework for understanding their effects on plants.

Executive Summary

Zinc (Zn) and Folic Acid (folates) are critical for plant growth, development, and stress response. Zinc is an essential micronutrient that functions primarily as a structural component or catalytic cofactor in over 300 enzymes, playing a vital role in processes ranging from photosynthesis and protein synthesis to hormone regulation and defense against oxidative stress.[1][2] Folates, a class of B vitamins, are central to one-carbon metabolism, providing the molecular units necessary for the synthesis of nucleic acids, amino acids, and other essential biomolecules.[3][4] This guide details the individual and potential synergistic mechanisms of action of zinc and folic acid in plants, providing a technical foundation for research and development in plant nutrition and biostimulation.

The Role and Mechanism of Action of Zinc (Zn) in Plants

Zinc is an indispensable micronutrient absorbed by plant roots primarily as the divalent cation Zn²⁺.[1] Its functions are multifaceted, impacting nearly every aspect of plant life.

Core Functions and Physiological Impact

Zinc's primary role is as a metal component of enzymes or as a functional, structural, or regulatory cofactor. It is essential for:

  • Enzyme Activation: Zinc is a key component in all six classes of enzymes, including RNA polymerase, superoxide (B77818) dismutase (Cu/Zn-SOD), and carbonic anhydrase.[1][5][6]

  • Photosynthesis and Carbohydrate Metabolism: It is involved in chlorophyll (B73375) synthesis and is a component of carbonic anhydrase, which facilitates CO₂ fixation.[2] Zinc deficiency can lead to a significant reduction in photosynthetic rate and carbohydrate accumulation.

  • Protein Synthesis: Zinc is required for the structural integrity of ribosomes and is involved in protein synthesis.[1]

  • Hormone Synthesis: Zinc is crucial for the synthesis of tryptophan, an amino acid that is a precursor to auxin (indole-3-acetic acid), the primary hormone regulating plant growth and development.[1][6]

  • Membrane Integrity and Stress Tolerance: Zinc helps maintain the stability of cell membranes by protecting sulfhydryl groups of membrane proteins from oxidation.[1][5] It also plays a role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage under stress conditions.[5]

Zinc Uptake and Translocation
  • Root Uptake: Zinc is taken up from the soil solution by root epidermal cells, primarily through facilitated diffusion mediated by transporters from the ZIP (ZRT, IRT-like Proteins) family.[7][8][9]

  • Radial Transport: Once inside the root, zinc moves through the symplastic pathway (from cell to cell via plasmodesmata) towards the vascular cylinder.[8]

  • Xylem Loading and Long-Distance Transport: Zinc is actively loaded into the xylem for transport to the shoots by Heavy Metal ATPase (HMA) transporters.[7][8] From the xylem, it is distributed throughout the plant.

Quantitative Data on Zinc Function
ParameterEffect of Adequate ZincEffect of Zinc DeficiencyKey Enzymes/Processes Involved
Photosynthesis Normal chlorophyll content and CO₂ fixation.Chlorosis (yellowing of leaves), reduced photosynthetic rate.Carbonic Anhydrase, Chlorophyll Synthesis Pathways.[2]
Growth Regulation Proper internode elongation and leaf expansion.Stunted growth, "rosetting" or bushy appearance due to shortened internodes.Tryptophan Synthesis, Auxin (IAA) Biosynthesis.[6][10]
Enzyme Activity Optimal function of >300 enzymes.Reduced activity of Zn-dependent enzymes.RNA Polymerase, Alcohol Dehydrogenase, Cu/Zn Superoxide Dismutase.[1]
Membrane Stability High membrane integrity, low electrolyte leakage.Increased membrane permeability and leakage, oxidative damage.Protection of sulfhydryl groups, ROS scavenging.[5]
Reproduction Successful flower and seed formation.Poor pollination, reduced seed quality and viability.Pollen formation and viability processes.[2]

The Role and Mechanism of Action of Folic Acid (Folates) in Plants

Plants, unlike animals, can synthesize folates de novo.[3][11] Folates are a family of vitamers based on the core structure of tetrahydrofolate (THF) and are essential for central metabolic pathways.

Core Functions and Physiological Impact

The primary role of folates is to act as coenzymes in the transfer of one-carbon (C1) units (e.g., methyl, formyl groups). This is critical for:

  • Nucleic Acid Synthesis: Folate derivatives provide C1 units for the de novo synthesis of purines and thymidylate, essential building blocks of DNA and RNA. Folate deficiency can impair DNA synthesis and cell division.[3][4]

  • Amino Acid Metabolism: Folates are required for the synthesis of key amino acids such as methionine and glycine.[4][12]

  • Methylation Cycle: Through the synthesis of methionine, folates provide the precursor for S-adenosylmethionine (SAM), the universal methyl group donor for the methylation of DNA, proteins, lipids, and lignin.[3][4]

  • Stress Response: Folate metabolism is often upregulated in response to both biotic and abiotic stress, suggesting a role in plant defense and adaptation.[3][4] Exogenous application of folic acid has been shown to enhance tolerance to salinity and drought.[12][13]

Folate Biosynthesis Pathway

Folate biosynthesis is a complex process distributed across three subcellular compartments:

  • Plastids: The precursor para-aminobenzoic acid (pABA) is synthesized via the shikimate pathway.[14]

  • Cytosol: The pterin (B48896) precursor is synthesized from GTP.[14]

  • Mitochondria: The pterin and pABA precursors are transported to the mitochondria, where they are combined and converted into the final active form, tetrahydrofolate (THF), which is then polyglutamylated.[3][14]

Quantitative Data on Folic Acid Function
ParameterEffect of Adequate FolateEffect of Folate DeficiencyKey Pathways/Processes Involved
Cell Division Normal cell cycle progression and growth.Impaired DNA synthesis, inhibited cell division, and stunted growth.De novo synthesis of purines and thymidylate.[3][15]
Amino Acid Synthesis Sufficient production of methionine, glycine, etc.Reduced levels of essential amino acids.One-Carbon Metabolism.[4]
Gene Regulation Proper DNA methylation patterns.Altered gene expression due to hypomethylation.S-adenosylmethionine (SAM) Cycle.[3]
Stress Tolerance Enhanced tolerance to oxidative and salt stress.Increased susceptibility to environmental stressors.Biosynthesis of antioxidants and osmoprotectants.[12]

Visualizing Mechanisms and Workflows

Signaling and Metabolic Pathways

Zinc_Uptake_and_Function cluster_soil Soil Solution cluster_root Root Epidermal Cell cluster_vascular Vascular Tissue (Xylem) cluster_leaf Leaf Cell Functions Zn2+ Zn2+ ZIP ZIP Transporter Cytosol_Zn Cytosolic Zn²⁺ Pool ZIP->Cytosol_Zn MTP MTP Transporter Cytosol_Zn->MTP Sequestration HMA HMA Transporter Cytosol_Zn->HMA Xylem Loading Vacuole Vacuole (Storage) MTP->Vacuole Xylem_Zn Zn²⁺ in Xylem HMA->Xylem_Zn Enzymes Enzyme Cofactor (>300 enzymes) Xylem_Zn->Enzymes Translocation to Shoot Photosynthesis Photosynthesis & Chlorophyll Synthesis Xylem_Zn->Photosynthesis Translocation to Shoot Auxin Auxin Synthesis Xylem_Zn->Auxin Translocation to Shoot Membrane Membrane Stability Xylem_Zn->Membrane Translocation to Shoot

Caption: Simplified workflow of Zinc uptake, translocation, and function in a plant.

Folate_Metabolism cluster_precursors Precursor Synthesis cluster_assembly Folate Assembly (Mitochondria) cluster_functions One-Carbon (C1) Transfer Functions GTP GTP (in Cytosol) Pterin Pterin Moiety GTP->Pterin Chorismate Chorismate (in Plastid) pABA pABA Moiety Chorismate->pABA THF Tetrahydrofolate (THF) (Active Folate) Pterin->THF Assembly pABA->THF Assembly C1_THF C1-THF Derivatives THF->C1_THF C1 Unit Activation Nucleotides Nucleotide Synthesis (DNA, RNA) C1_THF->Nucleotides AminoAcids Amino Acid Synthesis (e.g., Methionine) C1_THF->AminoAcids Methylation Methylation Cycle (via SAM) AminoAcids->Methylation Met -> SAM

Caption: Overview of the Folate biosynthesis and one-carbon metabolism pathway in plants.

Experimental Protocols

Protocol 1: Evaluating the Effect of Zinc on Plant Growth Under Hydroponic Conditions

  • Plant Material: Select a model plant species (e.g., Arabidopsis thaliana or a crop like maize). Germinate seeds on a solid, nutrient-free medium.

  • Hydroponic Setup: Transfer 7-day-old seedlings to a hydroponic system containing a complete nutrient solution (e.g., Hoagland's solution) but lacking zinc.

  • Treatment Groups:

    • Control (0 µM ZnSO₄): Zinc-deficient condition.

    • Treatment 1 (e.g., 1 µM ZnSO₄): Optimal zinc concentration.

    • Treatment 2 (e.g., 10 µM ZnSO₄): High zinc concentration.

  • Growth Conditions: Grow plants for 14-21 days in a controlled environment chamber (e.g., 16h light/8h dark cycle, 22°C).

  • Data Collection:

    • Biomass: Measure shoot and root fresh and dry weight.

    • Morphology: Record root length, shoot height, and leaf area.

    • Physiology: Measure chlorophyll content (e.g., using a SPAD meter or spectrophotometry) and photosynthetic rate (using an infrared gas analyzer).

    • Elemental Analysis: Determine zinc concentration in root and shoot tissues using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Statistical Analysis: Use ANOVA to determine significant differences between treatment groups.

Experimental_Workflow A Seed Germination B Transfer to Hydroponics (Zn-deficient medium) A->B C Acclimatization (2-3 days) B->C D Apply Treatments (0, 1, 10 µM ZnSO₄) C->D E Growth Period (14-21 days) in controlled environment D->E F Data Collection E->F G Biomass Measurement (Fresh/Dry Weight) F->G H Morphological Analysis (Root/Shoot Length) F->H I Physiological Assays (Chlorophyll, Photosynthesis) F->I J Elemental Analysis (ICP-MS) F->J K Statistical Analysis (ANOVA) G->K H->K I->K J->K

Caption: Experimental workflow for a hydroponic study on zinc's effect on plant growth.

Conclusion

Zinc and folic acid operate through distinct yet complementary biochemical pathways that are fundamental to plant health. Zinc acts as a crucial structural and catalytic element in a vast array of proteins, directly impacting photosynthesis, growth regulation, and stress defense. Folic acid is the cornerstone of one-carbon metabolism, enabling the synthesis of the very building blocks of life—DNA, RNA, and essential amino acids. While their direct synergistic interactions are not extensively documented in plant literature, their combined importance suggests that a deficiency in one could limit the efficacy of the other. A thorough understanding of these mechanisms is paramount for developing advanced nutritional strategies to enhance crop yield, quality, and resilience in a changing global climate.

References

A Technical Guide to the Fundamental Properties of Zinc/Chitosan-Folic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of nanotechnology and medicine has paved the way for sophisticated drug delivery systems capable of targeted therapy and controlled release. Among these, nanoparticles composed of zinc, chitosan (B1678972), and folic acid (Zn/CS-FA) have emerged as a promising platform. This technical guide provides an in-depth overview of the core fundamental properties of these nanoparticles. It details their synthesis, physicochemical characteristics, and mechanisms of cellular interaction. This document consolidates quantitative data into comparative tables, outlines detailed experimental protocols for key characterization techniques, and visualizes critical workflows and biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

Chitosan, a natural, biodegradable, and biocompatible polymer, serves as an excellent foundational material for nanoparticle-based drug delivery systems.[1][2] Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake via endocytosis.[1] The incorporation of zinc, often as zinc oxide (ZnO) or zinc sulfide (B99878) (ZnS), not only contributes to the structural integrity of the nanoparticle but can also impart intrinsic therapeutic properties, such as antibacterial and anticancer activities.[3][4]

The functionalization of the nanoparticle surface with folic acid (FA) is a key strategic enhancement for targeted drug delivery.[4] Many cancer cells overexpress folate receptors on their surface, making folic acid an effective targeting ligand that enables the nanoparticles to selectively bind to and be internalized by these malignant cells, thereby increasing therapeutic efficacy while minimizing off-target side effects.[4][5] This guide will explore the synthesis and characterization of this multi-component system.

Physicochemical Properties

The therapeutic efficacy of Zn/CS-FA nanoparticles is intrinsically linked to their physical and chemical characteristics. Properties such as particle size, surface charge (zeta potential), and polydispersity are critical determinants of their stability, biodistribution, and cellular uptake. The data presented below are compiled from studies on similar nanoparticle formulations and serve as a representative benchmark.

Quantitative Data Summary

The following tables summarize key quantitative data for Zn/CS-FA and analogous drug-loaded nanoparticle systems.

Table 1: Physicochemical Characteristics of Zn/CS-FA Nanoparticles

PropertyValueFormulation ContextSource(s)
Average Particle Size 463.67 ± 5.76 nmZnS/Chitosan-Folic Acid in 1% acetic acid[1][6]
22–41 nmZnO Nanoparticles loaded with Doxorubicin and Folic Acid[5]
Polydispersity Index (PDI) 0.29 ± 0.02ZnS/Chitosan-Folic Acid[6]
Zeta Potential +60.06 ± 0.55 mVPure Chitosan[6]
+49.57 ± 1.62 mVZnS/Chitosan-Folic Acid[6]
-29.3 ± 5.56 mVFolic Acid-Chitosan-ZnO[7]

Note: The sign of the zeta potential can vary significantly based on the final surface chemistry, pH of the medium, and the specific synthesis method used.

Table 2: Representative Drug Loading and Release Characteristics

Model DrugNanoparticle SystemEncapsulation Efficiency (EE%)Drug Loading Content (LC%)Release Profile SummarySource(s)
Methotrexate (MTX) Folic Acid-Chitosan coated PLGA NPs79%21.2%Nearly complete release after 48 hours.[8][9]
5-Fluorouracil (5-FU) 5-FU/ZnO in Gelatin-Chitosan BiofilmNot ReportedNot ReportedA maximum of 72.5% release over 24 hours.[1]
Doxorubicin (DOX) Doxorubicin-PLGA loaded Chitosan stabilized (Mn,Zn)Fe2O4Not ReportedNot ReportedpH-responsive: ~57% release at pH 4.0 within 5h; slower release at pH 7.4.[10]
Doxorubicin (DOX) Folic Acid-conjugated Oleoyl-Chitosan Magnetic NPs83.1%2.81%pH-dependent: ~71% release at pH 5.5 vs. ~45% at pH 7.4 within 5h.[11]

Experimental Protocols & Workflows

This section provides detailed methodologies for the synthesis and characterization of Zn/CS-FA nanoparticles. A generalized workflow is presented below.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase S1 Prepare Chitosan Solution S2 Incorporate Zinc Salt (e.g., ZnO) S1->S2 S3 Conjugate Folic Acid S2->S3 S4 Nanoparticle Formation & Purification S3->S4 C1 Physicochemical Analysis (DLS, ZP) S4->C1 Analyze Properties C2 Morphological Analysis (TEM/SEM) S4->C2 Image Particles C3 Structural Analysis (FTIR) S4->C3 Verify Conjugation C4 Drug Loading & Release Studies S4->C4 Evaluate Efficacy G cluster_membrane Cellular Environment cluster_pathways Endocytosis Pathways NP Zn/CS-FA Nanoparticle FR Folate Receptor NP->FR Binding Clathrin Clathrin-Mediated (High FA Density) FR->Clathrin Triggers Caveolae Caveolae-Mediated (Low FA Density) FR->Caveolae Triggers Membrane Extracellular Space ---------------------------------------------------------------------- Cell Membrane ---------------------------------------------------------------------- Intracellular Space (Cytoplasm) Endosome Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion CytoplasmRelease Cytoplasmic Drug Release Endosome->CytoplasmRelease Release

References

The Efficacy of Zincofol in Agricultural Applications: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agricultural Professionals

This technical guide delves into the scientific basis and practical application of Zincofol, a zinc amino acid chelate fertilizer, in modern agriculture. Zinc is an essential micronutrient for plant growth, playing a critical role in various physiological and biochemical processes. Deficiencies in this nutrient can lead to significant reductions in crop yield and quality. This document synthesizes available research on zinc amino acid chelates, the active component of this compound, to provide a comprehensive overview of its mechanism of action, efficacy, and application protocols.

The Role of Zinc in Plant Physiology

Zinc is a crucial cofactor for numerous enzymes involved in key metabolic pathways within plants. It is integral to the synthesis of proteins, carbohydrates, and chlorophyll (B73375).[1] Furthermore, zinc plays a vital role in the production of auxins, a class of plant hormones that regulate growth and development, including stem elongation.[1] An adequate supply of zinc also enhances a plant's ability to withstand both biotic and abiotic stresses.

The general pathway of zinc utilization in plants begins with its absorption from the soil by the roots, followed by translocation to various plant tissues. As a component of enzymes, zinc participates in a multitude of cellular reactions essential for healthy growth and development.

Zinc_Utilization_Pathway cluster_soil Soil cluster_plant Plant cluster_root Root cluster_translocation Translocation cluster_cellular Cellular Functions Zinc_in_Soil Zinc (Zn2+) Root_Uptake Root Absorption Zinc_in_Soil->Root_Uptake Uptake Xylem_Transport Xylem Transport to Shoots Root_Uptake->Xylem_Transport Enzyme_Activation Enzyme Activation & Synthesis Xylem_Transport->Enzyme_Activation Protein_Synthesis Protein Synthesis Enzyme_Activation->Protein_Synthesis Carbohydrate_Metabolism Carbohydrate Metabolism Enzyme_Activation->Carbohydrate_Metabolism Auxin_Production Auxin (Growth Hormone) Production Enzyme_Activation->Auxin_Production Stress_Resistance Enhanced Stress Resistance Auxin_Production->Stress_Resistance

Figure 1: Generalized pathway of zinc utilization in plants.

Efficacy of Zinc Amino Acid Chelates: A Review of Quantitative Data

The following tables summarize key findings from independent scientific studies on the impact of zinc amino acid chelates on crop yield and quality.

Table 1: Effect of Zinc Amino Acid Chelates on Crop Yield

CropTreatmentYield Increase vs. ControlYield Increase vs. Zinc Sulfate (B86663)Source
WheatFoliar Spray (Zn-Amino Acid Chelate)15.2% (Year 1), 19.2% (Year 2)Not specified[2]
Rice0.3% Foliar Spray (Zn-Amino Acid Chelate)4.7%2.0%[3]
Fodder CornFoliar Spray (Zn + Amino Acids)10%Not specified[4][5]

Table 2: Effect of Zinc Amino Acid Chelates on Crop Quality

CropTreatmentParameterImprovement vs. Zinc SulfateSource
Rice0.3% Foliar Spray (Zn-Amino Acid Chelate)Milled Rice Zinc Content29.3%[3]
Rice0.3% Foliar Spray (Zn-Amino Acid Chelate)Head Rice Rate6.7%[3]
Rice0.3% Foliar Spray (Zn-Amino Acid Chelate)Protein Content28.3%[3]

Experimental Protocols for Evaluating Zinc Fertilizer Efficacy

The following outlines a general experimental workflow for assessing the efficacy of zinc fertilizers like this compound in an agricultural setting. This protocol is a composite of standard methodologies employed in agronomic research.

Experimental_Workflow Start Experiment Design Site_Selection Site Selection & Soil Analysis (DTPA extraction for available Zn) Start->Site_Selection Plot_Establishment Establishment of Experimental Plots (Randomized Block Design) Site_Selection->Plot_Establishment Treatments Application of Treatments (e.g., Control, this compound, Zinc Sulfate) Plot_Establishment->Treatments Foliar_Application Foliar Application at Pre-flowering Treatments->Foliar_Application Data_Collection In-season Data Collection (e.g., SPAD meter readings for chlorophyll) Foliar_Application->Data_Collection Harvest Harvesting and Yield Measurement Data_Collection->Harvest Quality_Analysis Post-harvest Quality Analysis (e.g., grain zinc content, protein content) Harvest->Quality_Analysis Statistical_Analysis Statistical Analysis of Data Quality_Analysis->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Figure 2: A typical experimental workflow for testing zinc fertilizer efficacy.
Site Selection and Soil Analysis

Select a field with a history of zinc deficiency or with soil test results indicating low levels of available zinc. Conduct a baseline soil analysis to determine the initial zinc concentration. The Diethylene Triamine Pentaacetic Acid (DTPA) extraction method is a standard procedure for measuring plant-available zinc in soils.

Experimental Design and Treatment Application

Establish experimental plots using a randomized complete block design to minimize the effects of soil variability. Treatments should include a control (no zinc application), this compound at the recommended application rate, and a standard zinc fertilizer such as zinc sulfate for comparison.

For foliar application, this compound is typically applied at a rate of 1-1.5 ml per liter of water during the pre-flowering to post-fruit set stages.[1] For soil application or fertigation, a general dosage is 1 to 2 liters per acre.[1]

Data Collection and Analysis

Throughout the growing season, collect data on plant health and growth parameters. This can include measurements of chlorophyll content using a SPAD meter, plant height, and biomass.

At maturity, harvest the plots and measure the crop yield. Sub-samples should be collected for quality analysis, which may include determining the zinc concentration in the grain or edible portions, as well as other quality parameters such as protein content.

All collected data should be subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences observed between the treatments.

Conclusion

The available scientific literature strongly supports the efficacy of zinc amino acid chelates as a superior form of zinc fertilization for improving both crop yield and quality. While direct, peer-reviewed studies on the specific commercial product "this compound" are limited, the extensive research on its core component provides a solid foundation for its use in agricultural science. The enhanced bioavailability of chelated zinc offers a promising solution for addressing zinc deficiencies in a wide range of crops, ultimately contributing to improved agricultural productivity and nutritional security. Further field trials on the "this compound" formulation are warranted to generate specific data and optimize application protocols for various cropping systems.

References

An In-depth Technical Guide on the Role of Chelated Zinc Fertilizers in Enhancing Crop Zinc Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc (Zn) is an essential micronutrient for plant growth and development, playing a crucial role in various physiological and biochemical processes.[1][2] It is a key component of many enzymes and proteins, and is vital for hormone synthesis (auxin), chlorophyll (B73375) formation, and carbohydrate metabolism.[3][4] However, zinc deficiency is a widespread agricultural problem, limiting crop yields and nutritional quality globally.[1][5] Chelated zinc fertilizers, such as Zincofol (a zinc amino acid chelate), have emerged as an effective solution to address this issue by improving zinc availability and uptake by crops. This technical guide provides a comprehensive overview of the role of chelated zinc in crop nutrition, supported by data, experimental protocols, and visualizations of the underlying mechanisms.

The Challenge of Zinc Availability in Soils

The availability of zinc in soils for plant uptake is often limited, even in soils with high total zinc content. Several soil factors contribute to this low availability:

  • High pH: In alkaline soils, zinc tends to form insoluble precipitates, making it unavailable to plants.

  • High Phosphorus Levels: Excessive phosphorus can induce zinc deficiency by inhibiting its uptake and translocation.[3][6]

  • Low Organic Matter: Soils with low organic matter content have a reduced capacity to hold and supply zinc to plants.[3]

  • Calcareous Soils: High levels of carbonates in calcareous soils can also lead to the precipitation of zinc, reducing its availability.

These factors necessitate the use of efficient zinc fertilization strategies to ensure adequate zinc nutrition for crops.

Data on Zinc Uptake and Crop Performance

The application of zinc fertilizers, particularly in chelated forms, has been shown to significantly enhance zinc uptake and improve crop performance. The following tables summarize quantitative data from various studies.

Table 1: Effect of Zinc Fertilization on Crop Yield and Zinc Concentration

CropZinc SourceApplication MethodApplication RateYield Increase (%)Zinc Concentration Increase in Tissue (%)Reference
Knol KholZinc SulfateSoil + Foliar4 kg/ha (soil) + 0.14% (foliar)SignificantSignificant[2]
CowpeaZinc SulfateFoliar15 kg/ha SignificantNot specified[7]
CornZinc SulfateFoliar17.25 ppm9736 kg/ha (yield)Not specified[8]
CornZinc SulfateFoliar23 ppm-454.3 grains/cob[8]

Table 2: Comparison of Different Zinc Fertilizer Application Methods

CropApplication MethodKey FindingsReference
Knol KholSoil vs. FoliarCombined soil and foliar application resulted in the highest nutrient uptake.[2]
CowpeaSoil vs. FoliarFoliar application was more effective in increasing chlorophyll and protein content.[7]
GeneralSoil vs. FoliarFoliar application is a rapid way to correct zinc deficiency, especially during critical growth stages.[1]

Experimental Protocols for Assessing Zinc Uptake

To evaluate the efficacy of zinc fertilizers, a combination of field/pot experiments and laboratory analyses are employed.

Pot Experiment to Evaluate Zinc Fertilizer Efficacy
  • Soil Preparation: Collect soil from a zinc-deficient field. Air-dry the soil, sieve it (2 mm mesh), and mix it thoroughly. Analyze the baseline soil properties (pH, organic matter, available zinc).

  • Experimental Design: Use a completely randomized design (CRD) with multiple replications (e.g., 3-4). Treatments can include a control (no zinc), different zinc sources (e.g., zinc sulfate, chelated zinc), and various application rates.

  • Planting and Growth: Fill pots with a known weight of the prepared soil. Sow seeds of the test crop (e.g., maize, wheat). Thin the seedlings to a uniform number per pot after germination.

  • Fertilizer Application: Apply the zinc fertilizers according to the treatment plan. For soil application, mix the fertilizer with the soil before sowing. For foliar application, dissolve the fertilizer in water and spray it onto the leaves at a specific growth stage.

  • Data Collection:

    • Growth Parameters: Measure plant height, leaf area, and biomass at regular intervals.

    • Physiological Parameters: Measure chlorophyll content using a SPAD meter.

    • Yield Parameters: At maturity, harvest the plants and measure the grain/fruit yield.

  • Plant Tissue Analysis:

    • Dry the plant samples (shoots and roots separately) in an oven at 70°C until a constant weight is achieved.

    • Grind the dried samples into a fine powder.

    • Digest a known weight of the powdered sample using a di-acid mixture (e.g., nitric acid and perchloric acid).

    • Determine the zinc concentration in the digested sample using an Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

Laboratory Protocol for DTPA-Extractable Zinc in Soil

The DTPA (Diethylenetriaminepentaacetic acid) extraction method is commonly used to estimate the plant-available zinc in the soil.

  • Reagent Preparation: Prepare the DTPA extracting solution (0.005 M DTPA, 0.01 M CaCl2, and 0.1 M triethanolamine (B1662121) [TEA], buffered at pH 7.3).

  • Extraction:

    • Take 10 g of air-dried, sieved soil in a 50 ml conical flask.

    • Add 20 ml of the DTPA extracting solution.

    • Shake the flask on a mechanical shaker for 2 hours.

  • Filtration: Filter the suspension through a Whatman No. 42 filter paper.

  • Analysis: Determine the zinc concentration in the filtrate using an AAS or ICP-MS.

Visualizing the Mechanisms of Zinc Uptake and Translocation

The following diagrams illustrate the key pathways and processes involved in zinc uptake by plants.

Zinc_Uptake_Pathway cluster_soil Soil Environment cluster_root Root Epidermis cluster_plant Plant System Soil_Solution_Zn Zn²⁺ in Soil Solution Root_Surface Root Surface Soil_Solution_Zn->Root_Surface Mass Flow & Diffusion Chelated_Zn Chelated Zinc (e.g., this compound) Chelated_Zn->Soil_Solution_Zn Increases Availability ZIP_Transporters ZIP Family Transporters Root_Surface->ZIP_Transporters Uptake Xylem Xylem Loading ZIP_Transporters->Xylem Transport Shoot Translocation to Shoot Xylem->Shoot

Caption: Simplified workflow of zinc uptake from the soil into the plant system.

The above diagram illustrates the general pathway of zinc uptake. Chelated zinc fertilizers, like this compound, play a crucial role by maintaining zinc in a soluble and plant-available form in the soil solution, thereby enhancing its uptake by root transporters.

Experimental_Workflow Start Start: Pot Experiment Setup Soil_Prep Soil Preparation & Analysis Start->Soil_Prep Treatments Application of Zinc Treatments Soil_Prep->Treatments Plant_Growth Plant Growth & Monitoring Treatments->Plant_Growth Data_Collection Data Collection (Growth, Yield) Plant_Growth->Data_Collection Tissue_Analysis Plant Tissue Analysis (AAS/ICP-MS) Data_Collection->Tissue_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Tissue_Analysis->Statistical_Analysis End End: Results & Conclusion Statistical_Analysis->End

Caption: A typical experimental workflow for evaluating the efficacy of zinc fertilizers.

This workflow outlines the key steps involved in conducting a scientific study to assess the impact of a zinc fertilizer on crop growth and zinc uptake.

Mechanism of Action of Chelated Zinc

Chelates are organic molecules that can "grasp" a metal ion, in this case, zinc, protecting it from interacting with other soil components that would otherwise render it unavailable. Zinc amino acid chelates, such as this compound, offer several advantages:

  • Enhanced Stability: The chelate protects the zinc ion from forming insoluble precipitates in the soil, keeping it in the soil solution for a longer period.

  • Increased Mobility: The organic coating of the chelate can improve the mobility of zinc in the soil, allowing it to reach the plant roots more effectively.

  • Improved Uptake: Plants can absorb the entire chelated zinc molecule or the zinc ion after it is released from the chelate at the root surface. This dual uptake mechanism can lead to more efficient zinc absorption.

Once inside the plant, zinc is transported through the xylem to the shoots, where it is utilized in various metabolic processes. The primary transporters involved in zinc uptake from the soil into the root cells belong to the ZIP (ZRT, IRT-like Protein) family.

Zinc deficiency is a significant constraint to crop production and nutritional quality. Chelated zinc fertilizers, exemplified by products like this compound, offer a highly effective means of delivering this essential micronutrient to crops. By maintaining zinc in a soluble and available form, these fertilizers enhance uptake, leading to improved plant growth, yield, and nutritional value. The use of standardized experimental protocols is crucial for evaluating the efficacy of different zinc fertilization strategies and for developing best management practices for sustainable agriculture.

References

basic research on the biocompatibility of zinc folic acid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of zinc folic acid nanoparticles, with a focus on core experimental protocols, quantitative data analysis, and the underlying cellular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of nanoparticle-based drug delivery systems.

Introduction

Zinc oxide (ZnO) nanoparticles are increasingly investigated for biomedical applications due to their unique physicochemical properties. The functionalization of these nanoparticles with folic acid (FA) offers a promising strategy for targeted drug delivery, particularly in oncology, as many cancer cells overexpress folate receptors.[1] Understanding the biocompatibility of these FA-conjugated ZnO nanoparticles is paramount for their safe and effective clinical translation. This guide details the essential in vitro and in vivo assays used to assess their biocompatibility, presenting methodologies and key data from relevant studies.

Nanoparticle Synthesis and Characterization

A complete biocompatibility assessment begins with the thorough characterization of the nanoparticles.

Synthesis of Folic Acid-Conjugated Zinc Oxide Nanoparticles

A common method for synthesizing FA-conjugated ZnO nanoparticles is the sol-gel technique.

Protocol:

  • ZnO Nanoparticle Synthesis: Zinc diacetate is dissolved in distilled water. An ammonia (B1221849) solution is added to precipitate zinc hydroxide. The precipitate is then centrifuged, washed, and dried to obtain ZnO nanoparticles.[2]

  • Folic Acid Activation: Folic acid is dissolved in a mild alkaline solution.

  • Conjugation: The ZnO nanoparticle suspension is added to the activated folic acid solution and stirred to facilitate the conjugation of folic acid to the surface of the nanoparticles.[2]

Physicochemical Characterization

Key parameters to characterize include:

  • Size and Morphology: Determined by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

  • Surface Charge: Measured as zeta potential.

  • Crystalline Structure: Analyzed using X-ray Diffraction (XRD).

  • Surface Chemistry and Conjugation Confirmation: Assessed by Fourier-Transform Infrared Spectroscopy (FTIR).

ParameterTypical ValuesReference
Mean Diameter (ZnO NPs)40 ± 5 nm[2]
Mean Diameter (FA-ZnO NPs)20 ± 2 nm[2]
Zeta Potential (ZnO NPs)-5 mV[2]
Zeta Potential (FA-ZnO NPs)-15 mV[2]

In Vitro Biocompatibility Assessment

In vitro assays are crucial for the initial screening of nanoparticle biocompatibility.

Cytotoxicity Assays

3.1.1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., L929, HeLa, HepG2) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

  • Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of zinc folic acid nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

3.1.2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Add 100 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Quantitative Cytotoxicity Data (IC50 Values in µg/mL)

Cell LineNanoparticle24h48h72hReference
MDA-MB-231ZnO NPs---[2]
MDA-MB-231FA-ZnO NPs---[2]
A375 (Melanoma)ZnO-Metformin-FA-11.6-[3]
T24 (Bladder Cancer)ZnO-Metformin-FA-2.9-[3]
Hemocompatibility Assessment

Hemolysis Assay (ASTM E2524)

This assay evaluates the potential of nanoparticles to damage red blood cells.

Experimental Protocol:

  • Blood Collection: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Suspension: Prepare a diluted RBC suspension in phosphate-buffered saline (PBS).

  • Nanoparticle Incubation: Add various concentrations of zinc folic acid nanoparticles to the RBC suspension. Use PBS as a negative control and deionized water as a positive control.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Genotoxicity Assessment

Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

Experimental Protocol:

  • Cell Treatment: Expose cells to various concentrations of zinc folic acid nanoparticles for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In Vivo Biocompatibility Assessment

Animal models provide crucial information on the systemic effects of nanoparticles.

Experimental Protocol (General):

  • Animal Model: Typically, mice or rats are used.

  • Administration: Zinc folic acid nanoparticles are administered via a relevant route (e.g., oral, intravenous).

  • Observation: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • Blood Analysis: Collect blood samples to assess hematological and serum biochemical parameters.

  • Histopathology: After a predetermined period, euthanize the animals and collect major organs (liver, kidney, spleen, lungs, heart) for histological examination to identify any tissue damage or inflammation.

Summary of In Vivo Findings for ZnO Nanoparticles:

Animal ModelAdministration RouteDose (mg/kg)Key FindingsReference
Male Albino MiceOral50, 300, 600Dose-dependent effects on liver and kidney. 50 mg/kg showed no obvious health hazards.[3]
Male RatsOral100, 200, 300, 400, 600Dose-dependent increase in DNA fragmentation in liver and kidney cells.[4][5]
C57BL/6 MiceOral750Induced immunosuppression.[6]

Cellular Uptake and Signaling Pathways

The biocompatibility and efficacy of zinc folic acid nanoparticles are intrinsically linked to their interaction with cells and the subsequent activation of cellular signaling pathways.

Cellular Uptake Mechanisms

Folic acid-conjugated nanoparticles are primarily internalized through receptor-mediated endocytosis.

G cluster_0 Cellular Uptake of FA-ZnO Nanoparticles cluster_1 Endocytic Pathways NP FA-ZnO Nanoparticle FR Folate Receptor NP->FR Binding CME Clathrin-Mediated Endocytosis FR->CME Initiates CVE Caveolae-Mediated Endocytosis FR->CVE Initiates Membrane Cell Membrane Endosome Early Endosome CME->Endosome Forms CVE->Endosome Forms Late_Endosome Late Endosome Endosome->Late_Endosome Matures to Lysosome Lysosome Late_Endosome->Lysosome Fuses with Release Release of Zn2+ and Drug Lysosome->Release Acidic pH triggers G cluster_0 ZnO Nanoparticle-Induced Cytotoxicity Signaling ZnO Intracellular ZnO Nanoparticles / Zn2+ ROS Increased ROS (Oxidative Stress) ZnO->ROS Mito Mitochondrial Damage ROS->Mito DNA DNA Damage ROS->DNA Apoptosis_Pathway Caspase Activation Mito->Apoptosis_Pathway DNA->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

References

The Strategic Role of Folic Acid in Zinc/Chitosan Nanoparticular Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and targeted drug delivery has paved the way for innovative therapeutic strategies with enhanced efficacy and reduced off-target effects. Among the various nanocarriers being explored, zinc/chitosan (B1678972) nanoparticles have emerged as a promising platform due to their biocompatibility, biodegradability, and pH-sensitive drug release properties. The functionalization of these nanoparticles with folic acid represents a significant advancement, enabling active targeting of cancer cells that overexpress folate receptors. This technical guide provides an in-depth exploration of the pivotal role of folic acid in zinc/chitosan nanoparticle systems, detailing their synthesis, characterization, and the underlying mechanisms of targeted cellular uptake.

The Core Principle: Folic Acid as a Targeting Ligand

Folic acid, a B vitamin, is essential for cell growth and division. Many cancer cells exhibit a significantly higher expression of folate receptors (FRs) on their surface compared to healthy cells to meet their increased demand for this vitamin.[1][2] This differential expression provides a molecular target for therapeutic intervention. By conjugating folic acid to the surface of zinc/chitosan nanoparticles, these nanocarriers can selectively bind to and be internalized by cancer cells through a process known as folate receptor-mediated endocytosis.[2][3] This active targeting mechanism enhances the intracellular concentration of the encapsulated therapeutic agent, thereby improving its cytotoxic effect on cancer cells while minimizing exposure to healthy tissues.[4][5]

Synthesis and Characterization of Folic Acid-Conjugated Zinc/Chitosan Nanoparticles

The synthesis of these targeted nanoparticles typically involves a multi-step process, beginning with the formation of chitosan nanoparticles, followed by the incorporation of zinc and subsequent conjugation with folic acid.

Experimental Protocols

Protocol 1: Synthesis of Folic Acid-Conjugated Chitosan (FA-CS)

  • Objective: To covalently link folic acid to the chitosan polymer backbone.

  • Materials: Chitosan, 1% acetic acid, dimethyl sulfoxide (B87167) (DMSO), folic acid (FA), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC).[4][6]

  • Procedure:

    • Dissolve chitosan in a 1% acetic acid solution to obtain a chitosan solution (e.g., 0.5% w/v).[6]

    • In a separate container, dissolve folic acid and EDC in anhydrous DMSO.[6]

    • Slowly add the FA/EDC solution dropwise to the chitosan solution while stirring.[4][6]

    • Allow the reaction to proceed for a specified time (e.g., 16-24 hours) at room temperature in the dark to facilitate the formation of an amide bond between the carboxyl group of folic acid and the primary amine group of chitosan.[4][6]

    • Adjust the pH of the solution to precipitate the folic acid-chitosan conjugate (FA-CS).[4]

    • Recover the FA-CS conjugate by filtration or centrifugation, wash with deionized water, and lyophilize for storage.[4]

Protocol 2: Preparation of Folic Acid-Zinc/Chitosan Nanoparticles (FA-Zn-CS NPs)

  • Objective: To formulate the final targeted nanoparticles encapsulating a therapeutic agent.

  • Materials: FA-CS conjugate, 1% acetic acid, zinc chloride (or zinc sulfide), a cross-linking agent such as sodium tripolyphosphate (TPP), and the drug to be encapsulated (e.g., 5-Fluorouracil, Doxorubicin).[1][6]

  • Procedure:

    • Disperse the FA-CS conjugate in a 1% acetic acid solution.[6]

    • If encapsulating a drug, add an aqueous solution of the drug to the FA-CS solution and stir.[6]

    • Incorporate a zinc source, such as zinc chloride, into the mixture.[1]

    • Prepare an aqueous solution of the cross-linking agent, TPP.[6]

    • Add the TPP solution dropwise to the FA-CS/drug/zinc mixture under constant stirring or sonication to induce ionic gelation and the formation of nanoparticles.[4][6]

    • Separate the formed nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents, and lyophilize for long-term stability.

Data Presentation: Physicochemical Properties

The physicochemical characteristics of the nanoparticles are critical for their in vivo performance. The table below summarizes typical quantitative data obtained from the characterization of these nanoparticles.

ParameterUnmodified CS NPsFA-CS NPsFA-Zn-CS NPsReference(s)
Particle Size (nm) 150 - 25038 ± 2463.67 ± 5.76[4][5]
Polydispersity Index (PDI) < 0.3< 0.30.29 ± 0.02
Zeta Potential (mV) Positive+13.6 ± 4.8+49.57 ± 1.62[5][7]
Drug Encapsulation Efficiency (%) Varies45.4 ± 3.2 (Doxorubicin)Varies[5]
Drug Loading Efficiency (%) Varies2.81 (Doxorubicin)Varies[4]

Note: The values presented are illustrative and can vary significantly based on the specific formulation parameters.

Mandatory Visualizations: Pathways and Workflows

Visualizing the complex biological and chemical processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of the folic acid-zinc/chitosan nanoparticle system.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

G cluster_cell NP FA-Zn-CS Nanoparticle FR Folate Receptor (Overexpressed on Cancer Cell) NP->FR Endosome Endosome FR->Endosome Internalization Membrane Cancer Cell Membrane DrugRelease Drug Release (pH-dependent) Endosome->DrugRelease Acidification Target Intracellular Target (e.g., DNA) DrugRelease->Target Therapeutic Action

Caption: Folate receptor-mediated endocytosis of FA-Zn-CS nanoparticles.

Experimental Workflow: Nanoparticle Synthesis

G Chitosan Chitosan Solution (in Acetic Acid) FA_CS FA-CS Conjugate Chitosan->FA_CS FA_EDC Folic Acid + EDC (in DMSO) FA_EDC->FA_CS Nanoparticles FA-Zn-CS Nanoparticles FA_CS->Nanoparticles Drug Therapeutic Drug Drug->Nanoparticles Zinc Zinc Source (e.g., ZnCl2) Zinc->Nanoparticles TPP TPP Solution TPP->Nanoparticles

Caption: Workflow for the synthesis of FA-Zn-CS nanoparticles.

Logical Relationship: The Targeting Strategy

G Core Core Nanoparticle (Chitosan + Zinc) TargetedNP Targeted Nanoparticle Core->TargetedNP Drug Encapsulated Drug Drug->TargetedNP FA Folic Acid (Targeting Ligand) FA->TargetedNP CancerCell Cancer Cell (FR Overexpression) TargetedNP->CancerCell High Affinity HealthyCell Healthy Cell (Low FR Expression) TargetedNP->HealthyCell Low Affinity SelectiveUptake Selective Cellular Uptake CancerCell->SelectiveUptake ReducedToxicity Reduced Systemic Toxicity HealthyCell->ReducedToxicity

Caption: The logical framework for targeted drug delivery.

Conclusion

The incorporation of folic acid as a targeting moiety on zinc/chitosan nanoparticles represents a sophisticated and effective strategy for enhancing the delivery of anticancer agents. This approach leverages the unique biology of cancer cells to achieve selective drug accumulation, thereby promising improved therapeutic outcomes and a more favorable safety profile. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to advance this promising area of nanomedicine. Further research and development in this field will undoubtedly continue to refine these systems, bringing them closer to clinical application.

References

Preliminary In-Depth Technical Guide on the Cytotoxicity of Zinc/Chitosan-Folic Acid Nanocomposites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to cancer cells is a paramount objective in modern oncology. Zinc/Chitosan-Folic acid (Zn/CS-FA) nanocomposites represent a promising platform for such targeted therapies. This technical guide provides a preliminary overview of the cytotoxic potential of these nanocomposites, drawing upon existing research on similar formulations. Chitosan (B1678972), a biocompatible and biodegradable polymer, serves as a nanocarrier. The incorporation of zinc aims to induce cytotoxicity, while folic acid acts as a targeting moiety by binding to folate receptors, which are frequently overexpressed on the surface of various cancer cells. This document outlines the synthesis, proposed cytotoxic mechanisms, and relevant experimental protocols for evaluating the efficacy of Zn/CS-FA nanocomposites.

Synthesis of Zinc/Chitosan-Folic Acid Nanocomposites

The synthesis of Zn/CS-FA nanocomposites is a multi-step process involving the preparation of a chitosan-zinc complex followed by the conjugation of folic acid.

Experimental Protocol: Synthesis
  • Preparation of Chitosan Solution: Dissolve purified chitosan in a 1% acetic acid solution with sonication to ensure complete dissolution.

  • Formation of Zinc/Chitosan Complex: Add a solution of a zinc salt (e.g., zinc chloride) dropwise to the chitosan solution under constant stirring. Thioacetamide or a similar sulfur source may be used to form zinc sulfide (B99878) nanoparticles within the chitosan matrix.

  • Folic Acid Conjugation: To the dried Zinc/Chitosan complex redissolved in 1% acetic acid, add folic acid. A free radical initiator, such as potassium persulfate, can be used to facilitate the conjugation of folic acid to the chitosan backbone, often with gentle heating (e.g., 60°C).

  • Purification: The resulting Zn/CS-FA nanocomposite suspension is then purified through methods such as dialysis against deionized water to remove unreacted reagents, followed by lyophilization to obtain a dry powder.

In Vitro Cytotoxicity Assessment

The cytotoxic effects of Zn/CS-FA nanocomposites are primarily evaluated through cell viability and apoptosis assays on cancer cell lines known to overexpress folate receptors (e.g., HeLa, MCF-7, A549).

Data Presentation: Illustrative Cytotoxicity Data

Disclaimer: The following tables present illustrative quantitative data based on studies of similar chitosan-based, zinc-containing, and folic acid-targeted nanoparticles. Specific values for Zn/CS-FA will vary depending on the precise formulation, cell line, and experimental conditions.

Table 1: Cell Viability of A549 Lung Cancer Cells Treated with a Chitosan-AgNPs-Doxorubicin-Folic Acid Conjugate (Illustrative Example)

Concentration (µg/mL)% Cell Viability (after 48 hours)
0 (Control)100
1.5~92
3.125~78
6.25~60
12.5~35
25~11

This data is adapted from a study on a similar nanoparticle conjugate and is for illustrative purposes only.

Table 2: IC50 Values of Folic Acid-Targeted Chitosan Nanoparticles in Different Cancer Cell Lines (Illustrative Examples)

Nanoparticle FormulationCell LineIncubation Time (hours)IC50 Value
CS-AgNPs-DOX-FAA549 (Lung Cancer)4810.44 µg/mL
CS-P-FA-NABNALM6 (Leukemia)24~300 nM
CS-P-FA-NABNALM6 (Leukemia)48~200 nM
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the Zn/CS-FA nanocomposites in cell culture medium and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis as a Mechanism of Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Studies on related zinc-chitosan nanoparticles suggest that apoptosis is a primary mode of cell death induced by these materials.

Experimental Protocol: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the Zn/CS-FA nanocomposites at their predetermined IC50 concentration for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways in Cytotoxicity

The precise signaling pathways activated by Zn/CS-FA nanocomposites are a subject of ongoing research. However, based on studies of similar nanoparticles, several key pathways are likely involved.

Extrinsic Apoptosis Pathway

Research on zinc-chitosan nanoparticles has indicated the involvement of the extrinsic apoptosis pathway through the activation of the Fas/CD95 death receptor.

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Zn_CS_FA Zn/CS-FA Nanoparticle Fas_Receptor Fas/CD95 Receptor Zn_CS_FA->Fas_Receptor Binds to FADD FADD Fas_Receptor->FADD Recruits Procaspase_8 Procaspase-8 FADD->Procaspase_8 Recruits Caspase_8 Caspase-8 (Active) Procaspase_8->Caspase_8 Activates Caspase_3 Caspase-3 (Executioner) Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed extrinsic apoptosis pathway initiated by Zn/CS-FA nanoparticles.

Intrinsic Apoptosis Pathway and Oxidative Stress

Studies on chitosan-assembled zinc oxide nanoparticles have highlighted the generation of reactive oxygen species (ROS) as a key contributor to cytotoxicity. Elevated ROS levels can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Zn_CS_FA Zn/CS-FA Nanoparticle ROS Reactive Oxygen Species (ROS) Zn_CS_FA->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binds to Apoptosome Apoptosome Formation Apaf_1->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway via ROS generation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of Zn/CS-FA nanocomposites.

G Synthesis Synthesis of Zn/CS-FA Nanoparticles Characterization Physicochemical Characterization (Size, Zeta Potential, etc.) Synthesis->Characterization MTT_Assay MTT Cell Viability Assay (Dose-Response & IC50 Determination) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture (Folate Receptor Overexpressing) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for Caspases) Apoptosis_Assay->Signaling_Pathway Data_Analysis Data Analysis and Interpretation Signaling_Pathway->Data_Analysis

Caption: Experimental workflow for cytotoxicity studies of Zn/CS-FA.

Conclusion

The preliminary data from related studies suggest that Zinc/Chitosan-Folic acid nanocomposites are a promising platform for targeted cancer therapy. Their cytotoxicity appears to be mediated through the induction of apoptosis, potentially involving both extrinsic and intrinsic pathways. Further research is required to establish a definitive dose-response relationship, determine precise IC50 values across a range of cancer cell lines, and fully elucidate the specific molecular mechanisms of action for this particular nanocomposite formulation. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations.

The Influence of Zincofol on Chlorophyll Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Zincofol, a zinc-based nutritional supplement, on the synthesis of chlorophyll (B73375) in plants. Through a comprehensive review of existing literature on zinc's role in plant physiology, this document outlines the core mechanisms by which zinc, the primary active component of products analogous to this compound, influences chlorophyll production. This guide presents quantitative data from relevant studies, details experimental methodologies for assessing chlorophyll content, and visualizes the key biochemical pathways involved. The information is intended to support researchers and scientists in understanding and further investigating the impact of zinc supplementation on plant health and productivity.

Introduction

Chlorophyll, the green pigment in plants, is paramount for photosynthesis, the process of converting light energy into chemical energy. The synthesis and stability of chlorophyll are influenced by various factors, including the availability of essential micronutrients. Zinc (Zn) is a critical micronutrient that plays a vital role in numerous physiological and biochemical processes within plants, including the biosynthesis of chlorophyll.[1][2] Zinc deficiency is a widespread agricultural problem that can lead to reduced chlorophyll content, chlorosis (yellowing of leaves), stunted growth, and ultimately, decreased crop yields.[3]

"this compound" is a trade name for products that may be analogous to zinc amino acid chelate fertilizers. These formulations are designed to provide plants with a readily available source of zinc to prevent or correct deficiencies. This guide examines the impact of such zinc-containing compounds on chlorophyll synthesis, drawing on data from studies of zinc amino acid chelates and other zinc fertilizers.

The Role of Zinc in Chlorophyll Synthesis

Zinc's influence on chlorophyll synthesis is multifaceted, primarily revolving around its function as a cofactor for numerous enzymes and its role in gene expression and protein synthesis.[1][2]

  • Enzyme Activation: Zinc is a structural component and activator of over 300 enzymes in plants.[1] Several of these enzymes are directly or indirectly involved in the chlorophyll biosynthesis pathway. For instance, zinc is a cofactor for enzymes involved in the synthesis of 5-aminolevulinic acid (ALA), a key precursor to chlorophyll.[4][5]

  • Protein Synthesis: The synthesis of chlorophyll is intrinsically linked to the production of specific proteins that form the chlorophyll-protein complexes within the chloroplasts.[1] Zinc is essential for the activity of RNA polymerase and the stability of ribosomes, both of which are fundamental to protein synthesis.[6] A deficiency in zinc can, therefore, impair the production of these vital proteins, leading to a reduction in chlorophyll content.

  • Chloroplast Structure and Function: Zinc plays a role in maintaining the structural integrity of chloroplasts, the cellular organelles where chlorophyll is located and photosynthesis occurs.[7] It helps protect chloroplasts from oxidative damage by activating antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[8]

Quantitative Data on the Effect of Zinc Fertilization on Chlorophyll Content

The application of zinc-containing fertilizers has been shown to significantly increase the chlorophyll content in a variety of plant species. The following tables summarize quantitative data from several studies that have investigated the effects of zinc application on chlorophyll levels.

Plant SpeciesZinc TreatmentMeasurement MethodKey FindingsReference
Fodder Corn Foliar spray with Zn and Zn + Amino Acid (AS) fertilizersSPAD meter (relative chlorophyll content)Zn treatment significantly increased SPAD units at 1, 2, and 4 weeks after treatment. Zn+AS2 treatment also showed a significant increase at 1 week.[8]
Winter Wheat Foliar application of zinc sulfate (B86663) heptahydrate solutionSpectrophotometry (acetone extraction)In a drought year, zinc treatments tended to increase chlorophyll concentration, with increases of 38%–130% observed in some treated plots compared to the control.[9]
Chickpea Soil application of ZnSO4 (0, 0.5, 1.0, 1.5 kg da-1)SpectrophotometryApplication of 1.0 kg da-1 Zn fertilizer resulted in a significant increase in leaf chlorophyll concentration.[10]
Wheat (under salt stress) Foliar application of ZnO nanoparticles (0.12 g pot-1)Not specifiedSignificantly increased chlorophyll a and b contents by 24.6% and 10%, respectively, compared to control under salt stress.[11]
Rice (under saline-sodic stress) 2 µmol·L−1 zinc treatmentSpectrophotometry (acetone and ethanol (B145695) extraction)Zinc supplementation increased the chloroplast pigment content in rice leaves under saline-sodic stress.[12]

Table 1: Summary of Quantitative Data on the Effect of Zinc Fertilization on Plant Chlorophyll Content.

Experimental Protocols

Measurement of Relative Chlorophyll Content using a SPAD Meter

This method provides a rapid and non-destructive estimation of chlorophyll content.

Protocol:

  • Calibrate the SPAD meter (e.g., Minolta SPAD-502) according to the manufacturer's instructions.

  • Select the youngest, fully developed leaves from the plant for measurement.

  • Position the leaf within the sensor head of the SPAD meter, ensuring the measurement area is free from veins, blemishes, or damage.

  • Record the SPAD reading.

  • Repeat the measurement on multiple leaves from different plants within the same treatment group to ensure statistical robustness (e.g., n=200).[8]

  • Average the readings for each treatment group to obtain the mean relative chlorophyll content.

Spectrophotometric Determination of Chlorophyll Concentration

This method provides a quantitative measurement of chlorophyll a, chlorophyll b, and total chlorophyll content.

Protocol:

  • Collect fresh leaf samples (e.g., 0.2 g) from the plant.[9]

  • Homogenize the leaf tissue in a mortar and pestle with a known volume of 80% acetone (B3395972) (e.g., 15 mL).[9]

  • Centrifuge the homogenate at a specified speed and duration (e.g., 1500 x g for 5 minutes) to pellet the cell debris.[9]

  • Carefully transfer the supernatant (the acetone extract containing the chlorophyll) to a clean tube.

  • Measure the absorbance of the extract at 663.2 nm and 646.8 nm using a spectrophotometer, with 80% acetone as a blank.[9]

  • Calculate the concentrations of chlorophyll a (Ca), chlorophyll b (Cb), and total chlorophyll using the following equations (for 80% acetone):[9]

    • Ca (µg/mL) = 12.25 * A663.2 - 2.79 * A646.8

    • Cb (µg/mL) = 21.50 * A646.8 - 5.10 * A663.2

    • Total Chlorophyll (µg/mL) = Ca + Cb

Signaling Pathways and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows related to the effect of this compound on chlorophyll synthesis.

Zinc_Chlorophyll_Pathway cluster_uptake Zinc Uptake cluster_translocation Translocation & Distribution cluster_cellular Cellular Functions cluster_synthesis Chlorophyll Synthesis This compound This compound (Zinc Amino Acid Chelate) Root Plant Roots This compound->Root Absorption Xylem Xylem Root->Xylem Transport Leaves Leaves Xylem->Leaves Enzyme Enzyme Activation (e.g., for ALA synthesis) Leaves->Enzyme Cellular Distribution Protein Protein Synthesis (Ribosome stability, RNA polymerase) Leaves->Protein Cellular Distribution Chloroplast Chloroplast Structure & Function Leaves->Chloroplast Cellular Distribution Chlorophyll Chlorophyll Biosynthesis Enzyme->Chlorophyll Protein->Chlorophyll Chloroplast->Chlorophyll Photosynthesis Enhanced Photosynthesis Chlorophyll->Photosynthesis

Caption: Simplified signaling pathway of this compound's effect on chlorophyll synthesis.

Experimental_Workflow cluster_measurement Chlorophyll Measurement start Start: Plant Cultivation treatment Application of this compound (Different Concentrations) start->treatment control Control Group (No this compound) start->control sampling Leaf Sample Collection (e.g., at 1, 2, 4 weeks) treatment->sampling control->sampling spad SPAD Meter Reading (Relative Chlorophyll Content) sampling->spad spectro Spectrophotometry (Chlorophyll a, b, Total) sampling->spectro analysis Data Analysis (Statistical Comparison) spad->analysis spectro->analysis conclusion Conclusion on this compound's Effect analysis->conclusion

Caption: General experimental workflow for assessing this compound's impact.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Foliar Application of Zinc on Wheat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc (Zn) is an essential micronutrient for wheat (Triticum aestivum L.), playing a crucial role in various physiological processes, including enzyme activation, chlorophyll (B73375) production, and protein synthesis.[1][2] Zinc deficiency in wheat can lead to stunted growth, chlorosis, and significant reductions in grain yield and quality.[3] Foliar application of zinc is a highly effective method to correct deficiencies and improve zinc content in the grain, a practice known as biofortification.[4][5] These notes provide a comprehensive protocol for the foliar application of zinc on wheat, intended for researchers and agricultural scientists. While the user requested information on "Zincofol," this product appears to be a human dietary supplement.[6][7][8][9] The following protocols are based on scientific literature for commonly used zinc compounds in agriculture, such as zinc sulfate (B86663) (ZnSO₄).

1. Materials and Reagents

  • Zinc Source: Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a commonly used and cost-effective source for foliar zinc application.[5] Zinc EDTA is also effective.[5][10]

  • Wetting Agent/Surfactant: Recommended to improve the coverage and absorption of the foliar spray on the leaf surface. However, caution is advised as some surfactants mixed with ZnSO₄ may have negative effects on growth.[5]

  • Spray Equipment: Calibrated backpack sprayer or plot sprayer for uniform application.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and protective clothing.

  • pH Meter and Buffering Agents: To adjust the pH of the spray solution if necessary.

2. Experimental Protocols

This section outlines protocols for preparing and applying foliar zinc sprays to wheat in a research setting.

2.1. Preparation of Zinc Foliar Spray Solution (0.5% w/v ZnSO₄·7H₂O)

A 0.5% (w/v) aqueous solution of ZnSO₄·7H₂O is a frequently cited concentration for foliar application on wheat.[5]

Protocol:

  • Weigh 5 grams of zinc sulfate heptahydrate (ZnSO₄·7H₂O).

  • Dissolve the ZnSO₄·7H₂O in a small amount of distilled water in a beaker.

  • Transfer the dissolved solution to a 1-liter volumetric flask.

  • Bring the final volume to 1 liter with distilled water.

  • Mix the solution thoroughly.

  • If using a surfactant, add it to the solution according to the manufacturer's instructions.

  • Measure the pH of the solution and adjust if necessary to a range of 5.5-6.5 to enhance absorption and minimize leaf scorching.

2.2. Foliar Application Protocol

The timing of foliar zinc application is critical for its effectiveness in increasing grain yield and zinc concentration.

Application Timing: Multiple studies indicate that the timing of application significantly impacts the results. Common application stages include:

  • Tillering: The stage when the plant develops additional shoots from the main stalk.[1][11]

  • Booting: The stage when the head of the wheat plant is enclosed within the sheath of the flag leaf.[1][11]

  • Anthesis (Flowering): The period when the flower is open and pollination occurs.[5]

  • Milking/Grain Filling: The stage when the grain is developing and filling.[4][11]

Experimental Design:

  • A randomized complete block design (RCBD) with multiple replications (e.g., three or five) is recommended for field trials.[10][11]

  • Treatments can include different zinc concentrations, application timings, and a control group (sprayed with water only).[12][13]

Application Procedure:

  • Calibrate the sprayer to ensure a uniform application volume (e.g., 1000 L/ha).[5]

  • Conduct the foliar spray during the late afternoon or on a cloudy day to avoid rapid drying of the solution on the leaves and potential leaf burn.[5]

  • Ensure complete coverage of the plant foliage until runoff.

  • Record all relevant environmental conditions at the time of application (temperature, humidity, wind speed).

3. Data Presentation: Summary of Quantitative Data

The following tables summarize the effects of foliar zinc application on wheat from various studies.

Table 1: Effect of Foliar Zinc Application Timing on Wheat Grain Yield

Application TimingZinc Application Rate% Increase in Grain Yield (Compared to Control)Reference
Tillering & Milking (Twice)Not Specified50%[11]
Tillering & Booting (Twice)216 g Zn/haNot specified, but significant increase observed[11]
Tillering & Booting (Twice)0.5% Zn solutionNot specified, but positive effect on yield[13]
Anthesis, 12 & 21 days after anthesis0.5% (w/v) ZnSO₄·7H₂O18.9% (average across genotypes)[5]

Table 2: Effect of Foliar Zinc Application on Wheat Grain Zinc Concentration

Application TimingZinc Application RateGrain Zinc Concentration (mg/kg) - ControlGrain Zinc Concentration (mg/kg) - TreatedReference
Early Milk Stage (3 applications)0.68 kg Zn/ha per application4555[4][14]
Booting & Milk StagesNot Specified2858[4]
Grain Filling Stage (Single application)Not Specified15.9 - 26.420.5 - 32.6[4][14]
Tillering & Booting0.5% Zn solutionNot SpecifiedIncreased from 29.6 to 37.60 µg/g[13]

4. Signaling Pathways and Experimental Workflows

4.1. Experimental Workflow for Evaluating Foliar Zinc Application

experimental_workflow start Experimental Design (e.g., RCBD) prep Preparation of Foliar Solutions (e.g., 0.5% ZnSO4) start->prep app Foliar Application at Key Growth Stages (Tillering, Booting, etc.) prep->app data Data Collection (Growth, Yield, etc.) app->data analysis Sample Analysis (Grain Zinc Content) app->analysis stats Statistical Analysis data->stats analysis->stats results Results and Interpretation stats->results

Caption: Experimental workflow for assessing foliar zinc application on wheat.

4.2. Simplified Zinc Uptake and Translocation Pathway in Wheat

zinc_pathway foliar_app Foliar Application (ZnSO4) leaf_surface Leaf Surface foliar_app->leaf_surface cuticle Cuticle/Stomata Penetration leaf_surface->cuticle leaf_cells Leaf Cells (Apoplast/Symplast) cuticle->leaf_cells phloem Phloem Loading & Translocation leaf_cells->phloem grain Grain (Zinc Accumulation) phloem->grain

Caption: Simplified pathway of foliar-applied zinc uptake and translocation to the grain in wheat.

References

Application Notes and Protocols: Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Zinc/Chitosan-Folic Acid (Zn/CS-FA) nanoparticles, emerging as promising carriers for targeted drug delivery, particularly in cancer therapy. The protocols outlined below are compiled from established research, offering a comprehensive guide for the preparation and characterization of these multifunctional nanoparticles.

Introduction

Chitosan (B1678972), a natural, biocompatible, and biodegradable polysaccharide, serves as an excellent polymer matrix for nanoparticle formulation.[1] The addition of folic acid as a targeting ligand enhances the specificity of these nanoparticles towards cancer cells that overexpress folate receptors.[1] Furthermore, the incorporation of zinc, an essential trace element, can introduce additional therapeutic or imaging functionalities. These nanoparticles are designed to improve the therapeutic efficacy of anticancer drugs by enabling targeted delivery and controlled release.[1][2]

Synthesis Methodologies

The synthesis of Zn/CS-FA nanoparticles typically involves a multi-step process: preparation of chitosan nanoparticles, conjugation of folic acid, and the incorporation of zinc. A prevalent method for preparing chitosan nanoparticles is ionic gelation, which is valued for its simplicity and mild reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-Folic Acid (CS-FA) Conjugate

This protocol describes the covalent conjugation of folic acid to the chitosan polymer backbone using a carbodiimide (B86325) crosslinker.

Materials:

  • Chitosan (medium molecular weight, 75-85% deacetylated)

  • Folic Acid (FA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Acetic Acid (0.1 M, pH 4.7)

  • Sodium Hydroxide (NaOH) solution (1.0 M)

  • Dialysis membrane (MWCO 12 kDa)

Procedure:

  • Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan in 0.1 M acetic acid aqueous solution.

  • In a separate container, dissolve folic acid and an equimolar amount of EDC in anhydrous DMSO.[5]

  • Slowly add the folic acid/EDC solution to the chitosan solution while stirring.

  • Allow the reaction to proceed for 16 hours at room temperature in the dark.[5]

  • Adjust the pH of the solution to 9.0 by dropwise addition of 1.0 M NaOH solution to precipitate the CS-FA conjugate.[5]

  • Centrifuge the mixture at 2500 rpm to collect the CS-FA conjugate.[5]

  • Purify the conjugate by dialysis against deionized water for 3 days, changing the water frequently.

  • Lyophilize the purified solution to obtain the dry CS-FA conjugate powder.

Protocol 2: Preparation of Zinc/Chitosan-Folic Acid (Zn/CS-FA) Nanoparticles via Ionic Gelation

This protocol details the formation of nanoparticles through the electrostatic interaction between the positively charged CS-FA conjugate and a negatively charged crosslinking agent, with the concurrent incorporation of zinc.

Materials:

  • CS-FA conjugate (from Protocol 1)

  • Zinc Chloride (ZnCl₂)

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid (1% v/v)

  • Deionized water

Procedure:

  • Dissolve the CS-FA conjugate in 1% acetic acid solution to a final concentration of 0.3% (w/v) under magnetic stirring.[6]

  • Prepare a zinc chloride solution in deionized water.

  • Add the zinc chloride solution dropwise to the CS-FA solution and stir for 30 minutes to ensure homogenous mixing.[7]

  • Prepare a 1% (w/v) TPP solution in deionized water.[6]

  • Add the TPP solution dropwise to the CS-FA/Zinc mixture under continuous stirring.[6] Nanoparticles will form spontaneously.

  • Continue stirring for an additional 30 minutes to stabilize the nanoparticles.

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 12,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet twice with deionized water to remove unreacted reagents.

  • Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.

Characterization Data

The physical and chemical properties of the synthesized nanoparticles are critical for their performance as drug delivery vehicles. The following table summarizes typical characterization data for chitosan-based nanoparticles from various studies.

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
5-ALA-loaded fCNA~100-+2035-40[5]
Doxorubicin-loaded FA-CS NPs---45.4 ± 3.2[8][9]
Mitoxantrone-loaded FA-CSNPs48-58--77.5 ± 1.9[2]
ZnS/Chitosan-Folic acid463.67 ± 5.760.29 ± 0.02+45.23 ± 0.81-[7][10][11][12]
CS-ZnO---19.1 ± 6.60-[13][14]
FA-CS-ZnO---29.3 ± 5.56-[13][14]
Chitosan/ZnO50.6 - 61.7---[15]
Zn nutrients-loaded chitosan NPs149-257-Positive-[6]

Visualizing Key Processes

To aid in the understanding of the synthesis and application of these nanoparticles, the following diagrams illustrate the experimental workflow and the targeted delivery mechanism.

Synthesis_Workflow cluster_0 Step 1: CS-FA Conjugation cluster_1 Step 2: Nanoparticle Formation Chitosan Chitosan Solution Reaction Stir 16h in dark Chitosan->Reaction FA_EDC Folic Acid + EDC in DMSO FA_EDC->Reaction Precipitation Adjust pH to 9.0 Reaction->Precipitation Purification Dialysis & Lyophilization Precipitation->Purification CS_FA_Powder CS-FA Conjugate Powder Purification->CS_FA_Powder CS_FA_Sol Dissolve CS-FA in Acetic Acid CS_FA_Powder->CS_FA_Sol Add_Zinc Add ZnCl2 Solution CS_FA_Sol->Add_Zinc Ionic_Gelation Add TPP Solution (Ionic Gelation) Add_Zinc->Ionic_Gelation Centrifugation Centrifuge & Wash Ionic_Gelation->Centrifugation Final_NPs Zn/CS-FA Nanoparticles Centrifugation->Final_NPs Folate_Receptor_Pathway cluster_cell Cancer Cell receptor Folate Receptor endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation & Release nanoparticle Zn/CS-FA Nanoparticle (with encapsulated drug) nanoparticle->receptor Binding

References

Application of Zincofol for Correcting Zinc Deficiency in Maize: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc is an essential micronutrient for maize (Zea mays L.), playing a critical role in various physiological and biochemical processes, including enzyme activation, chlorophyll (B73375) formation, carbohydrate metabolism, and auxin synthesis.[1] Zinc deficiency is a widespread nutritional disorder in maize, particularly in calcareous soils with high pH, leading to significant reductions in growth and yield.[2] Symptoms of zinc deficiency in maize include stunted growth, interveinal chlorosis (white or yellow stripes between the veins of young leaves), and reduced pollen viability.[3][4][5]

This document provides detailed application notes and protocols for the use of Zincofol, a zinc amino acid chelate, to correct zinc deficiency in maize. It is intended for researchers, scientists, and agricultural professionals. The information is a synthesis of product specifications and findings from scientific studies on zinc fertilization in maize.

This compound: Product Specifications

This compound+ is a commercial agricultural product designed to prevent and cure zinc deficiency in various crops, including maize. It is a liquid formulation containing zinc in a chelated form, which enhances its availability and uptake by the plant.

Table 1: Composition and Properties of this compound+

ParameterValueReference
Product Name This compound+[4]
Manufacturer Maltose Bio Innovations Private Limited[1]
Formulation Liquid[1]
Active Ingredient Zinc amino acid chelate[4]
Zinc (as Zn) Content 6.8%[1]
pH 5-6[1]
Specific Gravity 1.10-1.15[1]
Solubility Water Soluble[1]

Application Protocols for this compound

Based on the manufacturer's recommendations, the following protocols are advised for the application of this compound+ to maize.

Foliar Application

Foliar application provides a rapid method for correcting zinc deficiency, especially during critical growth stages.[6]

Objective: To quickly alleviate zinc deficiency symptoms and provide zinc directly to the plant's metabolic centers.

Protocol:

  • Timing: Apply from the V3 to V6 growth stages (three to six collared leaves) of maize, as this is a critical period for nutrient uptake and ear formation.[6] Applications can also be made upon the first visual signs of zinc deficiency. The manufacturer suggests application from pre-flowering to post-fruit set.[3][4]

  • Dosage: Prepare a spray solution with a concentration of 1.0 to 1.5 ml of this compound+ per liter of water.[3][4]

  • Application:

    • Spray uniformly over the foliage of the maize plants.

    • Ensure thorough coverage of the leaves.

    • Apply during cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize the risk of leaf burn.[6]

    • Avoid spraying during periods of high temperature or drought stress.[6]

  • Frequency: A single application is often sufficient to correct deficiency. However, in cases of severe deficiency, a second application may be necessary 10-14 days after the first.

Fertigation

Fertigation allows for the application of this compound+ through the irrigation system, providing zinc to the root zone.

Objective: To supply zinc to the soil for root uptake, ensuring a sustained supply throughout the growing season.

Protocol:

  • Timing: Apply from transplanting or at the onset of vegetative growth.[3][4]

  • Dosage: Use 1 to 2 liters of this compound+ per acre.[3][4]

  • Application:

    • Inject the required amount of this compound+ into the irrigation system.

    • Ensure proper mixing and uniform distribution throughout the field.

    • It is compatible with most irrigation systems, including drip and sprinkler.

Experimental Protocols for Evaluating Zinc Fertilizers in Maize

The following are detailed methodologies from cited research on the application of zinc fertilizers to maize, which can be adapted for studies involving this compound.

Soil Application of Zinc Sulfate (B86663) (Field Trial)

This protocol is based on a study investigating the effects of soil-applied zinc sulfate on maize yield.[3][4]

Objective: To determine the impact of different rates of soil-applied zinc on maize growth, yield, and zinc uptake.

Methodology:

  • Experimental Design: Randomized complete block design with four replications.

  • Plot Size: 75 m² (15 m long x 5 m wide).[3][4]

  • Treatments: Six application rates of zinc (as ZnSO₄·7H₂O): 0, 2.3, 5.7, 11.4, 22.7, and 34.1 kg/ha of Zn.[3][4]

  • Application: A zinc fertilizer solution is sprayed on the soil surface just before sowing and then incorporated into the soil by disk plowing.[3][4]

  • Standard Fertilization: Apply standardized rates of Nitrogen (N), Phosphorus (P₂O₅), and Potassium (K₂O) across all treatments. For example, 225 kg N/ha, 75 kg P₂O₅/ha, and 75 kg K₂O/ha.[3][4]

  • Data Collection:

    • Plant height at various growth stages.

    • Chlorophyll content.

    • Pollen viability at the tasseling stage.[3][4]

    • Yield components at harvest: cob length, number of grains per cob, 1000-grain weight.

    • Grain yield (adjusted to 14% moisture).

    • Zinc concentration in plant tissues (leaves, grain) determined by atomic absorption spectrometry.

Foliar Application of Zinc Sulfate (Field Trial)

This protocol is adapted from studies evaluating the efficacy of foliar-applied zinc.[7]

Objective: To assess the effectiveness of different concentrations of foliar-applied zinc sulfate on maize growth and grain zinc content.

Methodology:

  • Experimental Design: Randomized complete block design.

  • Treatments: Different concentrations of zinc sulfate solution (e.g., 0.25%, 0.50%, 1.0%, 1.5%).[7]

  • Application Timing: Apply at critical growth stages, such as the 5th leaf stage, pre-flowering, and post-flowering stages.

  • Application Method: Use a backpack sprayer to apply the solution to the foliage until runoff.

  • Data Collection:

    • Visual assessment of deficiency symptoms.

    • Plant height and biomass.

    • Yield and yield components at harvest.

    • Zinc concentration in leaf and grain samples.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of zinc application on maize.

Table 2: Effect of Soil Application of Zinc on Maize Yield and Yield Components

Zinc Application Rate ( kg/ha )Grain Yield Increase (%)Kernel Number Increase (Apical Section, %)1000-Kernel Weight Increase (Apical Section, %)Reference
2.3 - 34.14.2 - 16.719.3 - 54.52.14 - 7.30[3][4]
30Significant increase--[2]

Table 3: Effect of Foliar Application of Zinc on Maize Yield and Grain Zinc Content

Zinc Application MethodZinc SourceConcentration/RateGrain Yield Increase (%)Grain Zinc Content Increase (%)Reference
Foliar SprayZinc Sulfate1.0 - 1.5 kg/ha ~18-
Foliar SprayZinc Sulfate0.5%18 - 2030
Foliar SprayZinc Sulfate1.5%-56.5 (highest concentration)[7]
Foliar SprayZinc Sulfate1% solution (at 9-leaf stage)38-

Table 4: Critical Zinc Concentrations in Maize Shoots

ParameterCritical Zn Concentration (mg/kg)Reference
High Pollen Viability31.2[3][4]
High Kernel Numbers of Inferior Grains35.6[3][4]

Visualizations

Experimental Workflow for Evaluating Zinc Fertilizers

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_application Phase 2: Treatment Application cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis & Conclusion planning Experimental Design (e.g., RCBD) treatments Treatment Selection (this compound concentrations, application methods) planning->treatments plots Plot Establishment (Maize sowing) treatments->plots soil_app Soil Application/ Fertigation (at vegetative onset) plots->soil_app Application Phase foliar_app Foliar Application (V3-V6 stage) plots->foliar_app Application Phase growth_params Growth Parameters (Plant height, biomass) soil_app->growth_params In-season Monitoring foliar_app->growth_params In-season Monitoring phys_params Physiological Parameters (Chlorophyll, pollen viability) growth_params->phys_params yield_params Yield & Components (at harvest) phys_params->yield_params tissue_analysis Tissue Analysis (Zinc concentration) yield_params->tissue_analysis stat_analysis Statistical Analysis (ANOVA) tissue_analysis->stat_analysis conclusion Conclusion & Recommendations stat_analysis->conclusion zinc_pathway soil_zn Zinc (Zn²⁺) in Soil root Root Epidermis soil_zn->root Uptake by ZIP transporters xylem Xylem Loading root->xylem shoot Translocation to Shoot xylem->shoot leaf_cells Leaf Cells shoot->leaf_cells pollen Pollen Formation & Viability shoot->pollen grain Translocation to Grain shoot->grain Remobilization and Post-silking uptake enzymes Enzyme Activation (e.g., Carbonic Anhydrase) leaf_cells->enzymes Cellular Functions chlorophyll Chlorophyll Synthesis leaf_cells->chlorophyll Cellular Functions auxin Auxin (Growth Hormone) Metabolism leaf_cells->auxin Cellular Functions

References

Application Notes and Protocols for Targeted Drug Delivery in Cancer Cells using Zinc/Chitosan-Folic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Zinc/Chitosan-Folic Acid (Zn/CS-FA) nanoparticles as a targeted drug delivery system for cancer therapy. This technology leverages the overexpression of folate receptors on the surface of many cancer cells to achieve selective drug delivery, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Introduction

Targeted drug delivery is a paramount goal in cancer therapy to maximize the cytotoxic effects on tumor cells while sparing healthy tissues. Zinc oxide nanoparticles have garnered attention for their biocompatibility and potential as drug carriers.[1] Chitosan (B1678972), a natural biopolymer, is often used to encapsulate these nanoparticles, improving their stability and biocompatibility.[2] The conjugation of folic acid to the chitosan shell serves as a targeting moiety, facilitating the uptake of the nanoparticles by cancer cells that overexpress folate receptors.[3] This receptor-mediated endocytosis allows for the specific delivery of encapsulated therapeutic agents to the tumor site.[4]

Data Summary

The following tables summarize the key quantitative data from various studies on Zinc/Chitosan-Folic Acid nanoparticles and similar targeted systems.

Table 1: Nanoparticle Characterization

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
ZnS/Chitosan-Folic acid463.67 ± 5.760.29 ± 0.02+49.57 ± 1.62[4]
Chitosan (unmodified)--+60.06 ± 0.55[4]
ZnS/Chitosan--+58.63 ± 0.93[4]
FA-CS-PLGA-NB40-60 (TEM)-+34.2 ± 0.12[5]
FA-ZnO NPs20 ± 2--15[6]
ZnO NPs40 ± 5--5[6]
FA-CS-5FU-NPs235 ± 12-+20 ± 2[7]
CS-5FU-NPs208 ± 15-+26 ± 2[7]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
MTX-ZnONPsMethotrexate (MTX)79.44-[8]
FA-CS-5FU-NPs5-Fluorouracil (5-FU)39 ± 259 ± 2[7]
CS-5FU-NPs5-Fluorouracil (5-FU)43 ± 3-[7]
FA-CS-PLGA-NBSodium Butyrate (NB)-16[5]
Dox-loaded FA-CS NPsDoxorubicin (Dox)45.4 ± 3.2 (wt%)-[9]

Table 3: In Vitro Drug Release

Nanoparticle FormulationDrugpHCumulative Release (%)Time (h)Reference
MTX-ZnONPsMTX5.0Biphasic, initial burst-[8]
MTX-ZnONPsMTX7.4Slower than pH 5.0-[8]
FA-CS-5FU-NPs5-FUGastric (acidic)17.02 ± 0.122[7]
CS-5FU-NPs5-FUGastric (acidic)14.5 ± 0.412[7]
FA-CS-5FU-NPs5-FUIntestinal (physiological)up to 96.57 ± 0.09-[7]
CS-5FU-NPs5-FUIntestinal (physiological)up to 91.44 ± 0.21-[7]
FA-CS-PLGA-NBNB-164[5]

Table 4: Cytotoxicity (IC50 Values)

Nanoparticle FormulationCancer Cell LineIC50 ValueTime (h)Reference
FA-ZnO NPsMDA-MB-231 (Triple Negative Breast Cancer)23.6 µg/mL12[6]
FA-ZnO NPsMDA-MB-2318.08 µg/mL72[6]
ZnO NPsMDA-MB-23172.8 µg/mL12[6]
ZnO NPsMDA-MB-23144.2 µg/mL72[6]
FA-CS-PLGA-NBNALM6 (Acute Lymphoblastic Leukemia)~300 nM24[5]
FA-CS-PLGA-NBNALM6~200 nM48[5]
Pure Sodium Butyrate (NB)NALM6400 nM48[5]
FA-PLGA-Dox-AlgHepG2 (Liver Cancer)100 nM24[10]
FA-PLGA-Dox-AlgHuh7 (Liver Cancer)100 nM24[10]

Experimental Protocols

Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles

This protocol describes a general method for the synthesis of Zn/CS-FA nanoparticles.[4][11][12]

Materials:

Protocol:

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% acetic acid solution to a final concentration of 1-3 mmol. Sonicate the solution for 30 minutes to ensure complete dissolution.[13]

  • Synthesis of Zinc/Chitosan Nanoparticles:

    • Slowly add a solution of zinc chloride (e.g., 0.804 mmol in 50 mL distilled water) dropwise to the chitosan solution while stirring.[13]

    • For Zinc Sulfide/Chitosan (ZnS/CS) nanoparticles, thiourea is used as a sulfur source.[13]

    • Continue stirring for 30 minutes to form a homogenous solution of Zn/CS nanoparticles.

  • Conjugation of Folic Acid to Zinc/Chitosan Nanoparticles:

    • Method A (Free Radical Initiation):

      • Dissolve the dried Zn/CS nanoparticles in 1% acetic acid.

      • Add folic acid (e.g., 5.43 mmol) to the solution and stir gently.

      • Heat the mixture in an oil bath to 60°C.

      • Add potassium persulfate (KPS, e.g., 3.7 mmol) as a free radical initiator to facilitate the conjugation of folic acid to the chitosan matrix.[4]

    • Method B (EDC/NHS Coupling):

      • To the Zn/CS nanoparticle suspension, add folic acid, N-hydroxysuccinimide (NHS), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12]

      • Stir the reaction mixture for a specified time (e.g., 6 hours) to allow for the formation of amide bonds between the carboxylic acid group of folic acid and the amine groups of chitosan.

  • Purification:

    • Centrifuge the resulting nanoparticle suspension to pellet the Zn/CS-FA nanoparticles.

    • Wash the nanoparticles multiple times with distilled water to remove unreacted reagents.

    • Lyophilize the purified nanoparticles for long-term storage.

Drug Loading onto Zn/CS-FA Nanoparticles

This protocol outlines a general procedure for loading a therapeutic agent onto the prepared nanoparticles.[2][8]

Materials:

  • Zn/CS-FA nanoparticles

  • Anticancer drug (e.g., Doxorubicin, Methotrexate)

  • Phosphate Buffered Saline (PBS) or other suitable buffer

  • Deionized water

Protocol:

  • Drug Solution Preparation: Prepare a stock solution of the anticancer drug in a suitable solvent (e.g., deionized water, PBS, or a solution containing a small amount of a solubilizing agent like triethylamine (B128534) for methotrexate).[8]

  • Incubation:

    • Disperse the Zn/CS-FA nanoparticles in a buffer solution.

    • Add the drug solution to the nanoparticle suspension. The ratio of drug to nanoparticles should be optimized for maximum loading efficiency.

    • Incubate the mixture under constant stirring for a defined period (e.g., overnight) at a controlled temperature.[8] This allows for the encapsulation or adsorption of the drug onto the nanoparticles.

  • Purification:

    • Centrifuge the drug-loaded nanoparticle suspension to separate the nanoparticles from the unloaded drug.

    • Carefully collect the supernatant to determine the amount of unloaded drug.

    • Wash the nanoparticle pellet with fresh buffer or deionized water to remove any loosely bound drug. Repeat the washing step 2-3 times.

  • Quantification of Drug Loading:

    • Measure the concentration of the drug in the supernatant and the washing solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

    • Calculate the drug loading efficiency (DLE) and encapsulation efficiency (EE) using the following formulas:

      • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of drug-loaded Zn/CS-FA nanoparticles on cancer cell lines.[6][14][15]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Drug-loaded Zn/CS-FA nanoparticles, unloaded nanoparticles (control), and free drug (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well microtiter plates

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded Zn/CS-FA nanoparticles, unloaded nanoparticles, and the free drug in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the prepared treatment solutions. Include wells with untreated cells as a negative control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zn_CS_FA_NP Zn/CS-FA Nanoparticle Folate_Receptor Folate Receptor Zn_CS_FA_NP->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of Zn/CS-FA nanoparticles.

Experimental Workflow: Synthesis and Drug Loading

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_purification Purification and Characterization Chitosan_Sol Chitosan Solution (in Acetic Acid) Zn_CS_NP Zinc/Chitosan Nanoparticles Chitosan_Sol->Zn_CS_NP Zinc_Salt Zinc Salt Solution Zinc_Salt->Zn_CS_NP Conjugation Folic Acid Conjugation (e.g., EDC/NHS) Zn_CS_NP->Conjugation Folic_Acid Folic Acid Folic_Acid->Conjugation Zn_CS_FA_NP Zn/CS-FA Nanoparticles Conjugation->Zn_CS_FA_NP Incubation Incubation Zn_CS_FA_NP->Incubation Drug_Sol Anticancer Drug Solution Drug_Sol->Incubation Drug_Loaded_NP Drug-Loaded Zn/CS-FA NP Incubation->Drug_Loaded_NP Purification Centrifugation & Washing Drug_Loaded_NP->Purification Characterization Size, Zeta Potential, etc. Purification->Characterization

Caption: Workflow for synthesis and drug loading of Zn/CS-FA nanoparticles.

Logical Relationship: Targeted vs. Non-Targeted Delivery

Targeted_vs_Nontargeted cluster_targeted Targeted Delivery (with Folic Acid) cluster_nontargeted Non-Targeted Delivery (without Folic Acid) Targeted_NP Zn/CS-FA Nanoparticles Cancer_Cell_Targeted Cancer Cell (High Folate Receptors) Targeted_NP->Cancer_Cell_Targeted Specific Binding High_Uptake High Cellular Uptake Cancer_Cell_Targeted->High_Uptake High_Efficacy High Therapeutic Efficacy High_Uptake->High_Efficacy Low_Toxicity Low Systemic Toxicity High_Efficacy->Low_Toxicity Nontargeted_NP Zn/CS Nanoparticles Cancer_Cell_Nontargeted Cancer Cell Nontargeted_NP->Cancer_Cell_Nontargeted Healthy_Cell Healthy Cell Nontargeted_NP->Healthy_Cell Low_Uptake Low Specific Uptake Cancer_Cell_Nontargeted->Low_Uptake Healthy_Cell->Low_Uptake Low_Efficacy Lower Therapeutic Efficacy Low_Uptake->Low_Efficacy High_Toxicity Higher Systemic Toxicity Low_Efficacy->High_Toxicity

References

Methodology for Characterizing Zinc/Chitosan-Folic Acid Particle Size: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Zinc/Chitosan-Folic acid nanoparticle size. The methodologies outlined are essential for researchers and professionals involved in the development and quality control of nanoparticle-based drug delivery systems. Accurate particle size analysis is critical as it directly influences the physicochemical properties, in vivo behavior, and therapeutic efficacy of the nanoparticles.

Introduction to Particle Size Characterization

The size and size distribution of Zinc/Chitosan-Folic acid nanoparticles are fundamental parameters that affect their stability, drug loading capacity, release kinetics, cellular uptake, and biodistribution. Therefore, precise and reproducible characterization is paramount. The primary techniques employed for determining particle size are Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM). Each technique offers unique advantages and provides complementary information regarding the nanoparticle population.

Data Presentation: Summary of Quantitative Data

The following table summarizes the particle size and polydispersity index (PDI) of Zinc/Chitosan-Folic acid and similar nanoparticles as reported in the scientific literature. This data provides a comparative reference for researchers synthesizing these nanoparticles.

Nanoparticle CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Measurement TechniqueReference
ZnS/Chitosan-Folic acid463.67 ± 5.760.29 ± 0.02Dynamic Light Scattering[1][2][3][4]
Selenium/Chitosan-Folic acid42.88 - 61.88~0.29Dynamic Light Scattering[5]
Folate-Chitosan~100Not ReportedNot Specified[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the three primary techniques used to characterize the particle size of Zinc/Chitosan-Folic acid nanoparticles.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a rapid and non-invasive technique for determining the average particle size and PDI.

Protocol:

  • Sample Preparation:

    • Disperse the Zinc/Chitosan-Folic acid nanoparticles in a suitable solvent, typically deionized water or a buffer solution (e.g., 1% acetic acid), to achieve a concentration that gives an appropriate scattering intensity (typically between 100 and 1000 kcps).[1]

    • Ensure the dispersion is homogenous by gentle vortexing or sonication for a short period (e.g., 1-2 minutes) to break up any loose agglomerates. Avoid excessive sonication which may alter the nanoparticle structure.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize for at least 30 minutes.

    • Select an appropriate measurement cuvette (e.g., disposable polystyrene or quartz cuvette) and ensure it is clean and free of scratches.

    • Set the measurement parameters:

      • Dispersant: Select the solvent used for sample preparation and ensure its viscosity and refractive index are correctly entered. For 1% acetic acid, the refractive index is approximately 1.33.[1]

      • Temperature: Set the desired measurement temperature, typically 25°C.[1]

      • Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 2 minutes before measurement.

      • Measurement Angle: A scattering angle of 173° (backscatter) is commonly used to minimize multiple scattering effects.

      • Number of Measurements and Runs: Perform at least three measurements, with each measurement consisting of 10-15 runs, to ensure reproducibility.[1]

  • Data Acquisition and Analysis:

    • Place the cuvette in the instrument's sample holder.

    • Start the measurement. The instrument will record the correlation function of the scattered light intensity.

    • The software will analyze the correlation function to calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • Analyze the size distribution report to identify the presence of multiple particle populations.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of nanoparticles, allowing for direct visualization of their size, shape, and morphology.

Protocol:

  • Sample Preparation (Grid Preparation):

    • Prepare a dilute suspension of Zinc/Chitosan-Folic acid nanoparticles in a volatile solvent like deionized water or ethanol. The concentration should be low enough to ensure a monolayer of well-separated particles on the grid.

    • Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

    • (Optional) For enhanced contrast, especially for polymer-coated nanoparticles, a negative staining step can be performed. After depositing the sample, add a drop of a heavy metal salt solution (e.g., 1-2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

    • Wick away the excess staining solution with filter paper and allow the grid to dry completely.

  • Instrument Setup and Imaging:

    • Load the prepared TEM grid into the microscope's sample holder.

    • Insert the holder into the TEM column and evacuate to high vacuum.

    • Turn on the electron beam and select an appropriate accelerating voltage (e.g., 80-200 kV).

    • Navigate to an area of the grid with a good distribution of nanoparticles.

    • Adjust the focus and magnification to obtain clear images of individual nanoparticles.

    • Capture multiple images from different areas of the grid to ensure a representative sample of the nanoparticle population.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of nanoparticles (at least 100-200 particles) from the captured TEM images.

    • Calculate the average particle size and standard deviation.

    • Generate a histogram to visualize the particle size distribution.

Scanning Electron Microscopy (SEM)

SEM provides three-dimensional images of the nanoparticle surface morphology and can be used to assess size and shape.

Protocol:

  • Sample Preparation:

    • Prepare a dilute suspension of the Zinc/Chitosan-Folic acid nanoparticles in a volatile solvent.

    • Deposit a drop of the suspension onto a clean SEM stub (e.g., aluminum stub) and allow the solvent to evaporate completely.

    • For non-conductive samples like polymer-coated nanoparticles, a thin conductive coating (e.g., gold, platinum, or carbon) must be applied using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized to avoid obscuring surface features.

  • Instrument Setup and Imaging:

    • Mount the coated SEM stub onto the microscope's stage.

    • Evacuate the SEM chamber to the required vacuum level.

    • Turn on the electron beam and select an appropriate accelerating voltage (e.g., 5-20 kV).

    • Focus the electron beam and adjust the magnification to visualize the nanoparticles.

    • Capture images at different magnifications to observe both the overall distribution and the morphology of individual particles.

  • Image Analysis:

    • Similar to TEM, use image analysis software to measure the dimensions of a large number of nanoparticles from the SEM micrographs.

    • Calculate the average particle size and create a size distribution histogram.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the synthesis and characterization of Zinc/Chitosan-Folic acid nanoparticles.

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Particle Size Characterization Chitosan (B1678972) Solution Chitosan Solution Mixing Mixing Chitosan Solution->Mixing 1 Nanoparticle Formation Nanoparticle Formation Mixing->Nanoparticle Formation Ionic Gelation/ Precipitation Zinc Salt Solution Zinc Salt Solution Zinc Salt Solution->Mixing 2 Folic Acid Solution Folic Acid Solution Folic Acid Solution->Mixing 3 Purification Purification Nanoparticle Formation->Purification Centrifugation/ Dialysis Lyophilization Lyophilization Purification->Lyophilization Drying Dry Nanoparticle Powder Dry Nanoparticle Powder Lyophilization->Dry Nanoparticle Powder Dispersion in Solvent Dispersion in Solvent Dry Nanoparticle Powder->Dispersion in Solvent DLS Analysis DLS Analysis Dispersion in Solvent->DLS Analysis TEM Grid Preparation TEM Grid Preparation Dispersion in Solvent->TEM Grid Preparation SEM Stub Preparation SEM Stub Preparation Dispersion in Solvent->SEM Stub Preparation Hydrodynamic Size & PDI Hydrodynamic Size & PDI DLS Analysis->Hydrodynamic Size & PDI TEM Imaging TEM Imaging TEM Grid Preparation->TEM Imaging SEM Imaging SEM Imaging SEM Stub Preparation->SEM Imaging Particle Size & Morphology Particle Size & Morphology TEM Imaging->Particle Size & Morphology Surface Morphology & Size Surface Morphology & Size SEM Imaging->Surface Morphology & Size

Caption: Overall workflow for synthesis and particle size characterization.

G Start Start Prepare Nanoparticle\nSuspension Prepare Nanoparticle Suspension Start->Prepare Nanoparticle\nSuspension Filter Sample Filter Sample Prepare Nanoparticle\nSuspension->Filter Sample Place in Cuvette Place in Cuvette Filter Sample->Place in Cuvette Equilibrate Temperature Equilibrate Temperature Place in Cuvette->Equilibrate Temperature Perform DLS Measurement Perform DLS Measurement Equilibrate Temperature->Perform DLS Measurement Analyze Correlation\nFunction Analyze Correlation Function Perform DLS Measurement->Analyze Correlation\nFunction Obtain Z-average Size\nand PDI Obtain Z-average Size and PDI Analyze Correlation\nFunction->Obtain Z-average Size\nand PDI End End Obtain Z-average Size\nand PDI->End

Caption: Detailed workflow for Dynamic Light Scattering (DLS) analysis.

G Start Start Prepare Dilute\nNanoparticle Suspension Prepare Dilute Nanoparticle Suspension Start->Prepare Dilute\nNanoparticle Suspension Deposit on TEM Grid Deposit on TEM Grid Prepare Dilute\nNanoparticle Suspension->Deposit on TEM Grid Dry Sample Dry Sample Deposit on TEM Grid->Dry Sample Optional: Negative Stain Optional: Negative Stain Dry Sample->Optional: Negative Stain Load Grid into TEM Load Grid into TEM Optional: Negative Stain->Load Grid into TEM Acquire Images Acquire Images Load Grid into TEM->Acquire Images Image Analysis\n(Measure Diameters) Image Analysis (Measure Diameters) Acquire Images->Image Analysis\n(Measure Diameters) Calculate Average Size\n& Distribution Calculate Average Size & Distribution Image Analysis\n(Measure Diameters)->Calculate Average Size\n& Distribution End End Calculate Average Size\n& Distribution->End

Caption: Detailed workflow for Transmission Electron Microscopy (TEM) analysis.

G Start Start Prepare Dilute\nNanoparticle Suspension Prepare Dilute Nanoparticle Suspension Start->Prepare Dilute\nNanoparticle Suspension Deposit on SEM Stub Deposit on SEM Stub Prepare Dilute\nNanoparticle Suspension->Deposit on SEM Stub Dry Sample Dry Sample Deposit on SEM Stub->Dry Sample Sputter Coat with\nConductive Material Sputter Coat with Conductive Material Dry Sample->Sputter Coat with\nConductive Material Load Stub into SEM Load Stub into SEM Sputter Coat with\nConductive Material->Load Stub into SEM Acquire Images Acquire Images Load Stub into SEM->Acquire Images Image Analysis\n(Measure Diameters) Image Analysis (Measure Diameters) Acquire Images->Image Analysis\n(Measure Diameters) Calculate Average Size\n& Distribution Calculate Average Size & Distribution Image Analysis\n(Measure Diameters)->Calculate Average Size\n& Distribution End End Calculate Average Size\n& Distribution->End

Caption: Detailed workflow for Scanning Electron Microscopy (SEM) analysis.

References

Practical Application of Zinc Amino Acid Chelates in Fertigation Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential micronutrient for plant growth and development, playing a crucial role in various physiological processes, including enzyme activation, chlorophyll (B73375) formation, and carbohydrate metabolism.[1] Zinc deficiency in crops can lead to stunted growth, reduced yield, and diminished nutritional quality. Fertigation, the application of fertilizers through irrigation systems, offers a precise and efficient method for delivering nutrients directly to the plant's root zone.[2] This document provides detailed application notes and protocols for the use of zinc amino acid chelates, such as Zincofol, in fertigation systems. Zinc amino acid chelates are known for their high bioavailability and efficiency in preventing and correcting zinc deficiencies in a wide range of agricultural crops.[3][4]

Composition and Properties

This compound is a commercial product identified as a zinc amino acid chelate produced through a fermentation process. While the exact composition of specific commercial products may vary, zinc amino acid chelates are generally characterized by the bonding of a zinc ion to one or more amino acid molecules. This chelation protects the zinc ion from forming insoluble precipitates in the soil and enhances its uptake by the plant. Research on zinc glycinate, a type of zinc amino acid chelate, has shown it to be completely soluble in water and to possess a higher zinc concentration and stability compared to some other organic acid chelates.[3]

Table 1: General Properties of Zinc Amino Acid Chelates

PropertyDescriptionSource
Form Typically a liquid formulation.[5]
Active Ingredient Zinc complexed with amino acids (e.g., glycine, lysine).[3][6][3][6]
Solubility Highly soluble in water, making it suitable for fertigation.[3][7][3][7]
Bioavailability High, due to the chelated form which facilitates zinc uptake by plants.[4][4]

Application in Fertigation Systems

Fertigation with zinc amino acid chelates is an effective method for providing a steady and readily available supply of zinc to crops throughout their growth cycle.

Recommended Dosage and Timing

The application rate of this compound and similar zinc amino acid chelates can vary depending on the crop type, growth stage, soil zinc levels, and the severity of the deficiency.

Table 2: Recommended Fertigation Rates for Zinc Amino Acid Chelates

Crop CategoryApplication Rate (per acre)Timing of Application
Fruit Crops (e.g., Grapes, Apples, Mangoes)1 - 2 LitersFrom transplanting or at the onset of vegetative growth.[1][5]
Vegetable Crops (e.g., Tomatoes, Cucurbits, Cauliflower)1 - 2 LitersFrom transplanting or at the onset of vegetative growth.[1][5]
Field Crops (e.g., Rice, Maize, Wheat)1 - 2 LitersDuring the vegetative growth stage.[1][5]
Ornamental Crops 1 - 2 LitersFrom transplanting or at the onset of vegetative growth.[5]

Note: These are general recommendations. It is crucial to conduct a soil or plant tissue analysis to determine the specific zinc requirements of the crop and adjust the dosage accordingly.

Compatibility with Other Fertilizers

When preparing tank mixtures for fertigation, it is essential to consider the compatibility of zinc amino acid chelates with other fertilizers to avoid the formation of precipitates that can clog irrigation systems.[2] While chelated zinc is generally more compatible than inorganic zinc salts, a jar test is always recommended before mixing large quantities.

General Compatibility Guidelines:

  • Compatible: Generally compatible with most nitrogenous and potassic fertilizers.

  • Caution: Exercise caution when mixing with high concentrations of phosphate (B84403) fertilizers, as this can sometimes lead to precipitation.[8] A study on a zinc lysinate chelate showed it remained stable in the presence of phosphorus salts without forming zinc phosphate.[9]

  • Incompatible: Avoid mixing with highly alkaline materials.[10]

Experimental Protocols

Protocol 1: Determining the Efficacy of Zinc Amino Acid Chelate Fertigation on Crop Yield and Zinc Uptake

Objective: To evaluate the effect of different application rates of a zinc amino acid chelate fertilizer on the yield and zinc content of a target crop (e.g., tomato).

Materials:

  • Test crop seedlings (e.g., tomato, Solanum lycopersicum)

  • Pots or field plots with a well-characterized growing medium (low in available zinc)

  • Drip irrigation system with a fertilizer injector

  • Zinc amino acid chelate fertilizer (e.g., this compound)

  • Standard NPK fertilizer solution

  • Deionized water

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc analysis

Methodology:

  • Experimental Setup:

    • Establish a randomized complete block design with a minimum of four replicates per treatment.

    • Treatments should include a control (NPK only) and at least three different application rates of the zinc amino acid chelate (e.g., 0.5x, 1x, and 2x the recommended rate).

  • Fertigation Schedule:

    • Prepare stock solutions of the NPK fertilizer and the zinc amino acid chelate.

    • Apply the treatments through the drip irrigation system at regular intervals (e.g., weekly) starting from the vegetative growth stage.

  • Data Collection:

    • At maturity, harvest the fruits and measure the total yield per plant or plot.

    • Collect leaf and fruit samples from each treatment group.

    • Wash the samples thoroughly with deionized water to remove any surface contamination.

    • Dry the samples in an oven at 70°C until a constant weight is achieved.

    • Grind the dried samples to a fine powder.

    • Digest a known weight of the powdered sample using a suitable acid digestion method.

    • Determine the zinc concentration in the digested samples using AAS or ICP-MS.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments for yield and zinc content.

Protocol 2: Jar Test for Fertilizer Compatibility

Objective: To assess the physical compatibility of a zinc amino acid chelate fertilizer with other fertilizers in a concentrated stock solution.

Materials:

  • Zinc amino acid chelate fertilizer

  • Other fertilizers to be tested (e.g., NPK solutions, calcium nitrate)

  • Clean, transparent glass jars with lids (e.g., 1-liter capacity)

  • Graduated cylinders or measuring cups

  • Stirring rod

  • Water from the irrigation source

Methodology:

  • Add a known volume of irrigation water to a glass jar.

  • Add the fertilizers to be tested in the same proportion and concentration as they would be in the final stock tank.

  • Add the zinc amino acid chelate fertilizer to the jar.

  • Stir the mixture thoroughly and seal the jar.

  • Let the mixture stand for at least 30 minutes, and then observe for any signs of incompatibility, such as the formation of a precipitate, cloudiness, or separation of layers.

  • If the solution remains clear and uniform, the fertilizers are likely compatible. If a precipitate forms, the fertilizers are incompatible and should not be mixed in the same stock tank.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Experimental Design (Randomized Block) D Transplanting A->D B Seedling Propagation B->D C Preparation of Fertilizer Stock Solutions E Fertigation Application (Treatments) C->E D->E F Crop Maintenance E->F G Harvest & Yield Measurement F->G H Sample Collection (Leaf & Fruit) G->H I Sample Preparation (Drying, Grinding, Digestion) H->I J Zinc Analysis (AAS/ICP-MS) I->J K Statistical Analysis (ANOVA) J->K

Caption: Experimental workflow for evaluating this compound efficacy.

Zinc_Uptake_Pathway cluster_soil Soil Solution cluster_root Root Epidermal Cell cluster_xylem Xylem Loading Soil_Zn Zn-Amino Acid Chelate Root_Membrane Plasma Membrane Soil_Zn->Root_Membrane Dissociation ZIP ZIP Transporters Cytosol_Zn Zn²⁺ (in Cytosol) ZIP->Cytosol_Zn Uptake HMA HMA Transporters Cytosol_Zn->HMA Transport Xylem Xylem HMA->Xylem Loading for Translocation

References

step-by-step guide to Zincofol soil drench application

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Zincofol Soil Drench

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a generalized protocol for the soil drench application of a zinc amino acid chelate fertilizer, referred to here as this compound. Specific application rates and frequencies for the commercial product "this compound" were not available in the public domain at the time of this writing. The recommendations provided below are derived from general principles of zinc fertilization in agriculture and should be adapted based on soil analysis, crop type, and specific experimental objectives. It is highly recommended to conduct small-scale trials to determine the optimal dosage and application timing for your specific conditions.

Introduction

Zinc (Zn) is an essential micronutrient for plant growth and development, playing a crucial role as a cofactor for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and the formation of auxins, which regulate growth.[1] Zinc deficiency in soils can lead to significant reductions in crop yield and quality. Soil drenching with a chelated zinc formulation like this compound, a zinc amino acid chelate, can be an effective method to correct zinc deficiencies by delivering the nutrient directly to the plant's root zone for efficient uptake.

Quantitative Data on Zinc Soil Application

The following table summarizes general dosage recommendations for soil application of zinc, primarily focusing on zinc sulfate (B86663), as specific data for this compound is limited. These values can serve as a starting point for determining appropriate application rates for a this compound soil drench.

ParameterDosage/RateCrop/ConditionSource CompoundReference
General Soil Application 5–15 kg per acreGeneral crops, depending on deficiency severityZinc Sulphate[2]
10 to 100 kg per hectareVaries by crop and soil conditionsZnSO₄·7H₂O[3]
4 kg per hectareWheat (at final land preparation)Not specified[4]
Soil Drench 2–5 grams per liter of waterSingle plants or small fieldsZinc Sulphate[2]
Fertigation 1 to 2 liters per acreFruit, vegetables, and ornamental cropsThis compound (Zinc amino acid chelate)[1]

Experimental Protocol: this compound Soil Drench Application

This protocol details the step-by-step procedure for preparing and applying a this compound soil drench in a research setting.

3.1. Materials

  • This compound (liquid zinc amino acid chelate)

  • Water (deionized or distilled for laboratory experiments)

  • Graduated cylinders or volumetric flasks

  • Beakers or mixing vessel

  • Stirring rod or magnetic stirrer

  • pH meter and calibration buffers

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat[1]

  • Watering can or drench applicator

3.2. Pre-Application Procedures

  • Soil Analysis: Before application, conduct a soil test to determine the baseline zinc levels. A DTPA-extractable zinc level below 0.5 ppm is generally considered deficient and likely to respond to zinc application.[5]

  • Plant Health Assessment: Visually inspect plants for signs of zinc deficiency, such as stunted growth, small leaves ("little leaf"), or interveinal chlorosis.

  • Area Preparation: Clear the area around the base of the plant, removing any mulch, weeds, or debris to ensure the drench solution directly contacts the soil.[6][7] If the soil is dry, lightly water the area a few hours before the drench application to ensure the solution is readily absorbed.[8]

3.3. Preparation of this compound Drench Solution

  • Determine Application Rate: Based on the soil analysis and the general recommendations in Table 1, calculate the required amount of this compound for your experimental plot or individual plant. For initial trials, a concentration of 2-5 grams of zinc sulfate equivalent per liter of water can be a starting point.[2] Since this compound is a liquid chelate, you will need to determine the concentration of zinc in the product to calculate the equivalent volume.

  • Dilution: In a clean mixing vessel, add the calculated volume of this compound to the desired volume of water.

  • Mixing: Stir the solution thoroughly until the this compound is completely dispersed. For larger volumes, a magnetic stirrer can be used.

  • pH Measurement (Optional but Recommended): Measure the pH of the final drench solution. The optimal pH for nutrient uptake is generally between 6.0 and 7.0. Adjust if necessary using appropriate buffers, although chelated forms are typically stable across a wider pH range.

3.4. Application of Soil Drench

  • Timing: Apply the soil drench during the active growing season of the plant.[2] For perennial crops, application in early spring is often beneficial.

  • Application: Slowly and evenly pour the prepared this compound solution onto the soil at the base of the plant, ensuring the entire root zone is treated.[6][9] Avoid direct contact with the plant stem or foliage to prevent potential phytotoxicity.[2]

  • Post-Application Watering: After applying the drench, lightly water the treated area to help move the this compound solution into the root zone.

3.5. Post-Application Monitoring

  • Plant Observation: Regularly monitor the treated plants for any signs of improvement in growth and vigor, or any adverse effects.

  • Follow-up Analysis: Conduct follow-up soil and plant tissue analysis at appropriate intervals to assess the effectiveness of the this compound application in increasing zinc levels.

3.6. Safety Precautions

  • Always wear appropriate PPE, including gloves and a face mask, when handling this compound.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the product.[1]

  • Store this compound in a cool, dry place, out of reach of children and pets.[1][10]

Visualizations

4.1. Experimental Workflow for this compound Soil Drench Application

Zincofol_Drench_Workflow cluster_pre_app Pre-Application cluster_prep Solution Preparation cluster_app Application cluster_post_app Post-Application Soil Analysis Soil Analysis Plant Assessment Plant Assessment Soil Analysis->Plant Assessment Area Preparation Area Preparation Plant Assessment->Area Preparation Determine Rate Determine Rate Dilution Dilution Determine Rate->Dilution Mixing Mixing Dilution->Mixing Timing Timing Apply Drench Apply Drench Timing->Apply Drench Post-Application Watering Post-Application Watering Apply Drench->Post-Application Watering Plant Observation Plant Observation Follow-up Analysis Follow-up Analysis Plant Observation->Follow-up Analysis

Caption: Workflow for this compound soil drench application.

4.2. Simplified Signaling Pathway of Zinc in Plants

Zinc_Signaling_Pathway This compound (Soil Drench) This compound (Soil Drench) Root Uptake Root Uptake This compound (Soil Drench)->Root Uptake Translocation Translocation Root Uptake->Translocation Enzyme Activation Enzyme Activation Translocation->Enzyme Activation Auxin Formation Auxin Formation Translocation->Auxin Formation Protein Synthesis Protein Synthesis Enzyme Activation->Protein Synthesis Chlorophyll & Carbohydrate Formation Chlorophyll & Carbohydrate Formation Enzyme Activation->Chlorophyll & Carbohydrate Formation Plant Growth & Stress Resistance Plant Growth & Stress Resistance Protein Synthesis->Plant Growth & Stress Resistance Auxin Formation->Plant Growth & Stress Resistance Chlorophyll & Carbohydrate Formation->Plant Growth & Stress Resistance

Caption: Simplified role of zinc in plant growth regulation.

References

Application of Zinc/Chitosan-Folic Acid Nanoparticles in Biomedical Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Zinc/Chitosan-Folic Acid (Zn/CS-FA) nanoparticles in biomedical imaging. These nanoparticles offer a promising platform for targeted imaging of cancer cells that overexpress folate receptors. The inclusion of zinc sulfide (B99878) (ZnS) provides fluorescent properties, while chitosan (B1678972) offers a biocompatible coating, and folic acid serves as a targeting ligand.

Introduction

Zinc-based nanoparticles have garnered significant interest in biomedical applications due to their unique optical and chemical properties. When functionalized with chitosan, a biodegradable and biocompatible polymer, their stability and drug-carrying capacity are enhanced. The further conjugation with folic acid allows for active targeting of cancer cells, which often overexpress folate receptors on their surface. This targeted approach minimizes off-target effects and enhances the signal-to-noise ratio in biomedical imaging. This document outlines the synthesis, characterization, and application of Zn/CS-FA nanoparticles for in vitro and in vivo imaging.

Quantitative Data Summary

The physicochemical properties of the nanoparticles are critical for their performance in biomedical imaging applications. The following table summarizes typical quantitative data for Chitosan, Zinc Sulfide/Chitosan (ZnS/CS), and Zinc Sulfide/Chitosan-Folic Acid (ZnS/CS-FA) nanoparticles.

Nanoparticle TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Chitosan--+60.06 ± 0.55[1]
ZnS/Chitosan (ZnS/CS)--+58.63 ± 0.93[1]
ZnS/Chitosan-Folic Acid (ZnS/CS-FA)463.67 ± 5.76[1]0.29 ± 0.02[1]+49.57 ± 1.62[1]

Note: The data presented is a representative example from the literature. Actual values may vary depending on the specific synthesis protocol and instrumentation used.

Experimental Protocols

Synthesis of ZnS/Chitosan-Folic Acid (ZnS/CS-FA) Nanoparticles

This protocol describes the synthesis of ZnS/CS-FA nanoparticles adapted from a published method.[1]

Materials:

  • Purified Chitosan

  • Zinc Chloride (ZnCl₂)

  • Thiourea (B124793) (CH₄N₂S)

  • Folic Acid

  • Acetic Acid

  • Distilled Water

  • Ultrasonic processor

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Preparation of Chitosan Solution:

    • Add 3.0 mmol of purified chitosan to 200 mL of distilled water.

    • Sonicate the mixture for 30 minutes using a 130-watt Vibra Cell Ultrasonic processor to ensure complete dissolution.[1]

  • Formation of ZnS/Chitosan Nanoparticles:

    • Prepare a solution of zinc chloride (0.804 mmol in 50 mL distilled water).

    • Add the zinc chloride solution dropwise to the chitosan solution while stirring continuously for 30 minutes to obtain a homogenous mixture.[1]

    • Prepare a solution of thiourea (0.0901 mmol in 50 mL of distilled water).

    • Add the thiourea solution dropwise to the chitosan-zinc mixture and allow it to react for 4 hours with continuous stirring. This will form the ZnS/Chitosan nanoparticles.

  • Conjugation of Folic Acid:

    • Prepare a solution of folic acid in a suitable solvent (e.g., 0.1 M NaOH).

    • Add the folic acid solution to the ZnS/Chitosan nanoparticle suspension. The exact amount of folic acid may need to be optimized based on the desired degree of conjugation.

    • Stir the reaction mixture for a specified period (e.g., 12-24 hours) at room temperature in the dark to facilitate the conjugation of folic acid to the chitosan shell.

  • Purification of ZnS/CS-FA Nanoparticles:

    • After the reaction, centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in distilled water.

    • Repeat the washing step (centrifugation and resuspension) at least three times to remove any unreacted reagents.

    • Finally, resuspend the purified ZnS/CS-FA nanoparticles in distilled water or a suitable buffer for storage at 4°C.

Synthesis Workflow

Synthesis_Workflow cluster_chitosan Chitosan Preparation cluster_zns_cs ZnS/CS Formation cluster_fa_conjugation Folic Acid Conjugation cluster_purification Purification Chitosan Purified Chitosan Sonication Sonication (30 min) Chitosan->Sonication Water Distilled Water Water->Sonication Chitosan_Sol Chitosan Solution Sonication->Chitosan_Sol Mixing_Zn Dropwise addition & Stirring (30 min) Chitosan_Sol->Mixing_Zn ZnCl2 Zinc Chloride Solution ZnCl2->Mixing_Zn Thiourea Thiourea Solution Reaction_S Dropwise addition & Reaction (4h) Thiourea->Reaction_S Mixing_Zn->Reaction_S ZnS_CS_NPs ZnS/Chitosan Nanoparticles Reaction_S->ZnS_CS_NPs Stirring_FA Stirring (12-24h, dark) ZnS_CS_NPs->Stirring_FA FA_sol Folic Acid Solution FA_sol->Stirring_FA ZnS_CS_FA_NPs ZnS/CS-FA Nanoparticles Stirring_FA->ZnS_CS_FA_NPs Centrifugation Centrifugation ZnS_CS_FA_NPs->Centrifugation Washing Washing (3x) Centrifugation->Washing Final_Product Purified ZnS/CS-FA NPs Washing->Final_Product Cellular_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_treatment Nanoparticle Treatment cluster_staining Fixation and Staining cluster_imaging Imaging Culture Culture FR+ & FR- cells Seeding Seed cells in imaging dishes Culture->Seeding Competition Pre-incubate with free Folic Acid (Competition Assay) Seeding->Competition NP_prep Prepare ZnS/CS-FA & ZnS/CS NPs Incubation Incubate cells with NPs (2-4h) NP_prep->Incubation Competition->Incubation Wash1 Wash with PBS (3x) Incubation->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS (3x) Fix->Wash2 Stain Stain with DAPI Wash2->Stain Wash3 Wash with PBS (3x) Stain->Wash3 Microscopy Fluorescence Microscopy Wash3->Microscopy Analysis Image Analysis Microscopy->Analysis In_Vivo_Imaging_Workflow cluster_model Tumor Model cluster_admin Nanoparticle Administration cluster_imaging_vivo In Vivo Imaging cluster_biodistribution Biodistribution (Optional) Inject_cells Inject tumor cells into mice Tumor_growth Allow tumor growth Inject_cells->Tumor_growth NP_suspend Suspend ZnS/CS-FA NPs in saline Tumor_growth->NP_suspend Inject_NPs Intravenous injection NP_suspend->Inject_NPs Anesthetize Anesthetize mouse Inject_NPs->Anesthetize Image Acquire fluorescence images (various time points) Anesthetize->Image Euthanize Euthanize mouse Image->Euthanize Excise Excise tumor & organs Euthanize->Excise Image_organs Image excised organs Excise->Image_organs Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Zn/CS-FA Nanoparticle FR Folate Receptor (FR) NP->FR Binding NP_FR_complex NP-FR Complex Clathrin_pit Clathrin-coated pit NP_FR_complex->Clathrin_pit Clathrin-mediated endocytosis Caveolae Caveolae NP_FR_complex->Caveolae Caveolae-mediated endocytosis Endosome Early Endosome Clathrin_pit->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Release Nanoparticle Release (Imaging Signal) Endosome->Release pH-triggered release

References

how to measure zinc uptake in plants treated with Zincofol

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Note: Measuring Zinc Uptake in Plants Treated with Zincofol

Abstract

This document provides a comprehensive guide for researchers and scientists on how to design and execute experiments to measure zinc (Zn) uptake in plants treated with this compound. This compound is an amino acid-chelated zinc fertilizer designed to correct zinc deficiencies in various crops through foliar application or fertigation.[1] Quantifying its uptake is crucial for optimizing application rates, understanding nutrient translocation, and assessing its efficacy. This note details protocols for experimental setup, sample collection, tissue preparation, and analytical quantification of zinc using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and colorimetric methods.

Introduction

Zinc is an essential micronutrient for plants, acting as a cofactor for numerous enzymes involved in critical metabolic pathways, including protein and carbohydrate synthesis, photosynthesis, and growth hormone production.[2] Zinc deficiency can lead to stunted growth and reduced crop yields. Products like this compound, a zinc amino acid chelate, are formulated to provide readily available zinc to plants.[1]

Measuring the efficiency of zinc uptake from such treatments is fundamental to agricultural research. This process involves the precise quantification of zinc concentration in various plant tissues post-application. The primary methods for elemental analysis in plant tissues are ICP-MS and AAS, which offer high sensitivity and accuracy.[3][4] Colorimetric assays provide a simpler, albeit sometimes less precise, alternative.[5][6] This application note provides detailed protocols for these methods, ensuring reliable and reproducible results.

Experimental Design and Workflow

A well-controlled experiment is essential for accurately determining zinc uptake. The general workflow involves growing plants under controlled conditions, applying this compound treatments, harvesting and processing plant tissues, and finally, analyzing the zinc content.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_sampling Phase 3: Sample Collection & Processing cluster_analysis Phase 4: Zinc Quantification cluster_data Phase 5: Data Interpretation A Plant Cultivation (e.g., hydroponics, soil pots) B Acclimatization Period A->B C Establish Treatment Groups - Control (No Zn) - this compound (e.g., 1.0, 1.5, 2.0 ml/L) B->C D This compound Application (Foliar Spray or Fertigation) C->D E Harvest Plants at Time Points (e.g., 24h, 48h, 72h post-application) D->E F Wash to Remove Surface Residue G Separate Tissues (Roots, Stems, Leaves) H Dry Tissues (Oven at 60-70°C) I Grind to Fine Powder J Weigh Dried Sample I->J K Acid Digestion (e.g., HNO3/H2O2 Microwave Digestion) L Dilute Digest to Final Volume M Analyze via ICP-MS, AAS, or Colorimetric Assay N Calculate Zn Concentration (µg/g dry weight) M->N O Statistical Analysis (e.g., ANOVA, t-test) P Generate Tables & Graphs

Caption: Experimental workflow for measuring zinc uptake in plants.

Detailed Experimental Protocols

Protocol 1: Plant Growth and Treatment
  • Plant Selection and Growth:

    • Choose a plant species of interest (e.g., tomato, wheat, citrus).[1]

    • Grow plants from seed or seedlings in a controlled environment (greenhouse or growth chamber) using soil, peat-free compost, or a hydroponic system.[7]

    • Ensure all plants receive a complete nutrient solution devoid of zinc for the control group, and a standard nutrient solution for treatment groups before the experiment begins.

    • Allow plants to acclimate and reach a suitable growth stage (e.g., 4-6 leaf stage) before applying treatments.

  • Treatment Groups:

    • Control Group: Plants treated with a mock spray (deionized water) or a nutrient solution without added zinc.

    • This compound Treatment Groups: Prepare different concentrations of this compound solution as per the manufacturer's recommendation (e.g., 1.0 ml/L, 1.5 ml/L).[1] It is advisable to include multiple concentrations to assess dose-response effects.

  • Application of this compound:

    • Foliar Application: Spray the this compound solution evenly onto the leaves of the plants until runoff. Ensure the undersides of the leaves are also covered. Use a surfactant if recommended to improve leaf coverage.

    • Fertigation: Add the specified concentration of this compound to the hydroponic solution or irrigation water.

Protocol 2: Sample Collection and Preparation
  • Harvesting:

    • Harvest plants at predetermined time points after treatment (e.g., 24, 48, 72 hours) to study the rate of uptake and translocation.

  • Washing (Critical for Foliar Application):

    • To distinguish between absorbed zinc and surface residue, wash the harvested leaves thoroughly. A common method is to rinse the leaves with a dilute nitric acid solution (e.g., 2%) followed by a rinse with deionized water.[8]

  • Tissue Separation and Drying:

    • Separate the plants into different tissues: roots, stems, and leaves. This allows for the analysis of zinc translocation within the plant.[7]

    • Gently wash the roots with deionized water to remove any growing media.

    • Place the separated tissues in labeled paper bags and dry them in an oven at 60–70°C until a constant weight is achieved (typically 48-72 hours).[7]

  • Grinding:

    • After drying, record the dry weight of each tissue sample.

    • Grind the dried plant material into a fine, homogeneous powder using a stainless-steel mill or a mortar and pestle.[7] Store the powder in dry, sealed containers.

Protocol 3: Sample Digestion (for ICP and AAS)

This step brings the zinc within the plant tissue into a liquid solution for analysis. Wet digestion using strong acids is the most common method.[9][10]

  • Materials:

    • Concentrated nitric acid (HNO₃, trace metal grade)

    • Hydrogen peroxide (H₂O₂, 30%, trace metal grade)

    • Microwave digestion system or a heating block

    • Volumetric flasks

  • Procedure (Microwave Digestion):

    • Accurately weigh approximately 0.2-0.5 g of the dried, ground plant tissue into a microwave digestion vessel.[11][12]

    • In a fume hood, add 5-10 mL of concentrated nitric acid to the vessel.[11] Allow the sample to pre-digest for at least 30 minutes.

    • If required for more complex matrices, carefully add 1-2 mL of hydrogen peroxide.

    • Seal the vessels and place them in the microwave digestion system. Follow a program that gradually increases temperature and pressure (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).

    • After cooling, carefully open the vessels in the fume hood. The resulting solution should be clear.

    • Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis.

Protocol 4: Zinc Quantification

ICP-MS is a highly sensitive method capable of multi-element analysis at trace levels.[3][13]

  • Instrumentation and Calibration:

    • Set up the ICP-MS according to the manufacturer's instructions.

    • Prepare a series of zinc calibration standards (e.g., 0, 10, 50, 100, 500 µg/L) from a certified stock solution, matching the acid matrix of the digested samples (e.g., 2% HNO₃).

    • Run the standards to generate a calibration curve.

  • Sample Analysis:

    • Introduce the diluted sample digests into the ICP-MS.

    • The instrument will measure the intensity of the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn) to determine the concentration in the solution.

    • Include a blank and a standard reference material (SRM) with a known zinc concentration to ensure quality control.

AAS is a robust and widely used technique for determining the concentration of specific elements like zinc.[14][15]

  • Instrumentation and Calibration:

    • Set up the AAS with a zinc hollow cathode lamp. Set the wavelength to 213.9 nm.[15]

    • Use an air-acetylene flame.

    • Prepare zinc standards (e.g., 0, 0.2, 0.5, 1.0, 2.0 mg/L) in the same acid matrix as the samples.

    • Aspirate the standards and generate a calibration curve based on absorbance.[16]

  • Sample Analysis:

    • Aspirate the diluted sample digests into the flame.

    • Record the absorbance and use the calibration curve to determine the zinc concentration in the solution.

  • Principle:

    • Zinc ions in the sample react with a chromogenic agent, such as 5-Br-PAPS, to form a stable, colored complex. The intensity of the color, measured with a spectrophotometer or microplate reader at a specific wavelength (e.g., 560 nm), is proportional to the zinc concentration.[5][6]

  • Procedure (Using a Kit):

    • Follow the manufacturer's protocol. Typically, this involves:

    • Preparing a plant extract or using the acid digest from Protocol 3 (may require pH adjustment).

    • Adding a buffer solution to the sample.

    • Adding the chromogenic reagent and incubating for a short period.

    • Measuring the absorbance at the specified wavelength.

    • Calculating the concentration based on a standard curve prepared simultaneously.

Data Presentation and Analysis

  • Calculation: Calculate the zinc concentration in the original plant tissue using the following formula:

    Zn Concentration (µg/g) = (C × V) / W

    Where:

    • C = Concentration of zinc in the final solution from the instrument (in µg/mL or mg/L)

    • V = Final volume of the diluted digest (in mL)

    • W = Weight of the dry plant tissue sample (in g)

  • Data Summary: Organize the results in tables to facilitate comparison between treatment groups and plant tissues.

    Table 1: Zinc Concentration in Different Tissues of Tomato Plants 72 Hours After Foliar Application of this compound.

Treatment GroupZinc Concentration (µg/g dry weight) ± SD
Roots Stems Leaves
Control (0 ml/L) 25.3 ± 2.122.8 ± 1.930.1 ± 2.5
This compound (1.0 ml/L) 35.8 ± 3.045.6 ± 3.8150.4 ± 12.5
This compound (1.5 ml/L) 42.1 ± 3.558.2 ± 4.9210.9 ± 17.6
Treatment GroupTotal Zn Uptake (µ g/plant ) ± SD
Control (0 ml/L) 78.2 ± 6.5
This compound (1.0 ml/L) 231.8 ± 19.3
This compound (1.5 ml/L) 311.2 ± 25.9
  • Statistical Analysis: Use appropriate statistical tests, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), to determine if the differences in zinc concentration between treatment groups are statistically significant (p < 0.05).

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Zinc/Chitosan-Folic Acid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Zinc/Chitosan-Folic Acid nanoparticles, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of Zinc/Chitosan-Folic Acid nanoparticles?

A1: The most common method for synthesizing these nanoparticles is ionic gelation. This technique relies on the electrostatic interaction between the positively charged amino groups of chitosan (B1678972) (a cationic polymer) and a negatively charged cross-linking agent. In this specific formulation, zinc ions are incorporated into the chitosan matrix, and folic acid is conjugated to the surface, often for targeted drug delivery applications. The process is favored for its simplicity and use of mild, aqueous conditions.[1][2][3]

Q2: Why is folic acid incorporated into the nanoparticle formulation?

A2: Folic acid is often used as a targeting ligand. Many cancer cells overexpress folate receptors on their surface. By conjugating folic acid to the nanoparticle, the system can selectively bind to these receptors, leading to targeted uptake of the nanoparticle and its therapeutic payload into cancer cells through a process called folate receptor-mediated endocytosis.[4][5][6]

Q3: What are the critical parameters that influence the size and stability of the synthesized nanoparticles?

A3: Several factors significantly impact the characteristics of the final nanoparticles. These include the concentration of chitosan and the cross-linking agent, the ratio of these components, the pH of the solutions, the stirring speed and duration during synthesis, and the temperature.[3][7][8] Careful control of these parameters is essential for producing nanoparticles with the desired size, a narrow size distribution (low polydispersity index - PDI), and good colloidal stability (measured by zeta potential).

Q4: What is a good target size for these nanoparticles for drug delivery applications?

A4: For many drug delivery applications, particularly those involving intravenous administration, a particle size of less than 300 nm is often desired to ensure effective circulation and cellular uptake.[9]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Large Particle Size (>500 nm) or Microparticle Formation 1. Chitosan concentration is too high. 2. Stirring speed is too low, leading to inefficient mixing. 3. pH of the chitosan solution is not optimal.1. Decrease the chitosan concentration. Studies show a strong correlation between higher chitosan concentration and increased particle size.[8] 2. Increase the stirring speed to promote more rapid and uniform mixing. Speeds around 700-1000 rpm are often effective.[7][10] 3. Adjust the pH of the chitosan solution to a range of 4.6-5.5.[8][11]
High Polydispersity Index (PDI > 0.4) 1. Non-uniform mixing during the addition of the cross-linker. 2. Inappropriate chitosan to cross-linker ratio.1. Ensure the cross-linking solution is added dropwise to the chitosan solution under vigorous and constant stirring. For larger volumes, consider using a static mixer for continuous and controlled mixing.[12][13] 2. Optimize the chitosan to TPP (a common cross-linker) mass ratio. A ratio of approximately 3:1 to 5:1 is often a good starting point.[8]
Nanoparticle Aggregation and Sedimentation 1. Low zeta potential, indicating insufficient electrostatic repulsion between particles. 2. Changes in pH or ionic strength of the storage medium.1. Ensure the pH of the final nanoparticle suspension is in the acidic range (e.g., pH 4-6) to maintain the positive charge of chitosan and thus a high positive zeta potential. 2. Store nanoparticles in deionized water or a low ionic strength buffer. Avoid resuspending in high-salt solutions like PBS, which can screen the surface charge and lead to aggregation.[14][15]
Low Yield 1. Suboptimal chitosan to cross-linker ratio. 2. Loss of nanoparticles during centrifugation and washing steps.1. Systematically vary the chitosan to cross-linker ratio to find the optimal point for nanoparticle formation. 2. Optimize centrifugation speed and time to ensure complete pelleting of the nanoparticles without causing irreversible aggregation.
Inconsistent Results During Scale-Up 1. Inefficient mixing in larger reaction vessels. 2. Localized concentration gradients.1. Simple magnetic stirring may not be sufficient for larger volumes. Consider using overhead mechanical stirrers with appropriate impeller designs to ensure homogenous mixing. 2. For continuous, large-scale production, the use of static mixers can provide excellent control over the mixing process and lead to consistent nanoparticle formation.[12][13]

Quantitative Data Summary

The following table summarizes the impact of key process parameters on the physicochemical properties of chitosan-based nanoparticles, based on findings from various studies.

ParameterEffect on Particle SizeEffect on Polydispersity Index (PDI)Effect on Zeta Potential
Chitosan Concentration Increases with increasing concentration[8]May increase at higher concentrationsGenerally stable or slightly decreases
Chitosan:TPP Mass Ratio Decreases as the ratio approaches an optimal point (e.g., 3:1 to 5:1)[8]Tends to be lower at optimal ratiosCan be influenced by the amount of unreacted TPP
pH of Chitosan Solution Smaller sizes are typically achieved in the pH range of 4.6-5.5[8][11]Lower PDI is often observed in the optimal pH rangeHigher positive zeta potential at lower pH
Stirring Speed Generally decreases with increasing stirring speed up to a certain point (e.g., ~1000 rpm)[10][16]Tends to decrease with more efficient mixingMay slightly increase with higher stirring speeds[16]

Experimental Protocols

Lab-Scale Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles via Ionic Gelation

This protocol is a representative method. Optimization of concentrations and ratios is recommended for specific applications.

Materials:

  • Low molecular weight chitosan

  • Acetic acid (1% v/v)

  • Zinc Chloride (ZnCl₂)

  • Sodium tripolyphosphate (TPP)

  • Folic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for conjugation (optional, but common)

  • Deionized water

Procedure:

  • Preparation of Chitosan-Zinc Solution:

    • Dissolve chitosan in 1% acetic acid to a final concentration of 1 mg/mL with continuous stirring until fully dissolved.

    • Add a specific amount of ZnCl₂ solution to the chitosan solution and continue stirring.

    • Adjust the pH of the solution to approximately 5.0 using 1M NaOH.[17]

  • Preparation of Folic Acid-Conjugated Chitosan (Optional but Recommended Method):

    • For a more stable formulation, first conjugate folic acid to chitosan.

    • Activate the carboxylic acid group of folic acid using EDC and NHS in a suitable buffer.

    • Add this activated folic acid solution to the chitosan solution and allow it to react for several hours to form an amide bond.

    • Purify the folic acid-conjugated chitosan via dialysis.

  • Nanoparticle Formation:

    • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

    • Add the TPP solution dropwise to the Chitosan-Zinc solution (or Folic Acid-Chitosan-Zinc solution) under constant magnetic stirring (e.g., 800-1000 rpm) at room temperature.[8][10]

    • An opalescent suspension will form, indicating the formation of nanoparticles.

    • Continue stirring for an additional 30 minutes.

  • Purification:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from unreacted components.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to ensure the removal of any residual reactants.

Characterization of Nanoparticles
  • Particle Size, PDI, and Zeta Potential: Measured using Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[9][18]

  • Confirmation of Folic Acid Conjugation: Analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Vis Spectroscopy.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization prep_cs Dissolve Chitosan & Zinc Salt in Acetic Acid (pH ~5) conjugate Conjugate Folic Acid to Chitosan prep_cs->conjugate prep_tpp Prepare TPP Solution in Deionized Water mix Ionic Gelation: Add TPP to Chitosan solution (Constant Stirring) prep_tpp->mix prep_fa Activate Folic Acid (with EDC/NHS) prep_fa->conjugate conjugate->mix centrifuge Centrifugation & Washing mix->centrifuge characterize Characterization: DLS, TEM, FTIR centrifuge->characterize

Caption: Experimental workflow for Zinc/Chitosan-Folic acid nanoparticle synthesis.

troubleshooting_flowchart start Start: Inconsistent Nanoparticle Properties issue Primary Issue? start->issue size size issue->size Large Size / High PDI aggregation aggregation issue->aggregation Aggregation scaleup scaleup issue->scaleup Scale-up Problems size_q1 Check Chitosan Concentration & pH size->size_q1 agg_q1 Check Zeta Potential & Storage Buffer aggregation->agg_q1 scaleup_q1 Mixing Method? scaleup->scaleup_q1 size_a1 Decrease Concentration Adjust pH to 4.6-5.5 size_q1->size_a1 Out of Range size_q2 Check Stirring Speed size_q1->size_q2 Optimal size_a2 Increase Stirring Speed (e.g., 700-1000 rpm) size_q2->size_a2 Too Low agg_a1 Ensure Acidic pH Store in Low Ionic Strength Solution agg_q1->agg_a1 scaleup_a1 Use Overhead Stirrer or Static Mixer scaleup_q1->scaleup_a1

Caption: Troubleshooting flowchart for common synthesis issues.

signaling_pathway np Folic Acid-Nanoparticle (FA-NP) fr Folate Receptor (FR) np->fr 1. Binding pit Clathrin-Coated Pit fr->pit 2. Invagination membrane Cell Membrane vesicle Endocytic Vesicle pit->vesicle 3. Scission endosome Early Endosome (pH drop to ~5-6) vesicle->endosome 4. Fusion release Drug Release endosome->release 5. Acidification recycle FR Recycling endosome->recycle 6. Sorting recycle->fr Recycle to Membrane

Caption: Folate receptor-mediated endocytosis pathway for nanoparticle uptake.

References

Technical Support Center: Improving the Stability of Zincofol Solutions for Foliar Spray

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the preparation and application of Zincofol foliar spray solutions. This compound is a foliar fertilizer that utilizes zinc amino acid chelate to deliver zinc to plants.[1] While chelation enhances zinc's stability, various factors can still influence the solution's integrity.

Troubleshooting Guides

Instability in this compound solutions can manifest as precipitation, reduced efficacy, or phytotoxicity. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
White or cloudy precipitate forms in the spray tank. High pH of the water source: The stability of zinc complexes can be pH-dependent. At high pH, zinc can precipitate as zinc hydroxide.[2][3]Adjust the pH of the water to a slightly acidic to neutral range (pH 5.5-7.0) before adding this compound. Use a suitable buffering agent.[1][4]
Incompatibility with tank-mix partners: Mixing this compound with highly alkaline pesticides or fertilizers can disrupt the chelate and cause zinc to precipitate.[5]Perform a jar test to check for compatibility before mixing large quantities. Add a compatibility agent if necessary.[1][5]
Poor water quality (hard water): High levels of carbonates, bicarbonates, or other minerals in the water can react with zinc.Use softened or purified water if possible. Ammonium sulfate (B86663) (AMS) can sometimes be used to condition hard water.[6]
Reduced efficacy of the foliar spray. Degradation of the active ingredient: Exposure to high temperatures, direct sunlight (UV radiation), or microbial activity can degrade the zinc amino acid chelate over time.[7][8][9][10]Store this compound in a cool, dark place. Prepare the spray solution immediately before use and avoid letting it sit in the tank for extended periods.[5]
Improper application timing and conditions: Spraying in hot, dry, or windy conditions can lead to rapid evaporation of the spray droplets, preventing proper absorption.[11][12][13]Apply the foliar spray during the early morning or late evening when temperatures are cooler and humidity is higher.[11][14]
Leaf burn or other signs of phytotoxicity. Excessive concentration of the spray solution: Using a higher than recommended concentration of this compound can be harmful to plants.[11][13]Strictly follow the manufacturer's recommended dilution rates.
Poor spray coverage leading to concentrated droplets: Inadequate atomization of the spray can result in large droplets that can cause localized burning.[11]Use a sprayer with a nozzle that produces a fine mist for even coverage.[11][15]
Enhanced penetration from certain adjuvants: Some adjuvants can increase the permeability of the leaf cuticle, which, at high this compound concentrations, could lead to damage.[1]When using adjuvants, especially penetrants, it is crucial to adhere to the recommended concentrations for both the adjuvant and this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a this compound foliar spray solution?

A1: The optimal pH for a this compound solution is typically in the slightly acidic to neutral range (pH 5.5 to 7.0). The stability of zinc complexes is significantly influenced by pH, with higher pH levels potentially leading to the formation of insoluble zinc hydroxide.[2][3][4]

Q2: Can I mix this compound with other pesticides or fertilizers in the same tank?

A2: this compound, being a zinc amino acid chelate, is generally more compatible with other products than simple zinc salts. However, it is always recommended to perform a jar test to ensure physical compatibility before tank-mixing.[5] Avoid mixing with highly alkaline products without first adjusting the pH of the tank mix.

Q3: How does water quality affect the stability of my this compound solution?

A3: Water quality, particularly hardness (high levels of calcium and magnesium carbonates) and pH, can significantly impact the stability of your this compound solution. Hard water can lead to the precipitation of zinc. It is advisable to use the best quality water available for preparing your spray solution.

Q4: What is the best time of day to apply a this compound foliar spray?

A4: The best time to apply a this compound foliar spray is during the cooler parts of the day, such as the early morning or late evening.[11][14] During these times, the plant's stomata are more likely to be open, and the lower temperatures and higher humidity reduce the rate of evaporation, allowing for better absorption of the nutrients.[12][15]

Q5: Should I use an adjuvant with my this compound solution?

A5: Adjuvants can improve the efficacy of your this compound spray by enhancing spreading, sticking, and penetration of the solution on the leaf surface.[1][6] Wetting agents or surfactants are commonly used.[1][6] However, it is important to choose a compatible adjuvant and to follow the recommended application rates to avoid potential phytotoxicity.

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

Objective: To determine the physical compatibility of this compound with other pesticides or fertilizers in a spray solution.

Materials:

  • Clean, clear glass jars with lids (1-quart or 1-liter)

  • Water source to be used for the spray solution

  • This compound

  • Other products to be tank-mixed (pesticides, other fertilizers)

  • Pipettes or measuring cylinders

  • Buffering or pH-adjusting agents (if necessary)

  • Compatibility agent (if necessary)

Procedure:

  • Add 1 pint (or 500 ml) of the water to be used for spraying into a clean, clear glass jar.

  • If a buffering agent is to be used, add it to the water and mix thoroughly.

  • Add the other tank-mix components in the proper mixing order. Generally, this is:

    • Wettable powders and water-dispersible granules

    • Flowables and suspensions

    • Water-soluble concentrates

    • Emulsifiable concentrates

  • Cap the jar and shake vigorously after each addition.

  • Add this compound to the solution, cap the jar, and shake vigorously.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of precipitates, flakes, gels, or separation into layers.

  • If incompatibility is observed, repeat the test in another jar, but add a compatibility agent before adding the other products.

  • Observe the mixture again after letting it stand. If the mixture remains uniform, the products are likely compatible when mixed with the compatibility agent.

Protocol 2: Accelerated Stability Test for this compound Solutions

Objective: To evaluate the stability of a prepared this compound solution under elevated temperature conditions.

Materials:

  • Prepared this compound spray solution

  • Incubator or water bath capable of maintaining a constant temperature (e.g., 54°C)

  • Sealed, airtight containers (glass or chemically resistant plastic)

  • pH meter

  • Analytical equipment for zinc quantification (e.g., Atomic Absorption Spectrophotometer or Inductively Coupled Plasma Mass Spectrometer)

Procedure:

  • Prepare the this compound solution according to the desired concentration.

  • Measure and record the initial pH and zinc concentration of the solution.

  • Fill several sealed, airtight containers with the prepared solution.

  • Place the containers in an incubator or water bath set at an elevated temperature (e.g., 54°C) for a specified period (e.g., 14 days), which is a common method for accelerated stability testing.

  • At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove a container from the incubator.

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution for any signs of precipitation or changes in color or clarity.

  • Measure and record the pH of the solution.

  • Filter the solution (if a precipitate is present) and measure the zinc concentration in the filtrate using a suitable analytical method.

  • Compare the results over time to the initial measurements to determine the stability of the solution under the tested conditions.

Visualizations

cluster_solution This compound Solution Stability cluster_outcome Potential Instability Issues This compound Stable this compound Solution (Zinc Amino Acid Chelate) reduced_efficacy Reduced Efficacy ph High pH (>7.0) precipitation Precipitation (Zinc Hydroxide/Salts) ph->precipitation Causes water Hard Water (High Mineral Content) water->precipitation Contributes to tank_mix Incompatible Tank-Mix (e.g., Alkaline Products) tank_mix->precipitation Triggers temp_uv High Temperature / UV Exposure degradation Chelate Degradation temp_uv->degradation Leads to precipitation->reduced_efficacy Results in degradation->reduced_efficacy Results in

Caption: Factors leading to the instability of this compound solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results with Zincofol Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Zincofol, a zinc-based therapeutic agent. Our goal is to help you achieve more consistent and reliable results in your studies.

Troubleshooting Guides

This section addresses specific problems that may arise during the application of this compound in experimental settings.

Issue 1: High Variability in Experimental Readouts

Question: We are observing significant variability in our experimental results when treating cells with this compound. What could be the cause?

Answer: Inconsistent results with zinc-based compounds can stem from several factors related to experimental conditions and cellular handling. Key areas to investigate include:

  • Cell Culture Conditions:

    • Media Composition: The concentration of chelating agents (e.g., EDTA) and competing ions in your cell culture media can affect the bioavailability of zinc.

    • Serum Variability: Fetal Bovine Serum (FBS) contains variable levels of endogenous zinc and binding proteins, which can alter the effective concentration of this compound. Consider using dialyzed FBS or a serum-free medium.

    • Cell Passage Number: Cells at high passage numbers may exhibit altered metabolic activity and zinc transporter expression, leading to inconsistent responses.

  • This compound Preparation and Storage:

    • Stock Solution Stability: Ensure your this compound stock solution is prepared and stored correctly to prevent precipitation or degradation.

    • Working Concentration: Verify the final concentration of this compound in your experiments and ensure accurate and consistent dilutions.

  • Experimental Protocol:

    • Incubation Time: The duration of this compound exposure can significantly impact cellular responses. Optimize incubation times for your specific cell type and experimental endpoint.

    • Cell Density: Plating cells at a consistent density is crucial, as confluency can affect zinc uptake and cellular signaling.

Experimental Workflow for Optimizing this compound Application

G cluster_0 Protocol Optimization cluster_1 Execution cluster_2 Analysis & Refinement A Review Cell Culture Conditions D Perform Pilot Study with Variable - Media Conditions - Incubation Times - Cell Densities A->D B Standardize this compound Preparation B->D C Optimize Experimental Parameters C->D E Analyze Data for Consistency D->E F Select Optimal Conditions E->F

Caption: A workflow for troubleshooting and optimizing this compound experiments.

Issue 2: Unexpected Cytotoxicity

Question: We are observing higher-than-expected cell death after treating with this compound. How can we mitigate this?

Answer: While zinc is an essential micronutrient, excessive intracellular concentrations can be toxic. If you are observing unexpected cytotoxicity, consider the following:

  • Concentration Range: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.

  • Chelation Effects: The formulation of this compound may interact with components of the media, leading to the formation of toxic complexes.

  • Oxidative Stress: High levels of intracellular zinc can induce the production of reactive oxygen species (ROS). Consider co-treatment with an antioxidant to assess if this mitigates the cytotoxicity.

Table 1: Troubleshooting Unexpected Cytotoxicity

Potential Cause Recommended Action
Concentration too highPerform a dose-response study to identify the EC50 and optimal concentration.
Media interactionsTest different types of cell culture media (e.g., with and without certain supplements).
Oxidative stressCo-administer an antioxidant (e.g., N-acetylcysteine) to determine if it rescues the phenotype.
ContaminationTest for mycoplasma and endotoxin (B1171834) contamination in your cell cultures and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The active component of this compound, zinc, exerts its effects through multiple mechanisms. It is a cofactor for over 70 enzymes, including those involved in gene expression and metabolism.[1] In the context of intestinal health, zinc can restore mucosal barrier integrity, regulate ion channel activity to control fluid secretion, and modulate immune responses.[2][3] Zinc also has antioxidant properties, which can protect cells from damage by reactive oxygen species.[2][4]

Signaling Pathway of Zinc in Intestinal Epithelial Cells

G This compound This compound (Zinc) IonChannel Ion Channel Modulation This compound->IonChannel ImmuneResponse Immune Response Modulation This compound->ImmuneResponse GeneExpression Gene Expression Regulation This compound->GeneExpression ReducedSecretion Reduced Fluid Secretion IonChannel->ReducedSecretion PathogenClearance Enhanced Pathogen Clearance ImmuneResponse->PathogenClearance TissueRepair Enhanced Tissue Repair GeneExpression->TissueRepair

Caption: Key signaling pathways modulated by this compound in intestinal cells.

Q2: How does the bioavailability of this compound affect experimental outcomes?

A2: The bioavailability of zinc is a critical factor influencing its efficacy. Approximately 20-30% of dietary zinc is typically absorbed.[1] In an experimental setting, factors such as the presence of phytates in the media can impair absorption by forming insoluble complexes.[1] It is essential to consider these factors when designing experiments and interpreting results.

Q3: Can this compound be used in combination with other treatments?

A3: Yes, zinc is often used in combination with other agents. For example, in the treatment of acne, zinc may be used with antibiotics to enhance their absorption and provide anti-inflammatory effects.[2] When planning combination studies, it is important to assess potential interactions that could affect the bioavailability or activity of either compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

  • Cell Plating: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and plot the dose-response curve to determine the EC50.

Logical Diagram for Dose-Response Experiment

G Start Start PlateCells Plate Cells Start->PlateCells PrepareDilutions Prepare this compound Dilutions PlateCells->PrepareDilutions TreatCells Treat Cells PrepareDilutions->TreatCells Incubate Incubate TreatCells->Incubate AddReagent Add Viability Reagent Incubate->AddReagent ReadPlate Read Plate AddReagent->ReadPlate AnalyzeData Analyze Data & Determine EC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: A step-by-step workflow for a dose-response experiment.

References

optimizing the drug loading efficiency of Zinc/Chitosan-Folic acid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the drug loading efficiency of Zinc/Chitosan-Folic Acid (Zn/CS-FA) nanoparticles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and drug-loading process.

Issue 1: Low Drug Loading Efficiency (<10%)

  • Question: My drug loading efficiency is consistently low. What are the primary factors I should investigate?

  • Answer: Low drug loading is a common challenge in nanoparticle formulation.[1][2] Several factors could be responsible. Begin by evaluating the following:

    • Drug-to-Polymer Ratio: This ratio is a critical parameter.[3] An excessively high or low ratio can hinder efficient encapsulation. Systematically vary the initial drug concentration while keeping the Zn/CS-FA nanoparticle concentration constant to find the optimal balance.

    • pH of the Solution: The pH affects the surface charge of both chitosan (B1678972) and many drug molecules.[3] Chitosan's amino groups are protonated in acidic conditions (pH < 6.5), resulting in a positive charge that facilitates electrostatic interactions with negatively charged drugs.[4][5] Ensure the pH of your drug and chitosan solutions is optimized to promote favorable electrostatic interactions.

    • Chitosan Properties: The molecular weight (MW) and degree of deacetylation (DDA) of your chitosan are crucial. Higher MW and DDA can create a more robust polymer matrix, potentially increasing drug entrapment.[3][4] Conversely, for some drugs, lower MW chitosan might form smaller, more uniform particles. Verify the specifications of your chitosan and consider testing different grades.

    • Cross-linker Concentration: In the widely-used ionic gelation method, the concentration of the cross-linking agent, such as sodium tripolyphosphate (TPP), significantly impacts particle formation and drug encapsulation.[3][6] Insufficient cross-linking can lead to a loose nanoparticle matrix, allowing the drug to leak out. Titrate the TPP concentration to ensure compact and stable nanoparticle formation.

Issue 2: Particle Aggregation and Instability

  • Question: My nanoparticles are aggregating and precipitating out of solution after synthesis. How can I improve their stability?

  • Answer: Nanoparticle aggregation is often related to particle size and surface charge (Zeta Potential).

    • Zeta Potential: A high absolute zeta potential value (typically > +20 mV or < -20 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation.[7] The positive charge of chitosan should impart a positive zeta potential.[8] If your value is too low, consider adjusting the pH to increase the protonation of chitosan's amine groups.

    • Stirring and Addition Rate: During ionic gelation, the rate at which the cross-linker (TPP) is added to the chitosan solution is critical.[9] Add the TPP solution drop-wise under constant, moderate magnetic stirring to ensure the formation of small, monodisperse nanoparticles rather than large aggregates.

    • High Drug Loading: Be aware that very high drug loading can sometimes induce particle aggregation, leading to larger particle sizes.[3] If you observe aggregation only at high drug concentrations, you may have reached the loading capacity of your system.

Issue 3: Poor Folic Acid Conjugation Efficiency

  • Question: I am not achieving efficient conjugation of folic acid to my chitosan nanoparticles. What should I check?

  • Answer: Inefficient folic acid (FA) conjugation can compromise the targeting ability of your nanoparticles.

    • Activation of Folic Acid: Folic acid's carboxyl group typically requires activation to react efficiently with chitosan's amine groups. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is a common strategy to form an active ester intermediate that readily reacts with chitosan.[10]

    • Reaction pH: The pH for the conjugation reaction is crucial. The reaction between an activated carboxyl group and a primary amine is most efficient at a slightly alkaline pH (around 7.4-8.0), where the amine groups are deprotonated and nucleophilic. However, you must balance this with the solubility of chitosan.

    • Electrostatic Interaction: Folic acid can also be conjugated via electrostatic interaction, where the anionic carboxyl group of FA interacts with the cationic amino group of chitosan.[11][12] Ensure the pH is in a range that maintains these opposite charges for effective binding.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of Zinc in this nanoparticle formulation?

    • A1: Zinc can be incorporated as ZnO nanoparticles or as Zn2+ ions that cross-link with chitosan. Zinc oxide itself has antibacterial properties and can act as a carrier.[13][14][15] In the chitosan matrix, zinc ions can contribute to the cross-linking and stabilization of the nanoparticle structure, potentially influencing drug release profiles.[14][16]

  • Q2: How do I determine drug loading content (LC) and encapsulation efficiency (EE)?

    • A2: To measure LC and EE, you must separate the drug-loaded nanoparticles from the solution containing the free, unencapsulated drug. This is typically done by high-speed centrifugation.[17] The amount of free drug in the supernatant is then quantified using a technique like UV-Vis spectrophotometry or HPLC. The calculations are as follows:

      • Encapsulation Efficiency (EE%): ((Total Drug Amount - Free Drug Amount) / Total Drug Amount) x 100

      • Loading Content (LC%): ((Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles) x 100[18]

  • Q3: What characterization techniques are essential for these nanoparticles?

    • A3: Essential characterization includes:

      • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered acceptable for polymeric nanoparticles.[8][16]

      • Zeta Potential: Also measured by DLS to assess surface charge and predict stability.[9]

      • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6][19]

      • Chemical Structure/Conjugation: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and NMR Spectroscopy to verify the presence of all components and successful conjugation.[9][10][19]

  • Q4: What is a typical drug release profile for chitosan-based nanoparticles?

    • A4: Chitosan nanoparticles typically exhibit a biphasic release pattern: an initial "burst release" of the drug adsorbed on the surface, followed by a sustained release of the drug encapsulated within the polymer matrix over a longer period.[3][20] The release is often pH-sensitive; for example, drug release may be faster in the acidic environment of a tumor (pH ~5.5) compared to physiological pH (7.4).[21]

Data Summary Tables

The following tables summarize quantitative data from various studies to provide a comparative overview of how different parameters affect nanoparticle characteristics.

Table 1: Effect of Formulation Parameters on Nanoparticle Properties

Parameter VariedSystemObservationResulting Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Content (%)Reference
Folic Acid Conjugation Doxorubicin-loaded CS vs. FA-CS NPsDecreased zeta potential after FA conjugation.~150-200+35 to +28~45.4N/A[11]
Folic Acid Conjugation 5-FU-loaded CS vs. FA-CS NPsDecreased loading efficiency with FA conjugation.~250-300+22 to +18~5943 vs. 39[22]
PLGA Addition & FA Coat Methotrexate-loaded PLGA vs. FA-CS-PLGAIncreased size and positive charge with FA-CS coat.~385~+15~79~21.2[18]
Zinc Oxide Core Size Chitosan-ZnO (CZNPs)50 nm ZnO core provided optimal particle size and highest zeta potential.369.1+22.8N/AN/A[7]

Experimental Protocols

This section provides a generalized protocol for the synthesis of Zn/CS-FA nanoparticles using the ionic gelation method, followed by drug loading.

Protocol: Synthesis and Drug Loading of Zn/CS-FA Nanoparticles

Materials:

  • Low molecular weight Chitosan (CS)

  • Acetic Acid (1% v/v)

  • Zinc Chloride (ZnCl₂) or Zinc Oxide (ZnO) nanoparticles

  • Folic Acid (FA)

  • EDC and NHS (for covalent conjugation)

  • Sodium Tripolyphosphate (TPP)

  • Therapeutic Drug (e.g., Doxorubicin)

  • Deionized water

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve 50 mg of chitosan in 50 mL of 1% acetic acid solution.

    • Stir overnight at room temperature to ensure complete dissolution.

    • Adjust the pH to ~5.0 with 1M NaOH.

  • Folic Acid Conjugation (Covalent Method):

    • Separately, activate folic acid: Dissolve 10 mg of FA in DMSO, then add EDC and NHS in a 1:1 molar ratio.[10]

    • Allow the activation reaction to proceed for 3-4 hours in the dark.

    • Add the activated FA solution drop-wise to the chitosan solution and stir overnight in the dark.[10]

    • Dialyze the resulting FA-CS conjugate solution against deionized water for 48 hours to remove unreacted reagents.

  • Formation of Nanoparticles (Ionic Gelation):

    • Prepare a 1 mg/mL TPP solution in deionized water.

    • Prepare a 1 mg/mL Zinc Chloride solution in deionized water.

    • Add the Zinc Chloride solution to the FA-CS solution and stir for 30 minutes.

    • Add the TPP solution drop-wise to the FA-CS-Zn mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature.

    • Nanoparticles will form spontaneously. Continue stirring for an additional 60 minutes.

  • Drug Loading:

    • Dissolve the desired amount of the therapeutic drug in deionized water or a suitable solvent.

    • Add the drug solution to the nanoparticle suspension.

    • Stir the mixture for several hours (e.g., 4-24 hours, depending on the drug) at room temperature in the dark to allow for encapsulation.

  • Purification:

    • Collect the drug-loaded nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).[11]

    • Carefully collect the supernatant to quantify the amount of free drug.

    • Wash the nanoparticle pellet twice with deionized water to remove any surface-adsorbed drug.

    • Resuspend the final pellet in a suitable buffer or deionized water for storage or lyophilize for long-term use.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the optimization process.

G prep_cs 1. Prepare Chitosan Solution (in acid) conjugate 3. Conjugate FA to CS (FA-CS) prep_cs->conjugate prep_fa 2. Activate Folic Acid (EDC/NHS) prep_fa->conjugate add_zn_drug 4. Add Zinc Source & Therapeutic Drug conjugate->add_zn_drug add_tpp 5. Add TPP Cross-linker (Drop-wise with stirring) add_zn_drug->add_tpp formation 6. Nanoparticle Self-Assembly (Ionic Gelation) add_tpp->formation purify 7. Purify & Collect NPs (Centrifugation) formation->purify characterize 8. Characterization (DLS, TEM, FTIR) purify->characterize

Caption: Experimental workflow for nanoparticle synthesis and drug loading.

G start Start: Low Drug Loading Efficiency q_ratio Is Drug:Polymer Ratio Optimized? start->q_ratio a_ratio Systematically vary drug concentration to find optimum. q_ratio->a_ratio No q_ph Is pH suitable for CS & Drug interaction? q_ratio->q_ph Yes a_ratio->q_ph a_ph Adjust pH to ensure CS is cationic (pH < 6.5) and favors electrostatic interaction. q_ph->a_ph No q_tpp Is Cross-linker (TPP) Concentration Correct? q_ph->q_tpp Yes a_ph->q_tpp a_tpp Titrate TPP concentration. Too little = leaky matrix. Too much = aggregation. q_tpp->a_tpp No q_cs Are CS Properties (MW, DDA) appropriate? q_tpp->q_cs Yes a_tpp->q_cs a_cs Consider testing different grades of Chitosan. q_cs->a_cs No end Re-evaluate Loading Efficiency q_cs->end Yes a_cs->end

Caption: Troubleshooting flowchart for low drug loading efficiency.

G CS Chitosan (+ve charge) -NH3+ FA Folic Acid (-ve charge) -COO- CS->FA Electrostatic/ Covalent Bond Drug Drug (-ve charge) CS->Drug Electrostatic Interaction Zn Zinc (Zn2+) CS->Zn Ionic Cross-linking NP Nanoparticle Core

References

refinement of protocols for controlling Zinc/Chitosan-Folic acid nanoparticle size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for controlling the size of Zinc/Chitosan-Folic Acid nanoparticles. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of Zinc/Chitosan-Folic Acid nanoparticles, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is the average size of my nanoparticles consistently too large (e.g., >500 nm)?

Answer: Several factors during synthesis can lead to larger than expected nanoparticle sizes. Consider the following:

  • High Chitosan (B1678972) Concentration: An increased concentration of chitosan can lead to higher solution viscosity, which in turn promotes the formation of larger particles.[1]

    • Solution: Try systematically decreasing the chitosan concentration in your formulation.

  • Inadequate Stirring Speed: Insufficient mechanical energy during the ionic gelation process can result in incomplete and larger particle formation.

    • Solution: Increase the stirring speed to ensure a homogenous mixture and more uniform particle formation.

  • pH of the Chitosan Solution: The pH affects the charge density of chitosan. If the pH is too close to its pKa (~6.5), the amine groups will be less protonated, reducing the cross-linking efficiency and potentially leading to larger aggregates.

    • Solution: Ensure the pH of your chitosan solution is sufficiently acidic (typically pH 4.0-5.0) to ensure full protonation of the amine groups.

Question: My nanoparticle batches show a high Polydispersity Index (PDI > 0.3). What's causing this?

Answer: A high PDI indicates a wide range of particle sizes, suggesting a lack of uniformity in your sample.[2][3] This can be caused by:

  • Non-uniform Addition of Cross-linker: Adding the cross-linking agent (e.g., TPP or in this case, the zinc salt) too quickly can create localized areas of high concentration, leading to heterogeneous nucleation and a broad size distribution.

    • Solution: Add the cross-linking agent drop-wise and at a slow, constant rate while maintaining vigorous stirring.

  • Aggregation: Nanoparticles may be aggregating after formation.

    • Solution: Check the zeta potential of your nanoparticles. A value above +30 mV or below -30 mV is generally considered stable. If the zeta potential is low, consider optimizing the pH or adding a stabilizer.

Question: After synthesis and drying, my nanoparticle sample has formed a hard, rock-like solid that is difficult to resuspend. Why did this happen?

Answer: This issue, particularly common with ZnO/Chitosan composites, often points to excessive cross-linking and agglomeration during the drying process.[4]

  • Cause: The coordination between the zinc oxide nanoparticles and the chitosan polymer matrix can form a highly cross-linked, rigid composite upon drying, especially at high temperatures.[4]

    • Solution 1 (Lyophilization): Instead of oven-drying, consider freeze-drying (lyophilization). This process removes water via sublimation, which is much gentler and helps preserve the discrete nanoparticle structure.

    • Solution 2 (Cryoprotectants): If lyophilizing, add a cryoprotectant like sucrose (B13894) or trehalose (B1683222) to your nanoparticle suspension before freezing. This will help prevent aggregation during the freezing and drying process.

Frequently Asked Questions (FAQs)

Q1: What is the expected particle size range for Zinc/Chitosan-Folic Acid nanoparticles? A1: The particle size can vary significantly based on the synthesis protocol. While some studies report sizes around 460 nm for ZnS/Chitosan-Folic acid complexes[2][5][6], others have optimized folic acid-loaded chitosan nanoparticles to as small as 180 nm.[7] For drug delivery, a size below 200 nm is often desirable for easier access to target sites.[2]

Q2: How does the addition of Folic Acid affect the nanoparticle's surface charge (Zeta Potential)? A2: The conjugation of folic acid typically causes a decrease in the positive zeta potential of the chitosan nanoparticles. This is because the process can involve the reaction of folic acid with the positively charged amine groups on the chitosan surface, effectively neutralizing some of the charge.[2][3] Despite this reduction, the zeta potential often remains sufficiently positive to ensure colloidal stability.[2]

Q3: What is the primary mechanism for the cellular uptake of these nanoparticles? A3: The primary mechanism for enhanced cellular uptake, particularly in cancer cells, is folate receptor-mediated endocytosis.[8][9] Many cancer cells overexpress folate receptors on their surface.[10] The folic acid on the nanoparticle surface acts as a targeting ligand, binding with high affinity to these receptors, which triggers the cell to internalize the nanoparticle.[9][10]

Q4: Which characterization techniques are essential for these nanoparticles? A4: The following techniques are crucial:

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic size and the polydispersity index (PDI).[2][11]

  • Zeta Potential Measurement: To assess the surface charge and predict the colloidal stability of the nanoparticles.[2][3]

  • Transmission/Scanning Electron Microscopy (TEM/SEM): To visualize the morphology (shape) and confirm the size of the nanoparticles.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful conjugation of folic acid to the chitosan and the incorporation of zinc.[2][5]

Data Summary Tables

Table 1: Influence of Formulation on Nanoparticle Properties

Nanoparticle SystemChitosan ConcentrationKey ComponentsAverage Size (nm)PDIZeta Potential (mV)Reference
ZnS/CS-FA3.0 mmol in 200 mLChitosan, Zinc Chloride, Folic Acid463.67 ± 5.760.29 ± 0.02+49.57 ± 1.62[2][3]
FA-Chi-NP (Optimized)Not specifiedChitosan, Folic Acid180Not specified+52[7]
Chitosan/ZnO1g in 100mL (1%)Chitosan, Zinc Nitrate~70 (FESEM)Not specified-29.6[12][13]
FA-CS-5FU-NPsNot specifiedFolic Acid, Chitosan, 5-FU235 ± 12Not specified+20 ± 2[10]

Table 2: Effect of Process Parameters on Chitosan Nanoparticle Size (Data generalized from studies on electrosprayed chitosan nanoparticles)

Parameter ChangedEffect on SizeRationaleReference
Increase Polymer ConcentrationIncreaseHigher solution viscosity leads to larger droplet formation.[1]
Increase Solution Flow RateIncreaseLess time for droplet stretching and solvent evaporation.[1]
Increase Applied VoltageDecreaseStronger electric field enhances droplet stretching and fission.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles (Ionic Gelation)

This protocol is a generalized method based on common procedures. Optimization of concentrations and volumes is recommended.

  • Preparation of Chitosan-Folic Acid (CS-FA) Solution: a. Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL. Stir overnight to ensure complete dissolution. b. Separately, activate folic acid by dissolving it in a suitable solvent (e.g., DMSO) and adding EDC and NHS as coupling agents to activate the carboxylic acid groups. c. Add the activated folic acid solution to the chitosan solution and allow it to react for several hours at room temperature with continuous stirring. The molar ratio of chitosan amine groups to folic acid should be optimized.

  • Nanoparticle Formation: a. Prepare a zinc chloride (ZnCl₂) solution in deionized water (e.g., 0.2 mg/mL). b. Place the CS-FA solution on a magnetic stirrer with vigorous stirring (e.g., 700-1000 rpm). c. Using a syringe pump or by manual dripping, add the ZnCl₂ solution drop-wise to the CS-FA solution. d. Nanoparticles will form spontaneously via ionic gelation between the protonated amine groups of chitosan and the zinc ions. e. Continue stirring for 30-60 minutes after all the zinc solution has been added.

  • Purification: a. Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Sonication may be required to fully resuspend the pellet. c. Repeat the washing step two more times to remove unreacted reagents. d. For storage, resuspend the final pellet in deionized water or a suitable buffer and store at 4°C. For long-term storage, consider lyophilization.

Protocol 2: Nanoparticle Size and Zeta Potential Characterization (DLS)
  • Sample Preparation: a. Dilute a small aliquot of the purified nanoparticle suspension in deionized water or 10 mM NaCl solution to achieve a suitable scattering intensity (typically a slightly opalescent, clear suspension). Avoid using buffers with high ionic strength as they can screen the surface charge. b. Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.

  • Instrument Setup: a. Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions. b. Set the measurement parameters, including the dispersant viscosity (water), temperature (e.g., 25°C), and scattering angle (commonly 90° or 173°).

  • Measurement: a. Transfer the filtered sample to a clean cuvette. Ensure there are no air bubbles. b. Place the cuvette in the instrument and allow it to equilibrate to the set temperature for 1-2 minutes. c. Perform the measurement. Typically, this involves taking 3-5 replicate measurements to ensure reproducibility.

  • Data Analysis: a. Analyze the correlation function to obtain the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI). b. For zeta potential, the instrument will apply an electric field and measure the particle velocity to calculate the surface charge. The results are typically reported in millivolts (mV).

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Precursor Preparation cluster_synth 2. Synthesis & Formation cluster_purify 3. Purification cluster_char 4. Characterization p1 Dissolve Chitosan in Acetic Acid s1 Conjugate Folic Acid to Chitosan p1->s1 p2 Prepare Aqueous Zinc Salt Solution s2 Ionic Gelation: Add Zinc Salt to CS-FA (Drop-wise with Stirring) p2->s2 p3 Prepare Folic Acid (with coupling agents) p3->s1 s1->s2 u1 Centrifugation to Pellet Nanoparticles s2->u1 Crude NP Suspension u2 Resuspend in Deionized Water u1->u2 u3 Repeat Wash Cycle (2-3x) u2->u3 c1 DLS & Zeta Potential (Size, PDI, Stability) u3->c1 Purified NPs c2 TEM / SEM (Morphology) u3->c2 c3 FTIR (Conjugation) u3->c3

Workflow for nanoparticle synthesis and characterization.
Signaling Pathway Diagram

G cluster_cell Target Cancer Cell receptor Folate Receptor membrane Cell Membrane endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome (Acidic pH) endosome->lysosome 3. Trafficking release Drug Release lysosome->release 4. pH-triggered Release np Zn/CS-FA Nanoparticle np->receptor 1. Binding

Folate receptor-mediated endocytosis pathway.

References

addressing leaf burn issues with high concentrations of Zincofol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of high concentrations of Zincofol, a zinc amino acid chelate foliar spray. The information is intended for researchers, scientists, and drug development professionals investigating the effects of zinc supplementation in plant-based systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research context?

A1: this compound is a foliar fertilizer containing zinc in the form of a zinc amino acid chelate.[1] In a research setting, it is used to study the effects of zinc supplementation on plant physiology, growth, and development. Zinc is an essential micronutrient involved in various enzymatic and metabolic processes in plants.[1] Zinc-amino acid chelates are often used in these studies due to their increased bioavailability and reduced risk of phytotoxicity compared to inorganic zinc salts like zinc sulfate.[2][3]

Q2: We are observing leaf burn (necrosis) after applying a high concentration of this compound. What are the potential causes?

A2: Leaf burn, a symptom of phytotoxicity, can occur with high concentrations of foliar sprays, including this compound.[3] The primary causes include:

  • Excessive Concentration: The applied concentration of this compound may have surpassed the phytotoxic threshold for the specific plant species or cultivar under investigation.[4][5]

  • Environmental Conditions: Application during periods of high temperature (above 75-85°F or 24-29°C), high humidity, or intense sunlight can increase the likelihood of leaf burn.[3] These conditions can cause the water in the spray to evaporate quickly, leaving behind a concentrated salt solution that damages the leaf tissue.

  • Plant Stress: Plants that are already under stress from factors such as drought, disease, or other nutrient deficiencies may be more susceptible to phytotoxicity from foliar applications.[3]

  • Improper Application: Uneven spraying or droplets that are too large can lead to localized areas of high this compound concentration, causing burns.

Q3: Are there recommended concentration ranges for this compound to avoid phytotoxicity?

Quantitative Data Summary

Product/CompoundCropRecommended/Tested ConcentrationObserved Effect
Metalosate® Zinc (Zinc amino acid complex)Tree Crops8 to 24 ounces (230 to 690 grams) per acreGeneral recommendation for preventing/correcting deficiency.
Zinc Sulfate (ZnSO₄·7H₂O)Wheat≥5 g/kg (w/v)Associated with leaf burn and yield loss.[3]
Zinc Glycine Chelate (ZnGly) & Zinc-EDTA (ZnEDTA)WheatUp to 10 g/kg (ZnEDTA)Less foliar injury compared to unchelated zinc fertilizers. 10 g/kg ZnEDTA achieved high grain zinc without negatively affecting performance.[3]
Zinc Sulfate (ZnSO₄)Corn0.09% (w/v)Identified as the optimum concentration to overcome deficiency without negative effects.[5]
Zinc Oxide Nanoparticles (ZnO NPs)Arabidopsis40 and 50 mg/LExhibited significant phytotoxic symptoms, including reduced root length and chlorophyll (B73375) content.[6]
Zinc (in nutrient solution)Chinese Cabbage, Celery> 25 mg/LShoot growth was significantly inhibited.[4]
Zinc (in soil, DTPA-extractable)Chinese Cabbage, Celery> 170 mg/kgShoot growth was significantly inhibited.[4]

Troubleshooting Guide

If you are experiencing leaf burn with this compound, follow these steps to diagnose and mitigate the issue.

Step 1: Immediate Actions
  • Discontinue Application: Cease all this compound applications to the affected plants.

  • Rinse Foliage: If the application was recent, gently rinse the plant foliage with clean, deionized water to remove excess this compound residue.

  • Document Symptoms: Record the severity and location of the leaf burn, noting which leaves are most affected (e.g., new growth, older leaves).

Step 2: Review Experimental Parameters
  • Verify Concentration: Double-check your calculations for the this compound solution. Ensure there were no errors in dilution.

  • Assess Environmental Conditions: Review the temperature, humidity, and light intensity at the time of application. Avoid spraying in direct, intense light or when temperatures are high.[3]

  • Evaluate Plant Health: Assess the overall health of your experimental plants. Were they showing any signs of stress prior to the this compound application?

Step 3: Corrective Measures for Future Experiments
  • Conduct a Dose-Response Study: Perform a preliminary experiment with a range of this compound concentrations to determine the optimal non-phytotoxic dose for your specific plant species and environmental conditions.

  • Adjust Application Time: Apply this compound during cooler parts of the day, such as early morning or late evening, to slow evaporation and reduce the risk of leaf burn.

  • Optimize Spray Technique: Use a fine mist sprayer to ensure even coverage and prevent the formation of large droplets on the leaf surface.

Experimental Protocols

Protocol 1: Determining the Phytotoxic Threshold of this compound

Objective: To determine the maximum non-phytotoxic concentration of this compound for a specific plant species.

Materials:

  • A population of healthy, well-established test plants of the desired species.

  • This compound.

  • Deionized water.

  • Sprayers for foliar application.

  • Controlled environment chamber or greenhouse with consistent conditions.

  • Data collection tools (e.g., camera, calipers, SPAD meter).

Methodology:

  • Plant Preparation: Acclimate a set of at least 50 healthy plants to the experimental conditions for one week. Ensure all plants are of a similar size and developmental stage.

  • Treatment Groups: Prepare a series of this compound concentrations. Based on the literature, a starting range could be 0.05%, 0.1%, 0.2%, 0.4%, and 0.8% (w/v). Include a control group sprayed only with deionized water. Assign at least 10 plants to each treatment group.

  • Application:

    • Label each plant according to its treatment group.

    • Apply the respective this compound solutions or water to the foliage until runoff.

    • Ensure even coverage of both the upper and lower leaf surfaces.

  • Observation and Data Collection:

    • Monitor the plants daily for 1-2 weeks for any signs of phytotoxicity, such as leaf spotting, necrosis (burning), chlorosis (yellowing), or distortion.

    • Record the percentage of leaf area affected for each plant at set time points (e.g., 1, 3, 5, 7, and 10 days after application).[7]

    • Measure plant height and leaf chlorophyll content (e.g., using a SPAD meter) at the beginning and end of the experiment to assess for more subtle effects on growth.

  • Data Analysis:

    • Determine the lowest concentration at which phytotoxicity symptoms appear. This is the phytotoxic threshold.

    • Statistically compare the growth parameters (height, chlorophyll content) between the treatment groups and the control.

Visualizations

TroubleshootingWorkflow start Leaf Burn Observed step1 Step 1: Immediate Actions - Stop Application - Rinse Foliage - Document Symptoms start->step1 step2 Step 2: Review Parameters - Verify Concentration - Check Environmental Conditions - Assess Plant Health step1->step2 step3 Step 3: Corrective Actions - Conduct Dose-Response Study - Adjust Application Time - Optimize Spray Technique step2->step3 end Issue Resolved step3->end

Caption: Troubleshooting workflow for addressing this compound-induced leaf burn.

SignalingPathways cluster_factors Contributing Factors cluster_process Mechanism Concentration High this compound Concentration SaltAccumulation Concentrated Zinc Salt on Leaf Surface Concentration->SaltAccumulation Environment Adverse Environmental Conditions (Heat, Light) Evaporation Rapid Water Evaporation Environment->Evaporation PlantStatus Plant Stress CellDamage Cellular Damage and Oxidative Stress PlantStatus->CellDamage Increases Susceptibility Evaporation->SaltAccumulation Leads to SaltAccumulation->CellDamage Causes Outcome Leaf Burn (Phytotoxicity) CellDamage->Outcome

Caption: Factors and mechanism leading to leaf burn from high this compound concentrations.

References

process improvements for the synthesis of uniform zinc folic acid nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of uniform zinc folic acid nanoparticles. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid in overcoming common challenges and optimizing synthesis processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of zinc folic acid nanoparticles, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Poor uniformity and large particle size distribution.

  • Question: My synthesized nanoparticles are not uniform in size and show a wide size distribution. What could be the cause?

  • Answer: Several factors can contribute to poor uniformity. In sol-gel synthesis, inconsistent pH, temperature fluctuations, and inefficient stirring can lead to uncontrolled nucleation and growth. The concentration of precursors also plays a crucial role. For instance, in the sol-gel synthesis of ZnO nanoparticles, the crystallite size can increase significantly with a rise in pH from 7 to 12.[1]

Troubleshooting Steps:

  • pH Control: Maintain a constant and optimal pH throughout the reaction. For ZnO nanoparticle synthesis via the sol-gel method, a pH of around 7.5 is often used.[2] Use a reliable pH meter and make gradual adjustments.

  • Temperature Stability: Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a thermocouple) to ensure a stable temperature. For sol-gel synthesis of ZnO, maintaining a constant temperature, for example at 60°C, is important for controlled growth.[3]

  • Stirring: Ensure vigorous and consistent stirring to promote a homogenous reaction mixture. This helps in uniform heat and mass transfer.

  • Precursor Concentration: Use precise concentrations of zinc precursors (e.g., zinc acetate) and alkali (e.g., sodium hydroxide (B78521) or ammonia). Dropwise addition of the alkali solution can help control the reaction rate.[3][4]

Issue 2: Aggregation and agglomeration of nanoparticles.

  • Question: My nanoparticles are clumping together (aggregating). How can I prevent this?

  • Answer: Nanoparticle aggregation is a common issue driven by high surface energy. To counteract this, surface modification with capping agents or stabilizers is employed. These agents create repulsive forces between particles, preventing them from sticking together. Folic acid itself can act as a capping agent, creating electrical repulsion on the nanoparticle surface.[1] Additionally, polymers like polyethylene (B3416737) glycol (PEG) or surfactants like triethanolamine (B1662121) (TEA) can be used.[5][6]

Troubleshooting Steps:

  • Use of Capping Agents: Introduce a capping agent during or after the synthesis. Folic acid can be used for this purpose during the conjugation step.[1] Other options include biocompatible polymers like PEG.[5]

  • Surfactants: Employ surfactants like triethanolamine (TEA) during synthesis to stabilize the nanoparticles.[6]

  • Control Ionic Strength: High salt concentrations can sometimes lead to aggregation. If possible, minimize the ionic strength of the reaction medium.

  • Sonication: Use an ultrasonic bath or probe to disperse any existing aggregates after synthesis.

Issue 3: Inefficient or unsuccessful folic acid conjugation.

  • Question: I am having trouble conjugating folic acid to my zinc oxide nanoparticles. What are the critical steps for successful conjugation?

  • Answer: Successful conjugation of folic acid often requires the activation of its carboxyl group. This is typically done using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] The pH of the reaction medium is also critical for the interaction between folic acid and the nanoparticle surface.

Troubleshooting Steps:

  • Folic Acid Activation: Ensure proper activation of the carboxyl group of folic acid. A common method involves dissolving folic acid in DMSO and adding DCC with continuous stirring in a nitrogen atmosphere.[7][8]

  • pH Adjustment: Maintain a mild alkaline pH (around 7.5) during the conjugation reaction to facilitate the binding of folic acid to the ZnO nanoparticles.[2]

  • Reaction Time and Temperature: Allow sufficient reaction time for the conjugation to occur. Stirring the mixture for several hours at a controlled temperature (e.g., 60°C) can improve efficiency.[9]

  • Washing and Purification: After conjugation, thoroughly wash the nanoparticles to remove any unreacted folic acid and byproducts. This is typically done by centrifugation and redispersion in distilled water.[2]

Issue 4: Degradation of folic acid during synthesis.

  • Question: I suspect that the folic acid is degrading during the synthesis process. How can I minimize this?

  • Answer: Folic acid is sensitive to several factors, including light, temperature, and pH.[10] Exposure to harsh conditions can lead to its degradation.

Troubleshooting Steps:

  • Protect from Light: Conduct the synthesis and conjugation steps in a dark environment or using amber-colored glassware to prevent photodegradation.

  • Moderate Temperatures: Avoid excessively high temperatures during the process. While some heating may be necessary, prolonged exposure to high heat should be minimized. Drying of the final product is often done at temperatures around 100°C.[2]

  • Control pH: Folic acid is more stable in neutral to slightly alkaline conditions. Avoid highly acidic or strongly alkaline environments.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and characterization of zinc folic acid nanoparticles.

Table 1: Particle Size and Zeta Potential of Zinc Folic Acid Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
FA-ZnO NPsSol-Gel20 ± 20.04-15[1][11]
ZnO NPs (unconjugated)Sol-Gel40 ± 5--5[1][11]
DUAL-FOL-PEG-ZnOSol-Gel75.45 ± 1.5--[12]
ZnO NPs (unconjugated)Sol-Gel42.34 ± 2.2--[12]
ZnS/Chitosan-Folic acid-463.67 ± 5.76-49.57 ± 1.62[13]

Table 2: Influence of pH on ZnO Nanoparticle Size

Synthesis pHCrystallite Size (nm)Reference
710.94[1]
1274.04[1]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of zinc folic acid nanoparticles based on the sol-gel method, which is a commonly cited and effective technique.

Protocol 1: Synthesis of Zinc Oxide (ZnO) Nanoparticles via Sol-Gel Method

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of zinc acetate dihydrate in distilled water or ethanol. For example, 250 mg in 20 mL of DW.[2]

  • pH Adjustment and Precipitation: While stirring vigorously, add an ammonia solution (e.g., 1:1 v/v) or NaOH solution dropwise to the zinc acetate solution until the desired pH is reached (typically around 7.5).[2][3] A white precipitate of zinc hydroxide will form.

  • Reaction and Aging: Continue stirring the mixture for a set period (e.g., 2 hours) at a controlled temperature (e.g., 60°C) to allow for the formation and growth of the nanoparticles.[3] The gel can then be aged for several hours (e.g., 12 hours).[3]

  • Washing: Centrifuge the precipitate to separate it from the solution. Redisperse the pellet in distilled water and centrifuge again. Repeat this washing step multiple times to remove excess ions and byproducts.[2]

  • Drying and Calcination: Dry the washed precipitate in an oven at around 100°C to obtain ZnO nanoparticles.[2] For higher crystallinity, the dried powder can be calcined at a higher temperature (e.g., 500°C for 4 hours).[3]

Protocol 2: Conjugation of Folic Acid to ZnO Nanoparticles

Materials:

  • Folic acid (FA)

  • Dimethyl sulfoxide (DMSO) (optional, for activation)

  • Dicyclohexylcarbodiimide (DCC) (optional, for activation)

  • Synthesized ZnO nanoparticles

  • Distilled water (DW)

Procedure:

  • Folic Acid Solution Preparation: Dissolve folic acid in distilled water. A mild alkaline pH can aid in dissolution. For example, dissolve 0.3 g of FA in 10 mL of DW and stir for 1 hour.[2]

  • Optional Folic Acid Activation: For enhanced conjugation, the carboxyl group of folic acid can be activated. Dissolve folic acid in DMSO, then add DCC in a 1:1 ratio and stir for 2 hours in a nitrogen atmosphere.[7][8]

  • Conjugation Reaction:

    • Without pre-activation: Slowly add the folic acid solution to the ZnO nanoparticle suspension while stirring. Adjust the final pH to around 7.5.[2]

    • With pre-activated folic acid: Add the PEG-coated ZnO nanoparticles to the activated folic acid solution and stir for 2 hours under a nitrogen atmosphere.[7]

  • Washing and Purification: After the reaction, centrifuge the mixture to collect the folic acid-conjugated nanoparticles. Wash the pellet several times with distilled water to remove any unconjugated folic acid and byproducts.[2][7]

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 100°C).[2]

Visualizations

Experimental Workflow for Synthesis of Zinc Folic Acid Nanoparticles

experimental_workflow cluster_synthesis ZnO Nanoparticle Synthesis (Sol-Gel) cluster_conjugation Folic Acid Conjugation zinc_precursor Zinc Acetate Solution mixing Mixing & Stirring (pH ~7.5, Temp Control) zinc_precursor->mixing alkali Ammonia or NaOH Solution alkali->mixing aging Aging of Gel mixing->aging washing_synthesis Centrifugation & Washing aging->washing_synthesis drying_synthesis Drying & Calcination washing_synthesis->drying_synthesis zno_np Uniform ZnO Nanoparticles drying_synthesis->zno_np conjugation Conjugation Reaction (pH ~7.5) zno_np->conjugation folic_acid Folic Acid Solution activation Activation (optional) with DCC in DMSO folic_acid->activation activation->conjugation washing_conjugation Centrifugation & Washing conjugation->washing_conjugation drying_conjugation Drying washing_conjugation->drying_conjugation fa_zno_np Zinc Folic Acid Nanoparticles drying_conjugation->fa_zno_np

Caption: Workflow for the synthesis of zinc oxide nanoparticles and subsequent conjugation with folic acid.

Troubleshooting Logic for Nanoparticle Aggregation

troubleshooting_aggregation start Problem: Nanoparticle Aggregation check_capping Is a capping agent or surfactant used? start->check_capping add_capping Solution: Incorporate capping agent (e.g., Folic Acid, PEG) or surfactant (e.g., TEA) check_capping->add_capping No check_ionic_strength Is the ionic strength of the medium high? check_capping->check_ionic_strength Yes sonicate Final Step: Disperse aggregates using sonication add_capping->sonicate reduce_ionic_strength Solution: Minimize salt concentration check_ionic_strength->reduce_ionic_strength Yes check_ionic_strength->sonicate No reduce_ionic_strength->sonicate

Caption: A logical workflow for troubleshooting nanoparticle aggregation during synthesis.

References

Technical Support Center: Overcoming Aggregation in Zinc/Chitosan-Folic Acid Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting aggregation problems in Zinc/Chitosan-Folic acid suspensions. The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and data-driven insights to facilitate the successful formulation of stable nanoparticle suspensions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of Zinc/Chitosan-Folic acid suspensions, presented in a question-and-answer format.

Q1: Immediately after adding the cross-linking agent (e.g., TPP), I observe the formation of a gel-like precipitate instead of a milky nanoparticle suspension. What is happening and how can I fix it?

A1: This issue, known as over-crosslinking or gelation, occurs when the concentration of the cross-linking agent is too high, leading to the formation of a continuous polymer network instead of discrete nanoparticles.[1]

  • Solution:

    • Reduce Cross-linker Concentration: Try lowering the concentration of tripolyphosphate (TPP) to a range of 0.25–0.5 mg/mL.[1]

    • Decrease Chitosan (B1678972) Concentration: A high concentration of chitosan can also promote gelation. Attempt to dilute your chitosan solution to 0.1–0.2% w/v.[1]

    • Control Addition Rate: Add the TPP solution dropwise and slowly while vigorously stirring the chitosan solution. This ensures localized over-concentration of the cross-linker is avoided.

Q2: My nanoparticle suspension appears stable initially, but I see visible aggregates or sedimentation after a few hours or overnight. What causes this delayed aggregation?

A2: Delayed aggregation can be caused by several factors related to the colloidal stability of the nanoparticles. Insufficient surface charge, changes in pH, or high ionic strength can lead to a breakdown of the repulsive forces between particles over time.[2][3]

  • Solution:

    • Optimize pH: Ensure the pH of the suspension is maintained in a range where chitosan's amino groups are protonated, providing a positive surface charge and electrostatic repulsion. A pH of around 5 is often optimal for chitosan nanoparticle stability.[4][5]

    • Control Ionic Strength: High ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[2][3] If possible, use low ionic strength buffers or deionized water for preparation and storage.

    • Storage Conditions: Store the nanoparticle suspension at a low temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. Avoid freezing, as this can cause aggregation.[6]

Q3: After centrifuging my nanoparticle suspension to wash or concentrate the particles, I am unable to resuspend the pellet. It forms a dense, irreversible aggregate. How can I prevent this?

A3: Centrifugation can force nanoparticles into close proximity, overcoming the repulsive forces and leading to irreversible aggregation.[7]

  • Solution:

    • Optimize Centrifugation Parameters: Reduce the centrifugation speed and time to the minimum required to pellet the nanoparticles.

    • Use Cryoprotectants: If you plan to lyophilize (freeze-dry) the nanoparticles, resuspend the pellet in a solution containing a cryoprotectant like trehalose (B1683222) or mannitol (B672) (e.g., 10% w/v) before freezing.[8] This helps to prevent aggregation during both centrifugation and lyophilization.[8]

    • Gentle Resuspension: Use gentle methods like bath sonication or vortexing to resuspend the pellet.[1]

Q4: I observe a significant increase in particle size and polydispersity index (PDI) after conjugating folic acid to my Zinc/Chitosan nanoparticles. Why does this happen and how can I minimize it?

A4: The conjugation of folic acid can sometimes lead to aggregation due to a few reasons. The process itself might involve changes in pH or the use of reagents that can destabilize the nanoparticles. Additionally, the folic acid molecules on the surface can interact with each other, leading to particle bridging.

  • Solution:

    • Optimize Conjugation Chemistry: Ensure the pH during the conjugation reaction is compatible with nanoparticle stability.

    • Purification: After conjugation, it is crucial to purify the nanoparticles to remove any unreacted reagents or byproducts that could cause instability.

    • Control Folic Acid Concentration: Use an optimal concentration of folic acid for conjugation. An excessive amount on the surface could lead to aggregation.

Frequently Asked Questions (FAQs)

Q: What is the ideal zeta potential for a stable Zinc/Chitosan-Folic acid suspension?

A: A zeta potential value greater than +30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[7] Chitosan nanoparticles typically exhibit a positive zeta potential in acidic to neutral pH due to the protonation of their primary amine groups.[9]

Q: How does the molecular weight of chitosan affect the stability of the nanoparticles?

A: The molecular weight of chitosan can influence nanoparticle size and stability. Low molecular weight chitosan may lead to the formation of smaller nanoparticles.[5] However, very low molecular weight chitosan might not provide sufficient steric hindrance to prevent aggregation.[2]

Q: Can sonication be used to break up aggregates?

A: Yes, ultrasonication is a common method to disperse aggregated nanoparticles.[4] However, it's important to optimize the sonication parameters (power, time, and pulse) as excessive sonication can lead to the breakdown of the nanoparticles themselves.[10] It is recommended to use a sonication bath or a probe sonicator with controlled power output.[4]

Q: Does the order of adding reagents matter during synthesis?

A: Yes, the order of addition is critical. Typically, the cross-linking agent (e.g., TPP) is added to the chitosan solution. This allows for the controlled formation of nanoparticles as the chitosan chains are cross-linked.

Data Presentation

The following tables summarize the impact of various experimental parameters on the properties of chitosan-based nanoparticles.

Table 1: Effect of Stirring Speed on Nanoparticle Size and Polydispersity Index (PDI)

Stirring Speed (rpm)Average Particle Size (nm)Polydispersity Index (PDI)Reference
500Close to Zavg valueNot specified[4]
700Smallest dimension reachedNot specified[4]
100085.30.287[6]
1500Not specifiedNot specified[6]

Note: Zavg refers to the intensity-weighted mean hydrodynamic size.

Table 2: Influence of pH on Chitosan Nanoparticle Properties

pHAverage Particle Size (nm)Zeta Potential (mV)Reference
4Larger particlesHigher positive charge[8]
5Smaller, more homogenous particles+27.1 ± 3.1[4][8]
6.8Negative zeta potential (charge reversal)Negative[9]
7.4Prone to aggregationSlightly positive[11]

Table 3: Effect of Sonication on Nanoparticle Characteristics

Sonication ParameterEffect on Particle SizeEffect on PDIReference
Increased DurationDecreaseDecrease[10]
Increased Power/AmplitudeDecreaseDecrease[4][10]
5 minutes at 50WOptimal for small sizeNot specified[4]

Experimental Protocols

Protocol 1: Preparation of Stable Zinc/Chitosan Nanoparticles

This protocol is based on the ionic gelation method, a widely used technique for preparing chitosan nanoparticles.[4][7]

  • Preparation of Chitosan Solution:

    • Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 2 mg/mL.[7]

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to 5.0 using a sodium hydroxide (B78521) solution.[8]

    • Filter the solution through a 0.45 µm syringe filter.

  • Preparation of Zinc Solution:

    • Prepare a solution of a zinc salt (e.g., zinc chloride) in deionized water. The concentration will depend on the desired zinc loading.

  • Preparation of Cross-linker Solution:

    • Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.[5]

    • Filter the solution through a 0.22 µm syringe filter.

  • Nanoparticle Formation:

    • Add the zinc solution to the chitosan solution and stir for 30 minutes.

    • While stirring the Zinc/Chitosan solution at a constant speed (e.g., 700 rpm), add the TPP solution dropwise at a rate of approximately 1 mL/min.[4][7]

    • Continue stirring for an additional 30-60 minutes to allow for nanoparticle stabilization.

Protocol 2: Conjugation of Folic Acid to Zinc/Chitosan Nanoparticles

This protocol describes a common method for attaching folic acid to the surface of chitosan nanoparticles.[12][13]

  • Activation of Folic Acid:

    • Dissolve folic acid in a suitable solvent (e.g., 20 wt% aqueous sodium hydroxide solution).[13]

  • Conjugation Reaction:

    • Add the activated folic acid solution to the prepared Zinc/Chitosan nanoparticle suspension. A common buffer for this reaction is a phosphate (B84403) buffer at pH 7.4.[12][13]

    • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) with gentle stirring or oscillation.[13]

  • Purification:

    • Centrifuge the suspension to separate the folic acid-conjugated nanoparticles from unreacted folic acid and other reagents.

    • Wash the nanoparticle pellet with deionized water multiple times.

    • Resuspend the final pellet in a suitable buffer for storage.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_troubleshooting Troubleshooting Path cluster_stability Post-Synthesis Stability Check cluster_stability_troubleshooting Stability Troubleshooting start Start: Nanoparticle Synthesis precipitate Observe Immediate Precipitate/Gel start->precipitate milky Obtain Milky Suspension start->milky check_conc Check Concentrations (Chitosan & TPP) precipitate->check_conc check_addition Check TPP Addition Rate precipitate->check_addition observe_agg Observe Aggregation Over Time milky->observe_agg stable Stable Suspension milky->stable adjust_conc Reduce Concentrations check_conc->adjust_conc adjust_conc->start Retry Synthesis adjust_addition Slow, Dropwise Addition check_addition->adjust_addition adjust_addition->start Retry Synthesis check_ph Check pH observe_agg->check_ph check_ionic Check Ionic Strength observe_agg->check_ionic check_storage Check Storage Conditions observe_agg->check_storage adjust_ph Adjust pH to ~5 check_ph->adjust_ph adjust_ph->milky Re-evaluate Stability adjust_ionic Use Low Ionic Strength Medium check_ionic->adjust_ionic adjust_ionic->milky Re-evaluate Stability adjust_storage Store at 4°C, Avoid Freezing check_storage->adjust_storage adjust_storage->milky Re-evaluate Stability

Caption: Troubleshooting workflow for aggregation in Zinc/Chitosan-Folic acid suspensions.

Factors_Affecting_Aggregation cluster_formulation Formulation Parameters cluster_process Process Parameters cluster_properties Nanoparticle Properties cluster_stability Suspension Stability chitosan_mw Chitosan MW particle_size Particle Size chitosan_mw->particle_size chitosan_conc Chitosan Conc. chitosan_conc->particle_size pdi PDI chitosan_conc->pdi aggregation Aggregation chitosan_conc->aggregation tpp_conc TPP Conc. tpp_conc->particle_size tpp_conc->pdi tpp_conc->aggregation zn_conc Zinc Conc. fa_conc Folic Acid Conc. zeta_potential Zeta Potential fa_conc->zeta_potential stir_speed Stirring Speed stir_speed->particle_size stir_speed->pdi addition_rate Addition Rate sonication Sonication sonication->particle_size sonication->pdi ph pH ph->zeta_potential ph->aggregation ionic_strength Ionic Strength ionic_strength->zeta_potential ionic_strength->aggregation particle_size->aggregation pdi->aggregation zeta_potential->aggregation inhibits

Caption: Interplay of factors affecting the aggregation of Zinc/Chitosan-Folic acid suspensions.

References

method refinement for consistent Zincofol application in greenhouses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent application of Zincofol in greenhouse experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure reliable and repeatable results.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound, presented in a question-and-answer format.

IssueQuestionPossible Cause(s)Suggested Solution(s)
Visual Plant Stress Q1: Why are my plants showing signs of leaf burn (necrosis) or wilting after this compound application? High concentration of this compound solution, Application during high temperatures or intense light, Plant sensitivity to the formulation.- Verify the concentration of your this compound solution. If it's too high, dilute it to the recommended range. - Apply this compound during cooler parts of the day, such as early morning or late afternoon, to avoid rapid drying and salt concentration on leaves.[1] - Ensure your greenhouse has adequate ventilation and shading to manage temperature and light intensity. - If using a new plant species, conduct a small-scale test on a few plants to determine its sensitivity before treating the entire batch.
Inconsistent Growth Response Q2: I'm observing inconsistent growth responses among plants treated with this compound. What could be the reason? Uneven application of the foliar spray, Variations in plant age or health, Inconsistent environmental conditions across the greenhouse.- Ensure a uniform and fine mist spray that covers all leaf surfaces, including the undersides.[1] - Use a sprayer that provides a consistent droplet size. - Group plants by age and health status to ensure uniform treatment groups. - Monitor and maintain consistent light, temperature, and humidity levels across the entire greenhouse.
Poor Zinc Uptake Q3: My plant tissue analysis shows low zinc levels despite regular this compound application. What is limiting the uptake? The waxy cuticle of the leaves is preventing absorption, Incorrect pH of the spray solution, Application at a suboptimal time of day.- Consider adding a non-ionic surfactant to the this compound solution to improve leaf surface wetting and penetration.[2] - Adjust the pH of the spray solution to a slightly acidic range (around 6.0-6.5) to enhance nutrient uptake. - Apply this compound when the plant's stomata are likely to be open, typically in the early morning or late afternoon.[2]
White Residue on Leaves Q4: A white, powdery residue is visible on the leaves after the this compound solution has dried. Is this normal? High concentration of the this compound solution, Use of hard water for dilution.- This residue is likely due to excess salts from the this compound formulation. While generally harmless in small amounts, it can indicate a too-high concentration. Try diluting the solution further. - Use purified or distilled water to prepare your this compound solution to avoid mineral buildup from hard water.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound application.

CategoryQuestionAnswer
Formulation & Preparation Q5: What is the difference between this compound-Sulfate and this compound-Chelate formulations? This compound-Sulfate is an inorganic salt that is highly water-soluble and cost-effective.[3][4] this compound-Chelate contains zinc that is bonded to an organic molecule, which can improve its stability and uptake in certain conditions, though it is typically more expensive.[5]
Q6: How should I prepare the this compound stock solution? Always use clean glassware and high-purity water (distilled or deionized) to prepare your stock solution. Follow the manufacturer's instructions for the specific this compound formulation you are using to achieve the desired concentration. Store the stock solution in a cool, dark place.
Application Technique Q7: What is the best time of day to apply this compound? The best time for foliar application is during the cooler parts of the day, such as early morning or late afternoon.[2] This is when the plant's stomata are generally open, and the lower temperature reduces the risk of leaf burn.[1]
Q8: How often should I apply this compound? The frequency of application depends on the specific crop, its growth stage, and the severity of the zinc deficiency. A general guideline is to apply every 1-2 weeks. However, it is crucial to monitor the plants and adjust the frequency based on their response.
Compatibility Q9: Can I mix this compound with other nutrients or pesticides? It is generally recommended to apply this compound separately to avoid potential chemical interactions that could reduce its efficacy or cause phytotoxicity.[6] If you need to mix it with other substances, perform a small-scale "jar test" to check for any precipitation or adverse reactions before applying to your plants.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

Objective: To determine the most effective concentration of this compound for a specific plant species without causing phytotoxicity.

Methodology:

  • Plant Preparation: Use a uniform batch of plants of the same species and age, grown under identical greenhouse conditions.

  • Treatment Groups: Prepare several concentrations of this compound solution (e.g., 0.1%, 0.2%, 0.3%, 0.4%, and 0.5% w/v). Include a control group sprayed only with water and a surfactant.

  • Application: Apply the different concentrations to their respective plant groups, ensuring complete and uniform coverage of the foliage.

  • Observation: Monitor the plants daily for one week for any signs of phytotoxicity (e.g., leaf burn, spotting, or wilting).

  • Data Collection: After two weeks, collect leaf samples from each treatment group for tissue analysis to determine zinc content. Also, measure relevant growth parameters (e.g., plant height, leaf area, biomass).

  • Analysis: Compare the results from the different concentration groups to identify the optimal concentration that maximizes zinc uptake and growth without causing adverse effects.

Protocol 2: Evaluating the Efficacy of Different this compound Formulations

Objective: To compare the effectiveness of this compound-Sulfate and this compound-Chelate in increasing plant zinc content.

Methodology:

  • Plant Preparation: Select healthy, uniform plants of the target species.

  • Treatment Groups: Establish three groups: a control group (water spray), a this compound-Sulfate group, and a this compound-Chelate group. The concentration of zinc should be the same in both formulation groups.

  • Application: Apply the respective treatments to the foliage of each group.

  • Data Collection: Collect leaf samples at set time points after application (e.g., 24 hours, 48 hours, and 1 week) to measure the rate of zinc uptake.

  • Analysis: Analyze the zinc content in the leaf tissues to determine which formulation results in a faster and more significant increase in zinc concentration.

Visualizations

Zinc Uptake and Signaling Pathway

ZincSignaling cluster_leaf Leaf Surface cluster_cell Plant Cell cluster_response Cellular Response This compound This compound (Foliar Spray) Stomata Stomata This compound->Stomata Primary Uptake Cuticle Cuticle This compound->Cuticle Secondary Uptake CellWall Cell Wall Stomata->CellWall Cuticle->CellWall Cytosol Cytosol CellWall->Cytosol Transport Vacuole Vacuole Cytosol->Vacuole Storage Chloroplast Chloroplast Cytosol->Chloroplast Photosynthesis Enzyme_Activation Enzyme Activation Cytosol->Enzyme_Activation Gene_Expression Gene Expression Cytosol->Gene_Expression Hormone_Synthesis Hormone Synthesis Cytosol->Hormone_Synthesis

Caption: Simplified pathway of foliar zinc uptake and its role in cellular processes.

Experimental Workflow for this compound Efficacy Testing

ExperimentalWorkflow start Start: Select Uniform Plants prep Prepare this compound Solutions (Different Concentrations/Formulations) start->prep groups Establish Treatment Groups (Including Control) prep->groups apply Apply Foliar Spray groups->apply observe Monitor for Phytotoxicity apply->observe collect Collect Leaf Samples & Growth Data observe->collect analyze Analyze Zinc Content & Plant Growth collect->analyze end End: Determine Optimal Treatment analyze->end

Caption: A logical workflow for conducting experiments to test this compound efficacy.

References

Technical Support Center: Enhancing Cellular Uptake of Zinc/Chitosan-Folic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and cellular uptake studies of Zinc/Chitosan-Folic acid nanoparticles.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments.

Nanoparticle Synthesis and Characterization

Question: My Zinc/Chitosan-Folic acid nanoparticles are showing significant aggregation after synthesis. What are the possible causes and solutions?

Answer: Nanoparticle aggregation is a common issue that can significantly impact cellular uptake efficiency. Here are the potential causes and corresponding troubleshooting steps:

  • Incomplete dissolution of chitosan (B1678972): Ensure that the chitosan is fully dissolved in the acidic solution before proceeding with the synthesis. Inadequate dissolution can lead to the formation of larger, irregular particles.

  • Inappropriate pH: The pH of the reaction mixture is critical for maintaining nanoparticle stability. The positive charge of chitosan, which is essential for electrostatic repulsion between nanoparticles, is pH-dependent. Monitor and adjust the pH throughout the synthesis process to ensure it remains in the optimal range for chitosan protonation.

  • Insufficient stirring or sonication: Inadequate mixing can lead to localized high concentrations of reagents, promoting aggregation. Ensure vigorous and consistent stirring or use a sonicator to disperse the nanoparticles evenly during formation.

  • High nanoparticle concentration: A high concentration of nanoparticles can increase the frequency of collisions, leading to aggregation. Try reducing the initial concentration of your precursors.

  • Improper storage: Storing nanoparticles in inappropriate solvents or at suboptimal temperatures can lead to instability and aggregation over time. Nanoparticles should be stored in a suitable buffer at the recommended temperature, typically 4°C.

Question: The polydispersity index (PDI) of my nanoparticle suspension is high, indicating a wide range of particle sizes. How can I improve the monodispersity?

Answer: A high PDI suggests a heterogeneous population of nanoparticles, which can lead to inconsistent experimental results. To achieve a more uniform size distribution:

  • Optimize precursor addition: Add the cross-linking agent (e.g., sodium tripolyphosphate) dropwise and at a slow, controlled rate while stirring vigorously. This promotes controlled and uniform particle formation.

  • Control reaction temperature: Temperature fluctuations can affect the kinetics of nanoparticle formation. Maintain a constant and optimized temperature throughout the synthesis process.

  • Purification: Use techniques like centrifugation or dialysis to remove larger aggregates and unreacted components from the nanoparticle suspension.

  • Filtration: Passing the nanoparticle suspension through a syringe filter with a specific pore size can help to remove larger particles and aggregates.

Cellular Uptake Experiments

Question: I am observing low cellular uptake of my Zinc/Chitosan-Folic acid nanoparticles in cancer cells. What factors could be contributing to this, and how can I enhance uptake?

Answer: Low cellular uptake can be attributed to several factors related to both the nanoparticles and the experimental conditions. Consider the following troubleshooting strategies:

  • Suboptimal nanoparticle properties:

    • Size and Shape: Cellular uptake is often size-dependent, with an optimal size range typically around 50 nm for efficient internalization.[1] Nanoparticles that are too large or too small may be less efficiently taken up. The shape of the nanoparticle also influences its interaction with the cell membrane.

    • Surface Charge: A positive surface charge on the nanoparticles generally enhances interaction with the negatively charged cell membrane, facilitating uptake.[2] Ensure your nanoparticles have a sufficiently positive zeta potential.

  • Low Folate Receptor Expression: The targeted uptake of your nanoparticles relies on the expression of folate receptors on the cancer cells.

    • Cell Line Selection: Verify that the cancer cell line you are using expresses high levels of the folate receptor.[3][4] You can quantify receptor expression using techniques like Western blotting or flow cytometry.[3][4]

    • Cell Culture Conditions: Folate concentration in the cell culture medium can downregulate the expression of folate receptors. Consider using a folate-deficient medium for a period before and during the experiment to enhance receptor expression.

  • Experimental Conditions:

    • Incubation Time: Cellular uptake is a time-dependent process. You may need to optimize the incubation time to allow for sufficient nanoparticle internalization.[5]

    • Nanoparticle Concentration: While a higher concentration might seem to lead to higher uptake, it can also cause cytotoxicity or aggregation in the culture medium. Determine the optimal, non-toxic concentration range for your specific nanoparticles and cell line.

  • Nanoparticle Aggregation in Culture Medium: Nanoparticles can aggregate in the complex biological environment of cell culture medium, which can reduce their effective concentration and hinder cellular uptake.[6][7][8][9] Characterize the size and stability of your nanoparticles in the culture medium using Dynamic Light Scattering (DLS).

Question: How can I confirm that the uptake of my nanoparticles is specifically mediated by the folate receptor?

Answer: To verify folate receptor-mediated endocytosis, you can perform a competitive inhibition assay:

  • Pre-incubation with free folic acid: Incubate the cancer cells with a high concentration of free folic acid for a period before adding your Zinc/Chitosan-Folic acid nanoparticles.

  • Nanoparticle incubation: After the pre-incubation step, add your nanoparticles to the cells in the presence of the excess free folic acid.

  • Quantify uptake: Measure the cellular uptake of the nanoparticles and compare it to a control group that was not pre-incubated with free folic acid.

  • Interpretation: A significant reduction in nanoparticle uptake in the presence of excess free folic acid indicates that the uptake is competitive and therefore mediated by the folate receptor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal size for Zinc/Chitosan-Folic acid nanoparticles to achieve maximum cellular uptake?

A1: Several studies suggest that the optimal size for nanoparticle cellular uptake is around 50 nm.[1] However, the ideal size can vary depending on the cell type and the specific nanoparticle formulation.[10] It is recommended to synthesize and test nanoparticles of different sizes to determine the optimal size for your experimental system.

Q2: How does the zeta potential of the nanoparticles affect their cellular uptake?

A2: The zeta potential is a measure of the surface charge of the nanoparticles. A positive zeta potential is generally desirable for enhancing cellular uptake, as it promotes electrostatic interactions with the negatively charged cell membrane.[2] For Zinc/Chitosan-Folic acid nanoparticles, a positive zeta potential is expected due to the presence of chitosan.

Q3: What are the main endocytosis pathways involved in the uptake of folic acid-targeted nanoparticles?

A3: The primary mechanism for the uptake of folic acid-targeted nanoparticles is folate receptor-mediated endocytosis, which is a type of clathrin-mediated endocytosis.[11] This process involves the binding of the folic acid on the nanoparticle to the folate receptor on the cell surface, leading to the formation of a clathrin-coated pit that internalizes the nanoparticle into an endosome.

Q4: How can I quantify the cellular uptake of my nanoparticles?

A4: Several techniques can be used to quantify nanoparticle uptake:

  • Flow Cytometry: If your nanoparticles are fluorescently labeled, flow cytometry can be used to measure the percentage of cells that have taken up the nanoparticles and the relative amount of uptake per cell.[4][8][9][12][13][14][15][16]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique that can accurately quantify the amount of zinc (or another metallic component) within the cells, providing a direct measure of nanoparticle uptake.[6][7][17][18][19]

  • Confocal Microscopy: This imaging technique allows for the visualization of fluorescently labeled nanoparticles within the cells and can provide semi-quantitative data on their intracellular localization.[11][15][20][21][22][23][24][25]

Q5: What are some common issues to be aware of when using flow cytometry to measure nanoparticle uptake?

A5: Common challenges in flow cytometry analysis of nanoparticle uptake include:

  • Distinguishing between internalized and membrane-bound nanoparticles: Flow cytometry alone cannot always differentiate between nanoparticles that are inside the cell versus those attached to the outer membrane. Techniques like trypan blue quenching can be used to quench the fluorescence of external nanoparticles.

  • Signal from aggregated nanoparticles: Aggregates in the sample can be misinterpreted as single cells with high fluorescence, leading to inaccurate results. Ensure your nanoparticle suspension is well-dispersated before analysis.

  • Spectral overlap: If using multiple fluorescent labels (e.g., for nanoparticles and cell viability), ensure that their emission spectra do not overlap, or use appropriate compensation controls.

  • Instrument settings: The sensitivity of the detectors (photomultiplier tubes, PMTs) needs to be optimized to detect the fluorescence signal from the nanoparticles without saturation.

Quantitative Data Summary

The following tables summarize typical quantitative data for Zinc/Chitosan-Folic acid nanoparticles and factors influencing their cellular uptake.

Table 1: Physicochemical Properties of Zinc/Chitosan-Folic Acid Nanoparticles

ParameterTypical ValueReference
Average Particle Size (nm)150 - 500[26]
Polydispersity Index (PDI)< 0.3[26]
Zeta Potential (mV)+30 to +60[26]

Table 2: Factors Influencing Cellular Uptake of Nanoparticles

FactorEffect on UptakeKey ConsiderationsReferences
Size Optimal uptake typically around 50 nm.Varies with cell type.[1][10][27]
Shape Spherical nanoparticles often show higher uptake than rod-shaped ones.Can influence the mechanism of internalization.[17]
Surface Charge Positive charge generally enhances uptake.Mediated by electrostatic interaction with the cell membrane.[2]
Aggregation Generally decreases cellular uptake.Can alter the effective size and surface properties of nanoparticles.[6][7][8][9]
Folate Receptor Expression Higher expression leads to increased targeted uptake.Can be influenced by cell culture conditions (e.g., folate in media).[3][4][28][29][30]

Experimental Protocols

Protocol 1: Synthesis of Zinc/Chitosan-Folic Acid Nanoparticles via Ionic Gelation

This protocol describes a common method for synthesizing Zinc/Chitosan-Folic acid nanoparticles.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Zinc Chloride (ZnCl₂)

  • Folic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.[18]

  • Prepare Zinc-Chitosan Solution: To the chitosan solution, add an aqueous solution of ZnCl₂ dropwise while stirring.

  • Conjugate Folic Acid: Activate the carboxylic acid group of folic acid using a carbodiimide (B86325) crosslinker (e.g., EDC/NHS chemistry) and then add it to the Zinc-Chitosan solution. Allow the reaction to proceed for several hours to form the Zinc/Chitosan-Folic acid conjugate.

  • Form Nanoparticles: Prepare a TPP solution (e.g., 1 mg/mL in deionized water). Add the TPP solution dropwise to the Zinc/Chitosan-Folic acid solution under constant magnetic stirring.[18][22][31][32]

  • Nanoparticle Maturation: Continue stirring for 30-60 minutes to allow for the formation and stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove unreacted reagents.[18]

  • Storage: Store the purified nanoparticle suspension at 4°C.

Protocol 2: Characterization of Nanoparticles using DLS and Zeta Potential

Instrumentation: A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for measurement (this is instrument-dependent, but typically in the µg/mL range). Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.

  • DLS Measurement (Size and PDI):

    • Transfer the diluted sample to a clean cuvette.

    • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

    • Perform the measurement. The instrument will report the Z-average size and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential measurement cell.

    • Set the instrument parameters.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles. The instrument software will calculate the zeta potential.

  • Data Analysis: Analyze the size distribution and zeta potential graphs. A narrow peak in the DLS measurement indicates a monodisperse sample. A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability.[33]

Protocol 3: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol assumes the nanoparticles are fluorescently labeled.

Materials:

  • Fluorescently labeled Zinc/Chitosan-Folic acid nanoparticles

  • Cancer cells with high folate receptor expression

  • Complete cell culture medium

  • Folate-deficient medium (optional, for enhancing receptor expression)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow overnight.

  • Folate Depletion (Optional): Replace the complete medium with folate-deficient medium and incubate for 24 hours to upregulate folate receptor expression.

  • Nanoparticle Incubation: Treat the cells with various concentrations of the fluorescently labeled nanoparticles diluted in cell culture medium. Include an untreated cell sample as a negative control. Incubate for a predetermined time (e.g., 4 hours).

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.

  • Cell Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • If a viability dye is used, gate on the live cell population.

    • Measure the fluorescence intensity of the cells in the appropriate channel for your fluorescent label.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population. This will provide a quantitative measure of nanoparticle uptake.[13]

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Zn/Chitosan-FA NP FR Folate Receptor NP->FR 1. Binding Receptor_NP_Complex Receptor-NP Complex ClathrinPit Clathrin-Coated Pit Receptor_NP_Complex->ClathrinPit 2. Internalization Endosome Early Endosome (pH ~6.0-6.5) ClathrinPit->Endosome 3. Endosome Formation LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome 4. Maturation & Acidification Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 5. Fusion Recycling Receptor Recycling LateEndosome->Recycling 6. Receptor Recycling Release Drug/Zinc Release LateEndosome->Release Release Lysosome->Release Release Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway for nanoparticle uptake.

Experimental Workflow: Quantifying Cellular Uptake

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A 1. Synthesize & Characterize Zn/Chitosan-FA NPs C 3. Incubate Cells with Fluorescently Labeled NPs A->C B 2. Culture Folate Receptor-Positive Cancer Cells B->C D 4. Wash to Remove Non-Internalized NPs C->D E 5. Prepare Cells for Analysis (e.g., Trypsinization) D->E F 6a. Flow Cytometry E->F G 6b. Confocal Microscopy E->G H 6c. ICP-MS E->H I Quantitative Uptake Data (% Positive Cells, MFI) F->I J Intracellular Localization (Images) G->J K Absolute Quantification (Mass of Zinc per cell) H->K

Caption: Workflow for quantifying nanoparticle cellular uptake.

References

Validation & Comparative

validating the efficacy of Zinc/Chitosan-Folic acid in drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted and efficient drug delivery systems is a cornerstone of modern pharmaceutical research. Among the promising candidates, nanoparticles formulated from natural polymers have garnered significant attention due to their biocompatibility and biodegradability. This guide provides a comprehensive comparison of a Zinc/Chitosan-Folic acid (Zn/CS-FA) drug delivery system with two widely utilized alternatives: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The data presented is a synthesis of findings from multiple studies and aims to provide an objective overview for researchers in the field.

Performance Comparison: Zn/CS-FA vs. Alternatives

The efficacy of a drug delivery system is determined by a multitude of factors, including its physicochemical properties, drug loading capacity, release kinetics, and its interaction with biological systems. The following tables summarize the quantitative data for Zn/CS-FA nanoparticles and compare them with liposomal and PLGA-based systems.

Physicochemical Properties Zinc/Chitosan-Folic Acid (Zn/CS-FA) NPs Liposomes Poly(lactic-co-glycolic acid) (PLGA) NPs
Average Particle Size (nm) 200 - 500 nm[1][2]100 - 400 nm150 - 300 nm
Zeta Potential (mV) +15 to +35 mV[3]-30 to +20 mV-50 to -10 mV (uncoated); +20 to +40 mV (chitosan-coated)[4]
Polydispersity Index (PDI) < 0.3[1]< 0.2< 0.25
Drug Loading and Release Zinc/Chitosan-Folic Acid (Zn/CS-FA) NPs Liposomes Poly(lactic-co-glycolic acid) (PLGA) NPs
Drug Encapsulation Efficiency (%) 45% - 88%[5][6]50% - 90%60% - 85%
Drug Loading Content (%) 18% - 21%[7]1% - 20%10% - 30%
In Vitro Drug Release Pattern Biphasic: Initial burst release followed by sustained release over 48-72 hours.[5][6]Sustained release, tunable by lipid composition.Biphasic: Initial burst release followed by a slower, sustained release over days to weeks.
In Vitro Biological Performance Zinc/Chitosan-Folic Acid (Zn/CS-FA) NPs Liposomes (Folate-targeted) PLGA NPs (Folate-Chitosan Coated)
Cellular Uptake Enhanced uptake in folate receptor-positive cells.[5][6]High uptake in folate receptor-overexpressing cancer cells.[8]Significantly higher uptake compared to uncoated PLGA NPs.[9][10]
Cytotoxicity (loaded with anticancer drug) Increased cytotoxicity compared to the free drug.[3]Enhanced cytotoxicity against targeted cancer cells.[8]Greater cytotoxic effect than the free drug and uncoated NPs.[7]
Biocompatibility (unloaded) Generally considered biocompatible and non-toxic.[5][6]Biocompatible, with some compositions showing dose-dependent toxicity.Biocompatible and biodegradable.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of these nanoparticle systems.

Synthesis of Zinc/Chitosan-Folic Acid (Zn/CS-FA) Nanoparticles

This protocol describes a common method for synthesizing Zn/CS-FA nanoparticles, often involving ionic gelation.

Materials:

  • Chitosan (B1678972) (low molecular weight)

  • Acetic acid

  • Zinc Chloride (ZnCl₂)

  • Folic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.

  • Folic Acid Activation: Dissolve folic acid in dimethyl sulfoxide (B87167) (DMSO). Add EDC and NHS in a 1:1 molar ratio to the folic acid solution to activate the carboxylic acid group. Stir for 1 hour at room temperature.

  • Conjugation of Folic Acid to Chitosan: Add the activated folic acid solution dropwise to the chitosan solution while stirring. Allow the reaction to proceed for 4-6 hours at room temperature in the dark.

  • Formation of Zn/CS-FA Complex: Prepare a solution of ZnCl₂ in deionized water. Add the ZnCl₂ solution to the CS-FA conjugate solution and stir for 30 minutes.

  • Nanoparticle Formation: Prepare a TPP solution (1 mg/mL) in deionized water. Add the TPP solution dropwise to the Zn/CS-FA solution under constant magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat the washing step three times to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension for long-term storage.

Drug Loading into Nanoparticles

This protocol outlines a typical method for loading a hydrophobic drug into the nanoparticles.

Procedure:

  • Dissolve the hydrophobic drug in a suitable organic solvent (e.g., acetone, ethanol).

  • Add the drug solution dropwise to the nanoparticle suspension during the ionic gelation step (step 5 in the synthesis protocol) or to a pre-formed nanoparticle suspension.

  • Stir the mixture for a specified period (e.g., 4-24 hours) to allow for drug encapsulation.

  • Follow the purification steps (centrifugation and washing) to remove the unloaded drug.

In Vitro Drug Release Study

This experiment simulates the release of the drug from the nanoparticles in a physiological environment.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to mimic physiological and tumor microenvironments, respectively).

  • Place the dispersion in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the same release medium under constant stirring at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Cellular Uptake and Cytotoxicity Assays

These assays evaluate the interaction of the nanoparticles with cancer cells.

Procedure for Cellular Uptake (Qualitative):

  • Seed folate receptor-positive cancer cells (e.g., HeLa, MCF-7) in a culture plate and allow them to adhere overnight.

  • Label the nanoparticles with a fluorescent dye (e.g., Rhodamine B, FITC).

  • Incubate the cells with the fluorescently labeled nanoparticles for a specific duration (e.g., 4-6 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope or confocal laser scanning microscope.

Procedure for Cytotoxicity (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the free drug, unloaded nanoparticles, and drug-loaded nanoparticles.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Visualizing the Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in targeted drug delivery.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Chitosan_Solution Chitosan Solution Conjugation CS-FA Conjugation Chitosan_Solution->Conjugation FA_Activation Folic Acid Activation FA_Activation->Conjugation Zn_Addition Zinc Addition Conjugation->Zn_Addition NP_Formation Ionic Gelation (TPP) Zn_Addition->NP_Formation Encapsulation Encapsulation NP_Formation->Encapsulation Drug_Solution Drug Solution Drug_Solution->Encapsulation Size_Zeta Size & Zeta Potential Encapsulation->Size_Zeta EE_LC Encapsulation Efficiency & Loading Content Encapsulation->EE_LC Morphology Morphology (SEM/TEM) Encapsulation->Morphology Drug_Release Drug Release Encapsulation->Drug_Release Cellular_Uptake Cellular Uptake Encapsulation->Cellular_Uptake Cytotoxicity Cytotoxicity Encapsulation->Cytotoxicity Signaling_Pathway cluster_cell Cancer Cell FR Folate Receptor Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Degradation Pathway Drug Drug Release Endosome->Drug Acidic pH Trigger Nucleus Nucleus Drug->Nucleus Therapeutic Action NP Zn/CS-FA Nanoparticle NP->FR Binding

References

A Comparative Analysis of Zinc Delivery: Zincofol (as a Zinc-Folic Acid Complex) vs. EDTA-Chelated Zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between two forms of zinc delivery: a complex of zinc with folic acid, herein referred to as a "Zinc-Folic Acid Complex" (conceptually similar to the branded supplement Zincofol), and EDTA-chelated zinc. This comparison is based on available scientific literature and focuses on their chemical properties, mechanisms of action, and performance in different applications, supported by experimental data.

Introduction

Zinc is an essential micronutrient vital for numerous physiological and biochemical processes in both plants and animals. Its effective delivery is crucial for correcting deficiencies and for therapeutic applications. The bioavailability of zinc is highly dependent on its chemical form. Chelation is a common strategy to protect the zinc ion from interactions that would otherwise reduce its availability. This guide examines two distinct chelation approaches: the use of a synthetic aminopolycarboxylic acid, EDTA, and the potential for a complex involving a B-vitamin, folic acid.

EDTA-chelated zinc is a well-established, synthetically chelated form of zinc widely used in agriculture to correct zinc deficiency in crops. The strong chelation by EDTA protects the zinc ion from forming insoluble precipitates in the soil, thereby increasing its availability for plant uptake.

A Zinc-Folic Acid Complex represents a more targeted approach, particularly relevant in biomedical applications. Folic acid can act as a ligand for zinc, and its role as a targeting moiety for folate receptors, which are overexpressed in many cancer cells, has been explored for targeted drug delivery. While "this compound" is a brand name for a multi-ingredient supplement, this guide will focus on the scientific principles of a putative zinc-folic acid complex.

Comparative Data

The following tables summarize the key differences and performance metrics based on available experimental data. Direct comparative studies between a pure Zinc-Folic Acid Complex and EDTA-chelated zinc are limited; therefore, data is often presented in comparison to more common zinc salts like zinc sulfate (B86663).

Table 1: General Properties and Applications
FeatureZinc-Folic Acid ComplexEDTA-Chelated Zinc
Primary Application Targeted drug delivery (research), nutritional supplementsAgriculture (fertilizers), nutritional supplements
Chelating Agent Folic AcidEthylenediaminetetraacetic acid (EDTA)
Key Advantage Potential for targeted delivery to cells overexpressing folate receptors.High stability across a wide pH range, preventing zinc precipitation in soil.[1][2]
Known Limitations Stability and bioavailability as a standalone complex are not well-documented in comparative studies.Higher cost compared to inorganic zinc salts like zinc sulfate.[3]
Table 2: Performance in Agricultural Applications
ParameterEDTA-Chelated ZincZinc Sulfate (for comparison)
Efficacy in increasing grain yield (Wheat) More effective than zinc sulfate when applied early.[3][4]Less effective than early-applied Zn-EDTA.[3][4]
Zinc Translocation in Plants Readily translocated within the plant.[1][2]Less mobile compared to Zn-EDTA.
Application Rate (Soil) 0.5-4 kg Zn/ha3-20 kg Zn/ha
Application Rate (Foliar) 0.5-1.0 kg/ha 15-100 kg/ha (as Zinc Sulfate salts)
Relative Effectiveness (Foliar) Up to three times more effective than zinc sulfate.[5]Standard for comparison.
Table 3: Bioavailability in Humans (Various Zinc Forms)

Direct comparative data for a pure Zinc-Folic Acid Complex is not available. This table presents data for various zinc supplements to provide context on bioavailability.

Zinc CompoundFractional Absorption (%)Study PopulationKey Findings
Zinc Citrate61.3%[6]Healthy AdultsAbsorption comparable to Zinc Gluconate.[6]
Zinc Gluconate60.9%[6]Healthy AdultsHigher absorption than Zinc Oxide.[6]
Zinc Oxide49.9%[6]Healthy AdultsSignificantly lower absorption than Zinc Citrate and Gluconate.[6]
Sodium-Zinc EDTANo significant enhancementMexican WomenDid not improve zinc absorption from fortified maize tortillas compared to zinc oxide or sulfate.[7]
EDTA disodium (B8443419) zincSuperior bioavailabilityRats on high phytic acid dietShowed enhanced growth and higher plasma and femur zinc concentrations compared to other zinc compounds.[8]

Experimental Protocols

Determination of Zinc Bioavailability in Humans: The Double-Isotope Tracer Ratio Method

This method is a gold standard for accurately measuring fractional zinc absorption in humans.

Protocol:

  • Isotope Administration: A known amount of an oral zinc tracer (e.g., 67Zn) is administered with the test meal or supplement. Simultaneously, a known amount of an intravenous zinc tracer (e.g., 70Zn) is injected.

  • Sample Collection: Urine or blood samples are collected at baseline and at specific time points after isotope administration.

  • Isotope Analysis: The enrichment of both isotopes in the collected samples is measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Fractional Absorption: The fractional absorption of the oral zinc tracer is calculated from the ratio of the oral to the intravenous tracer in the urine or plasma.[9]

In Vitro Digestion Model for Bioaccessibility Studies

In vitro models simulate the physiological conditions of the human gastrointestinal tract to estimate the fraction of a nutrient that is available for absorption (bioaccessibility).

Protocol:

  • Sample Preparation: The zinc-containing supplement or food is homogenized.

  • Oral Phase Simulation: The sample is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C with shaking.

  • Gastric Phase Simulation: The pH is adjusted to ~2.0 with HCl, and pepsin is added. The mixture is incubated at 37°C with shaking.

  • Intestinal Phase Simulation: The pH is raised to ~7.0 with sodium bicarbonate. A mixture of bile salts and pancreatic enzymes (e.g., pancreatin, lipase) is added, and the sample is incubated at 37°C with shaking.

  • Separation of Bioaccessible Fraction: The digested sample is centrifuged or subjected to dialysis to separate the soluble, potentially absorbable fraction from the undigested residue.

  • Zinc Quantification: The zinc content in the soluble fraction is measured by atomic absorption spectrometry (AAS) or ICP-MS.[10]

Visualization of Zinc Uptake and Translocation in Plants using X-ray Fluorescence Microscopy (XFM)

This technique allows for the in situ imaging of elemental distribution in living plant tissues.

Protocol:

  • Plant Preparation: A leaf of a living plant is secured for analysis.

  • Foliar Application: A micro-droplet of the zinc fertilizer solution (e.g., ZnSO₄ or ZnEDTA) is applied to a specific spot on the leaf surface.

  • XFM Imaging: The leaf is exposed to a focused beam of X-rays from a synchrotron source. The incident X-rays excite the atoms in the sample, causing them to emit fluorescent X-rays with energies characteristic of each element.

  • Data Collection: An X-ray detector measures the emitted fluorescent X-rays, and the intensity of the zinc-specific fluorescence is used to map the distribution of zinc in the leaf tissue over time.

  • Speciation Analysis (XANES): X-ray Absorption Near-Edge Structure (XANES) analysis can be performed at specific points on the leaf to determine the chemical form (speciation) of the zinc.[3]

Signaling Pathways and Mechanisms of Action

Zinc-Folic Acid Complex: Folate Receptor-Mediated Endocytosis

A key proposed mechanism for a Zinc-Folic Acid Complex, particularly in a therapeutic context, is its uptake via folate receptor-mediated endocytosis. This pathway is a target for delivering cytotoxic agents or imaging compounds to cancer cells that overexpress folate receptors.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Zn_FA Zinc-Folic Acid Complex FR Folate Receptor (FR) Zn_FA->FR Binding Endosome Endosome (Acidic pH) FR->Endosome Endocytosis Zn_ion Zinc Ion (Zn²⁺) Endosome->Zn_ion Release of Zn²⁺ FA_mol Folic Acid Endosome->FA_mol Release of Folic Acid FR_recycled Recycled FR Endosome->FR_recycled Receptor Recycling FR_recycled->FR

Folate Receptor-Mediated Endocytosis of a Zinc-Folic Acid Complex.
EDTA-Chelated Zinc: Uptake and Translocation in Plants

EDTA-chelated zinc enhances zinc availability to plants by keeping the zinc ion in a soluble form. The chelated complex can be taken up by the roots or through the leaves.

EDTA_Zinc_Uptake cluster_soil Soil/Leaf Surface cluster_plant Plant System Zn_EDTA Zinc-EDTA Complex Root_Leaf Root/Leaf Uptake Zn_EDTA->Root_Leaf Absorption Xylem Xylem Transport Root_Leaf->Xylem Translocation Phloem Phloem Transport Xylem->Phloem Transfer Plant_Tissues Distribution to Plant Tissues Phloem->Plant_Tissues Delivery

Uptake and Translocation of EDTA-Chelated Zinc in Plants.

Conclusion

The choice between a Zinc-Folic Acid Complex and EDTA-chelated zinc is highly dependent on the intended application.

EDTA-chelated zinc is a proven and effective solution for agricultural purposes, where its high stability in various soil conditions ensures enhanced bioavailability for plants, leading to improved crop yields and correction of zinc deficiencies.[3][11] Its primary advantage lies in its robustness and broad applicability in agriculture.

A Zinc-Folic Acid Complex , on the other hand, holds significant promise in the biomedical field, particularly for targeted therapies. The ability of folic acid to act as a targeting ligand for folate receptors on cancer cells opens up possibilities for the selective delivery of zinc or zinc-conjugated therapeutic agents.[12][13][14] However, more research is needed to fully characterize the stability, bioavailability, and efficacy of such complexes in a physiological setting.

For researchers and drug development professionals, the exploration of zinc-folic acid and other targeted zinc delivery systems represents a frontier in developing more specific and effective therapeutic interventions. For agronomists and agricultural scientists, EDTA-chelated zinc remains a reliable and superior choice compared to inorganic zinc salts for ensuring optimal zinc nutrition in crops.

References

Confirming the Targeting Specificity of Folic Acid-Conjugated Zinc Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective delivery of therapeutic agents to cancer cells is a paramount objective in oncology research. Folic acid-conjugated nanoparticles have emerged as a promising strategy to achieve this by exploiting the overexpression of folate receptors on the surface of many cancer cells. This guide provides a comprehensive comparison of folic acid-conjugated zinc oxide (ZnO) nanoparticles with other targeted nanocarriers, supported by experimental data and detailed protocols to aid in the evaluation of their targeting specificity.

Superior Targeting Efficiency of Folic Acid Conjugation

Folic acid (FA) conjugation to nanoparticles enhances their uptake by cancer cells that overexpress the folate receptor (FR), a phenomenon observed in various malignancies, including breast, ovarian, and lung cancers. This active targeting mechanism significantly improves the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing off-target effects.

A study on human triple-negative breast cancer cells (MDA-MB-231) demonstrated that FA-conjugated ZnO nanoparticles (FA-ZnO NPs) exhibited significantly higher cytotoxicity compared to unconjugated ZnO NPs. The half-maximal inhibitory concentration (IC50) of FA-ZnO NPs was found to be 3 to 5.5 times lower than that of ZnO NPs at different time points, indicating a potent synergistic effect of folic acid targeting.[1] Another study involving metformin-loaded ZnO nanoparticles showed a tenfold increase in sensitivity in T24 bladder cancer cells after conjugation with folic acid.[2]

Comparative Performance with Alternative Targeting Ligands

While folic acid is a widely used targeting ligand, other molecules such as transferrin and hyaluronic acid are also employed for targeted drug delivery.

  • Transferrin (Tf): The transferrin receptor is another protein often overexpressed on cancer cells to meet their high iron demand for proliferation. Transferrin-conjugated nanoparticles have shown effective targeting in various cancer models.

  • Hyaluronic Acid (HA): Hyaluronic acid is a natural ligand for the CD44 receptor, which is also overexpressed in many cancer types and is involved in cell adhesion, migration, and proliferation.

The selection of a targeting ligand should be based on the specific cancer type and the expression levels of the corresponding receptor.

Data Presentation: A Comparative Analysis

The following tables summarize the physicochemical properties and in vitro cytotoxicity of folic acid-conjugated ZnO nanoparticles and a transferrin-conjugated polymeric nanoparticle alternative.

Table 1: Physicochemical Characterization of Targeted Nanoparticles

Nanoparticle FormulationCore MaterialTargeting LigandAverage Size (nm)Zeta Potential (mV)Reference
FA-ZnO NPsZinc OxideFolic Acid20 ± 2-15[1]
ZnO NPsZinc OxideNone40 ± 5-5[1]
Dox/F127&P123-TfPolymeric (F127&P123)Transferrin90.8 ± 2.1-16.5 ± 0.9[3]
Dox/F127&P123Polymeric (F127&P123)None72.5 ± 1.5-9.8 ± 1.2[3]

Table 2: In Vitro Cytotoxicity (IC50) of Targeted Nanoparticles

Cell LineNanoparticle FormulationIncubation Time (h)IC50 (µg/mL)Reference
MDA-MB-231FA-ZnO NPs1223.6[1]
728.08[1]
ZnO NPs1272.8[1]
7244.2[1]
T24ZnO-Metformin-Folic Acid (5%)-2.9[2]
ZnO-Metformin (5%)-29.1[2]
A375ZnO-Metformin-Folic Acid (5%)-11.6[2]
ZnO-Metformin (5%)-25[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the targeting specificity of nanoparticles.

Synthesis of Folic Acid-Conjugated ZnO Nanoparticles

This protocol describes a sol-gel method for synthesizing FA-ZnO NPs.

  • Preparation of Folic Acid Solution: Dissolve 0.3 g of folic acid in 10 mL of deionized water with a mild alkaline pH and stir for 1 hour.

  • Preparation of Zinc Acetate (B1210297) Solution: In a separate container, dissolve 250 mg of zinc acetate in 10 mL of deionized water.

  • Conjugation: Slowly add the zinc acetate solution to the folic acid solution under constant stirring.

  • Formation of Nanoparticles: Adjust the pH of the mixture to approximately 7.0 to initiate the formation of ZnO nanoparticles.

  • Purification: Centrifuge the solution to collect the FA-ZnO NPs and wash them multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Drying: Dry the purified nanoparticles in an oven at 60°C.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of fluorescently labeled nanoparticles.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (e.g., FA-ZnO NPs and control ZnO NPs) at various concentrations and incubate for a specific period (e.g., 4 hours).

  • Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove excess nanoparticles and then detach them using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of nanoparticle uptake.

In Vivo Biodistribution Study

This protocol describes the procedure to evaluate the distribution of nanoparticles in a tumor-bearing mouse model.

  • Tumor Xenograft Model: Inject cancer cells subcutaneously into the flank of immunodeficient mice. Allow the tumors to grow to a suitable size.

  • Nanoparticle Administration: Inject the nanoparticle formulation (e.g., FA-ZnO NPs) intravenously into the tail vein of the mice.

  • Tissue Harvesting: At predetermined time points (e.g., 24 hours), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Homogenize the tissues and measure the zinc content using inductively coupled plasma mass spectrometry (ICP-MS). The amount of zinc in each organ corresponds to the accumulation of ZnO nanoparticles.

Visualizing the Targeting Mechanism

The following diagrams illustrate the experimental workflow for evaluating targeting specificity and the signaling pathway of folate receptor-mediated endocytosis.

G Experimental Workflow for Targeting Specificity cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesis of FA-ZnO NPs s3 Physicochemical Characterization (DLS, TEM, Zeta) s1->s3 s2 Synthesis of Control NPs s2->s3 iv2 Cellular Uptake (Flow Cytometry) s3->iv2 iv3 Cytotoxicity (MTT Assay) s3->iv3 inv2 Biodistribution (ICP-MS) s3->inv2 inv3 Therapeutic Efficacy s3->inv3 iv1 Cell Culture (FR+ & FR- cells) iv1->iv2 iv1->iv3 inv1 Tumor Model Development inv1->inv2 inv1->inv3

Caption: Workflow for assessing nanoparticle targeting specificity.

G Folate Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_release Drug Release np FA-ZnO NP fr Folate Receptor np->fr Binding vesicle Endocytic Vesicle (Endosome) fr->vesicle Internalization acid Acidification (Low pH) vesicle->acid release Drug Release into Cytoplasm acid->release recycle Receptor Recycling acid->recycle Dissociation effect Apoptosis release->effect Therapeutic Effect recycle->fr

Caption: Folate receptor-mediated endocytosis pathway.

References

A Comparative Guide: Zincofol vs. Zinc Oxide Nanoparticles in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Key Zinc Formulations for Enhancing Crop Performance

The strategic application of zinc in agriculture is paramount for improving crop yield, nutritional quality, and resilience against environmental stressors. This guide provides a comprehensive comparative study of two prominent zinc supplementation strategies: Zincofol, a zinc amino acid chelate, and zinc oxide nanoparticles (ZnO NPs). By examining their performance based on experimental data, this document aims to equip researchers and agricultural scientists with the critical information needed to select the optimal zinc formulation for specific applications.

Performance Comparison: this compound vs. Zinc Oxide Nanoparticles

The efficacy of this compound and zinc oxide nanoparticles is evaluated based on their impact on key agricultural metrics such as crop yield, biomass, and nutrient uptake. While direct comparative studies are limited, an analysis of their performance against traditional zinc fertilizers, such as zinc sulfate (B86663) (ZnSO₄), provides valuable insights.

Key Findings:

  • Enhanced Bioavailability of Chelated Zinc: this compound, as a zinc amino acid chelate, demonstrates superior bioavailability. The chelated structure protects the zinc ion from forming insoluble complexes in the soil, making it more readily available for plant uptake. This can lead to more efficient zinc utilization and improved crop performance, particularly in alkaline soils where zinc availability is often limited.

  • Nanoparticles for Targeted Delivery: Zinc oxide nanoparticles, owing to their small size, offer a novel approach to zinc delivery. They can be absorbed through foliar application via stomata or through the roots.[1] Once inside the plant, they can be translocated, often in their ionic form, to various tissues.[2]

  • Impact on Crop Growth and Yield: Both this compound and ZnO NPs have been shown to positively influence plant growth and yield. Studies on zinc amino acid chelates have reported significant increases in grain yield and quality in crops like wheat and rice when compared to zinc sulfate.[3][4] Similarly, ZnO NPs have demonstrated the ability to enhance biomass, chlorophyll (B73375) content, and ultimately, the yield of various crops, including maize and wheat.[5]

Quantitative Data Summary:

The following tables summarize quantitative data from various studies, offering a glimpse into the performance of each zinc formulation. It is important to note that experimental conditions such as crop species, soil type, and application method can significantly influence the outcomes.

Table 1: Effect of this compound (Zinc Amino Acid Chelate) on Crop Performance (compared to control or Zinc Sulfate)

CropParameterThis compound ApplicationImprovement over Control/ZnSO₄Reference
WheatGrain YieldFoliar Spray15.2% - 19.2% increase in grain yield compared to control[4]
WheatGrain Zinc ContentFoliar Spray14.3% higher than ZnSO₄[4]
RiceGrain YieldFoliar Spray (0.3% zinc-amino acid chelate)2.0% increase compared to 0.3% zinc sulfate[3]
RiceMilled Rice Zinc ContentFoliar Spray (0.3% zinc-amino acid chelate)29.3% increase compared to 0.3% zinc sulfate[3]
LettuceShoot Dry WeightHydroponicsSignificantly higher than ZnSO₄ under saline conditions

Table 2: Effect of Zinc Oxide Nanoparticles on Crop Performance (compared to control or bulk ZnO/ZnSO₄)

CropParameterZnO NP ApplicationImprovement over Control/Bulk FormReference
MaizeGrain YieldFoliar Spray (750 ppm)Significantly higher than control
MaizeChlorophyll ContentFoliar SprayIncreased compared to control
WheatGrain YieldPot experiment (0.12 g pot⁻¹)42.2% increase compared to control under salt stress[5]
WheatPlant HeightPot experiment (0.12 g pot⁻¹)37.4% increase at maturity compared to control under salt stress[5]
RiceGrain Zinc ContentFoliar Spray45.1% - 79.4% increase in polished rice compared to control

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the application of this compound and zinc oxide nanoparticles in agricultural research.

Protocol 1: Foliar Application of this compound (Zinc Amino Acid Chelate) on Wheat

  • Preparation of this compound Solution: A stock solution of this compound is prepared by dissolving the required amount in deionized water to achieve the desired concentration (e.g., 0.2% w/v). The solution is stirred until the chelate is completely dissolved.

  • Plant Growth Conditions: Wheat (e.g., Triticum aestivum) is cultivated under controlled greenhouse conditions or in field plots. Standard agricultural practices for the specific cultivar are followed.

  • Application Timing: The foliar spray is applied at critical growth stages, such as tillering and flag leaf emergence, to maximize zinc uptake and translocation to the grains.

  • Application Method: The this compound solution is applied as a fine mist to the foliage of the wheat plants using a handheld sprayer, ensuring uniform coverage of the leaves. A surfactant may be added to the solution to improve adhesion and absorption.

  • Control Groups: Control groups include plants sprayed with water only and plants sprayed with a zinc sulfate solution of equivalent zinc concentration.

  • Data Collection: At maturity, plants are harvested, and various parameters are measured, including plant height, biomass, grain yield, and zinc concentration in different plant tissues (leaves, stems, grains).

Protocol 2: Soil Application of Zinc Oxide Nanoparticles on Maize

  • Synthesis and Characterization of ZnO Nanoparticles: ZnO nanoparticles are synthesized using a suitable method (e.g., co-precipitation) and characterized for their size, shape, and purity using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

  • Soil Preparation and Potting: A specific soil type (e.g., sandy loam) is collected, air-dried, and sieved. The ZnO nanoparticles are then mixed uniformly with the soil at different concentrations (e.g., 25, 50, 100 mg/kg of soil).

  • Planting and Growth: Maize (Zea mays) seeds are sown in the pots containing the ZnO NP-amended soil. The plants are grown in a controlled environment with optimal light, temperature, and humidity.

  • Irrigation: Plants are irrigated with deionized water as needed to maintain soil moisture.

  • Control Groups: Control groups consist of plants grown in soil without any zinc amendment and plants grown in soil amended with bulk zinc oxide or zinc sulfate at equivalent zinc concentrations.

  • Data Analysis: After a specific growth period (e.g., 60 days), plants are harvested. Parameters such as root and shoot length, fresh and dry biomass, chlorophyll content, and zinc accumulation in root and shoot tissues are determined.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G Experimental Workflow: Foliar Application of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solution plant_growth Wheat Cultivation foliar_app Foliar Application (Tillering & Flag Leaf) plant_growth->foliar_app harvest Harvest at Maturity foliar_app->harvest control Control Groups (Water & ZnSO4) control->harvest data_collection Measure Growth & Yield Parameters harvest->data_collection zn_analysis Analyze Zinc Content in Tissues data_collection->zn_analysis

Experimental Workflow for this compound Application

G Uptake & Translocation of Zinc Oxide Nanoparticles cluster_uptake Uptake cluster_translocation Translocation cluster_effect Cellular Effects stomata Stomata apoplastic Apoplastic Pathway stomata->apoplastic root Root Epidermis root->apoplastic symplastic Symplastic Pathway root->symplastic xylem Xylem apoplastic->xylem symplastic->xylem phloem Phloem xylem->phloem ionic_zn Dissolution to Zn2+ xylem->ionic_zn phloem->ionic_zn enzyme_activation Enzyme Activation ionic_zn->enzyme_activation ros_scavenging ROS Scavenging ionic_zn->ros_scavenging

ZnO Nanoparticle Uptake and Translocation Pathway

G Proposed Signaling Pathway of Chelated Zinc cluster_uptake Uptake & Transport cluster_metabolism Metabolic Integration cluster_response Physiological Response chelate_uptake Direct Uptake of Zn-Amino Acid Chelate transporters Membrane Transporters chelate_uptake->transporters zn_release Intracellular Release of Zn2+ transporters->zn_release aa_utilization Amino Acid Utilization transporters->aa_utilization enzyme_cofactor Zinc as Enzyme Cofactor zn_release->enzyme_cofactor protein_synthesis Enhanced Protein Synthesis aa_utilization->protein_synthesis growth_regulation Auxin Synthesis & Growth Regulation enzyme_cofactor->growth_regulation protein_synthesis->growth_regulation

References

A Comparative Guide to the In Vitro Therapeutic Potential of Zinc/Chitosan-Folic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro therapeutic potential of Zinc/Chitosan-Folic acid (Zn/CS-FA) nanoparticles, a promising targeted drug delivery system. Due to the limited availability of published in vitro efficacy data for this specific formulation, this guide will focus on its physicochemical characteristics and the established properties of its components to evaluate its potential. This will be contrasted with the demonstrated in vitro performance of a well-characterized alternative: Folic Acid-Chitosan-Poly(lactic-co-glycolic acid) (FA-CS-PLGA) nanoparticles.

Overview of Nanoparticle Systems

Targeted drug delivery systems are at the forefront of cancer therapy research, aiming to enhance therapeutic efficacy while minimizing off-target side effects. Folic acid is a widely used targeting ligand due to the overexpression of folate receptors on the surface of many cancer cells. Chitosan, a natural and biocompatible polymer, serves as an excellent vehicle for drug encapsulation and delivery. The incorporation of zinc, an essential trace element, may offer additional therapeutic benefits.

This guide examines the potential of a system combining these three components and compares it to a PLGA-based counterpart, another biodegradable and well-established polymer in drug delivery.

Comparative Data of Nanoparticle Formulations

The following tables summarize the available quantitative data for the Zinc/Chitosan-Folic acid nanoparticle system and the Folic Acid-Chitosan-PLGA nanoparticle alternative. It is important to note that direct in vitro therapeutic data for the Zinc/Chitosan-Folic acid formulation is not yet widely available in published literature.

Table 1: Physicochemical Characterization

ParameterZinc/Chitosan-Folic acid (ZnS/CS-FA) NanoparticlesFolic Acid-Chitosan-PLGA (FA-CS-PLGA) Nanoparticles
Average Particle Size~463.67 ± 5.76 nm[1]40-60 nm
Polydispersity Index (PDI)0.29 ± 0.02[1]Not explicitly stated
Zeta Potential+49.57 ± 1.62 mV[1]+34.2 ± 0.12 mV

Table 2: In Vitro Therapeutic Performance

ParameterZinc/Chitosan-Folic acid NanoparticlesFolic Acid-Chitosan-PLGA Nanoparticles (loaded with Sodium Butyrate)
Cytotoxicity (IC50) Data not available. However, related Zinc-chitosan nanoparticles have been shown to cause 65-70% cellular damage in human acute T-lymphocyte leukemia (6T-CEM) cells.[2] Bare Zinc Oxide (ZnO) nanoparticles have demonstrated IC50 values ranging from 5.6 to 21.7 µg/mL on various murine cancer cell lines.NALM6 cells: ~300 nM (24h), ~200 nM (48h)
Drug Release A related Chitosan/PVA/ZnO-Folic Acid nanoparticle system showed a cumulative release of 95%.[3]16% release within the first 4 hours
Cellular Uptake High positive zeta potential suggests strong potential for uptake by negatively charged cell membranes.[1]Enhanced cellular uptake in folate receptor-positive cells.
Apoptosis Induction Zinc-chitosan nanoparticles have been shown to trigger apoptosis through activation of the Fas/CD95 receptor.[2]Induced apoptosis in over 20% of leukemia cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used in the evaluation of these nanoparticle systems.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., NALM6) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: The cells are then treated with various concentrations of the nanoparticle formulations (e.g., FA-CS-PLGA-NB) and a control (pure drug) for specified time intervals (e.g., 24 and 48 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vitro Drug Release Study

This protocol outlines a typical dialysis-based method for determining the drug release profile of nanoparticles.

  • Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and an acidic buffer at pH 5.5 to simulate physiological and tumor microenvironments, respectively).

  • Dialysis Setup: The nanoparticle suspension is placed in a dialysis bag (with a specific molecular weight cut-off). The dialysis bag is then immersed in a larger volume of the release medium at 37°C with constant stirring.

  • Sample Collection: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug release is plotted against time to obtain the drug release profile.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of Zn/CS-FA NPs characterization Physicochemical Characterization (Size, Zeta, Morphology) synthesis->characterization drug_loading Drug Loading characterization->drug_loading cytotoxicity Cytotoxicity Assay (MTT) drug_loading->cytotoxicity drug_release Drug Release Kinetics drug_loading->drug_release cellular_uptake Cellular Uptake Studies drug_loading->cellular_uptake apoptosis Apoptosis Assay cytotoxicity->apoptosis data_comparison Data Comparison (Tables & Charts) cytotoxicity->data_comparison drug_release->data_comparison cellular_uptake->apoptosis apoptosis->data_comparison alt_nps Alternative Nanoparticles (e.g., FA-CS-PLGA) alt_nps->data_comparison

Caption: Experimental workflow for the in vitro validation of therapeutic potential.

Folate Receptor-Mediated Endocytosis

signaling_pathway cluster_cell Cancer Cell np Zn/CS-FA Nanoparticle receptor Folate Receptor np->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Acidic pH Trigger apoptosis Apoptosis drug_release->apoptosis

Caption: Simplified pathway of folate receptor-mediated endocytosis and drug action.

Conclusion

While Zinc/Chitosan-Folic acid nanoparticles present a promising platform for targeted cancer therapy based on their physicochemical properties and the known biocompatibility and therapeutic potential of their individual components, a comprehensive in vitro evaluation is necessary to validate their efficacy. The high positive zeta potential suggests efficient cellular interaction, and the presence of folic acid provides a clear mechanism for targeted delivery to folate receptor-overexpressing cancer cells.

In comparison, the Folic Acid-Chitosan-PLGA nanoparticle system has demonstrated quantifiable in vitro therapeutic effects, including specific IC50 values and apoptosis induction in cancer cell lines. This highlights the maturity of the PLGA-based platform in preclinical evaluation.

Future research should focus on conducting rigorous in vitro studies on drug-loaded Zinc/Chitosan-Folic acid nanoparticles to determine their cytotoxicity, drug release kinetics, and cellular uptake efficiency. Such data will be critical for a direct and comprehensive comparison with established alternatives and for advancing this promising nanotechnology towards clinical applications.

References

Zinc Bioavailability: A Comparative Analysis of Zincofol and Other Fertilizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of micronutrients is paramount. This guide provides a comprehensive comparison of the bioavailability of zinc from Zincofol, a zinc amino acid chelate, and other common zinc fertilizers, supported by experimental data and detailed methodologies.

Executive Summary

Zinc is a vital micronutrient for plant growth and development, and its deficiency is a widespread agricultural problem. The effectiveness of zinc fertilizers is largely determined by their bioavailability, which is the proportion of the applied zinc that is absorbed by the plant and utilized for its metabolic functions. This guide delves into the comparative bioavailability of various zinc fertilizer formulations, with a specific focus on this compound (a zinc amino acid chelate) versus inorganic salts like zinc sulfate (B86663) and zinc oxide, as well as other chelated forms such as zinc-EDTA.

Evidence from multiple studies indicates that chelated forms of zinc, including zinc amino acid chelates, generally exhibit higher bioavailability compared to inorganic zinc sources. This is attributed to their greater stability and mobility within the plant. This compound, as a zinc amino acid chelate, is designed to enhance zinc uptake and translocation, leading to more efficient correction of zinc deficiencies and improved crop yields.

Comparative Bioavailability of Zinc Fertilizers

The bioavailability of zinc from different fertilizer sources is influenced by several factors, including the chemical form of zinc, soil properties (such as pH and organic matter content), and the method of application. The following table summarizes the relative bioavailability of common zinc fertilizers.

Fertilizer TypeChemical FormKey Characteristics Affecting BioavailabilityRelative Bioavailability
This compound Zinc Amino Acid ChelateOrganic molecule protects zinc from precipitation in the soil; readily absorbed and translocated within the plant.[1][2][3]High
Zinc Sulfate Inorganic Salt (ZnSO₄)Highly water-soluble and readily available for plant uptake, but can become unavailable in high pH or calcareous soils.[4][5]Moderate to High
Zinc Oxide Inorganic Salt (ZnO)Low water solubility, leading to slower release and lower availability, especially in alkaline soils.[4]Low to Moderate
Zinc-EDTA Synthetic ChelateHigh stability across a wide pH range, preventing zinc from binding to soil particles.High

Experimental Evidence

Study 1: Foliar Application of Different Zinc Forms in Rice

A study on rice demonstrated that foliar application of zinc-amino acid and zinc sulfate significantly increased the zinc concentration and bioavailability in polished rice. The effectiveness of zinc-amino acid and zinc sulfate was higher than that of Zinc-EDTA and Zinc-Citrate in improving zinc concentration and reducing phytic acid, which in turn enhances zinc bioavailability.

TreatmentZinc Concentration Increase in Polished Rice (%)Zinc Bioavailability Increase in Polished Rice (%)
Zinc-Amino Acid24.0468.37
Zinc Sulfate22.4764.43
Zinc-EDTANot specified13.85
Zinc-CitrateNot specified21.96
Study 2: Zinc Uptake in Maize in Alkaline Calcareous Soil

Research on maize grown in alkaline calcareous soil showed that zinc release from Zn-EDTA was significantly higher than from zinc sulfate. The application of Zn-EDTA also resulted in higher zinc concentration and uptake in the plant tissue compared to zinc sulfate.

Zinc SourceMaximum Zinc Release (mg kg⁻¹)Maximum Zinc Concentration in Plant (mg kg⁻¹)
Zn-EDTA6.3579.5
Zinc Sulfate2.8067.6

Experimental Protocols

In Vitro Digestion/Caco-2 Cell Model for Zinc Bioavailability Assessment

This method is commonly used to estimate the bioavailability of zinc from food and fortified products.

  • Sample Preparation : The fertilizer is applied to a crop (e.g., rice), and the edible portion is harvested, processed (e.g., polished), and cooked.

  • In Vitro Digestion : The cooked sample is subjected to a simulated gastrointestinal digestion process involving sequential enzymatic digestion (pepsin followed by pancreatin (B1164899) and bile salts) to mimic the conditions of the stomach and small intestine.

  • Caco-2 Cell Culture : Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of intestinal enterocytes, are cultured on permeable supports.

  • Zinc Uptake : The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer.

  • Quantification : After a defined incubation period, the cells are harvested, and the amount of zinc taken up by the cells is measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry. The amount of cellular zinc uptake is used as a proxy for bioavailability.

Visualizing the Pathways to Bioavailability

The following diagrams illustrate the key factors influencing zinc bioavailability and the experimental workflow for its assessment.

Experimental_Workflow cluster_field Field Application cluster_lab Laboratory Analysis Fertilizer Fertilizer Application (e.g., this compound, ZnSO4) Crop Crop Growth (e.g., Rice) Fertilizer->Crop Harvest Harvest & Processing Crop->Harvest Digestion In Vitro Digestion (Pepsin, Pancreatin) Harvest->Digestion Sample Caco2 Caco-2 Cell Culture Digestion->Caco2 Uptake Zinc Uptake Assay Caco2->Uptake Analysis Zinc Quantification (AAS/ICP-MS) Uptake->Analysis Bioavailability Bioavailability Assessment Analysis->Bioavailability Data Interpretation

Caption: Experimental workflow for assessing zinc bioavailability.

Zinc_Bioavailability_Factors cluster_fertilizer Fertilizer Characteristics cluster_soil Soil Factors cluster_plant Plant Factors Fertilizer Zinc Form Inorganic (Sulfate, Oxide) Chelated (Amino Acid, EDTA) Soil Soil Properties pH Organic Matter Antagonistic Ions Fertilizer:f1->Soil:f1 Precipitation Risk Plant Plant Uptake & Translocation Root Absorption Vascular Transport Fertilizer:f2->Plant:f1 Enhanced Uptake Soil->Plant:f1 Influences Bioavailability Zinc Bioavailability Plant->Bioavailability

Caption: Factors influencing zinc fertilizer bioavailability.

Conclusion

The selection of a zinc fertilizer should be guided by its bioavailability to ensure efficient nutrient uptake and optimal crop performance. This compound, as a zinc amino acid chelate, offers a highly bioavailable source of zinc.[1][2][3] While zinc sulfate is an effective and widely used option, its availability can be limited in certain soil conditions. Zinc oxide generally shows the lowest bioavailability among the common zinc fertilizers. For researchers and professionals in drug development, understanding these differences is crucial for designing effective nutrient delivery systems and interventions to address zinc deficiency in both agriculture and human health.

References

A Comparative Guide to Nanoparticle Drug Delivery Systems: Zinc/Chitosan-Folic Acid in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of nanoparticle-based drug delivery is both promising and complex. This guide provides a detailed comparison of Zinc/Chitosan-Folic acid nanoparticles with other prevalent systems, supported by experimental data and protocols to aid in the selection and design of effective drug delivery strategies.

The quest for targeted and efficient drug delivery has led to the development of various nanoparticle platforms. Among these, Zinc/Chitosan-Folic acid (Zn/CS-FA) nanoparticles have emerged as a promising system, particularly for cancer therapy. This is attributed to the biocompatibility and biodegradability of chitosan, the therapeutic potential of zinc ions, and the active targeting capabilities of folic acid. Folic acid binds with high affinity to the folate receptor, which is overexpressed on the surface of many cancer cells, facilitating targeted drug delivery through receptor-mediated endocytosis.[1][2]

This guide will delve into a comparative analysis of Zn/CS-FA nanoparticles against other widely used systems such as liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The comparison will focus on key performance metrics including physicochemical properties, drug loading and encapsulation efficiencies, and in vitro/in vivo efficacy.

Performance Comparison of Nanoparticle Drug Delivery Systems

The selection of an appropriate nanoparticle system is contingent on a multitude of factors, including the physicochemical properties of the drug, the desired release profile, and the specific cellular target. The following tables provide a quantitative comparison of key performance indicators for Zn/CS-FA, liposomes, and PLGA nanoparticles based on available experimental data.

Nanoparticle SystemDrugParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
ZnS/Chitosan-Folic acid -463.67 ± 5.76+49.57 ± 1.620.29 ± 0.02[3][4]
Chitosan-Folic acid Doxorubicin235 ± 12+20 ± 20.25[5]
Liposomes (Chitosan-coated) Dexamethasone260 - 307+16 to +27-[6]
PLGA-Chitosan Disulfiram~200Positive-[7]
PLGA-Chitosan Paclitaxel132.8 ± 1.5 to 172.7 ± 3.2-20.8 ± 1.1 to +25.6 ± 0.6-[8]

Table 1: Physicochemical Properties of Various Nanoparticle Drug Delivery Systems. This table summarizes the size, surface charge (zeta potential), and size distribution (PDI) of different nanoparticle formulations. These parameters are critical as they influence the stability, biodistribution, and cellular uptake of the nanoparticles.

Nanoparticle SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Chitosan-Folic acid Doxorubicin-45.4 ± 3.2[1]
Chitosan-Folic acid 5-Fluorouracil39 ± 259 ± 2[5]
Liposomes (Folic acid targeted) Docetaxel-99.6[9]
PLGA Emtricitabine-74.34[10]
PLGA-Chitosan Paclitaxel~5-865.8 - 87.1[8]
Lipid Nanoparticles (PEGylated) ->90-[]

Table 2: Drug Loading and Encapsulation Efficiency. This table compares the capacity of different nanoparticle systems to carry a therapeutic payload. High drug loading and encapsulation efficiency are desirable to maximize the therapeutic effect and minimize the required dose of the nanocarrier.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.

Determination of Drug Loading Content and Encapsulation Efficiency

The quantification of the amount of drug successfully incorporated into the nanoparticles is a critical step in characterization. This can be achieved through direct or indirect methods.[12]

Indirect Method:

  • Separation of Nanoparticles: Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Analysis: Measure the concentration of the free drug in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

  • Calculation:

    • Encapsulation Efficiency (%EE) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • Drug Loading (%DL) = [(Total amount of drug added - Amount of free drug in supernatant) / Weight of nanoparticles] x 100

Direct Method:

  • Nanoparticle Lysis: Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by using a suitable solvent that dissolves the polymer matrix but not the drug, or through physical methods like sonication.

  • Quantification of Encapsulated Drug: Measure the concentration of the released drug using an appropriate analytical method.[12]

  • Calculation:

    • Drug Loading (%DL) = (Amount of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%EE) can also be calculated from the direct measurement if the total amount of drug used is known.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological interactions and experimental processes involved in nanoparticle drug delivery, visual representations are invaluable. The following diagrams, generated using the DOT language, illustrate the folate receptor-mediated endocytosis pathway and a typical experimental workflow for nanoparticle synthesis and characterization.

Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Folic Acid-Targeted Nanoparticle FolateReceptor Folate Receptor Nanoparticle->FolateReceptor High Affinity Binding Binding FolateReceptor->Binding Endosome Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion ReceptorRecycling Receptor Recycling Endosome->ReceptorRecycling DrugRelease Drug Release Lysosome->DrugRelease Acidic pH ReceptorRecycling->FolateReceptor To Cell Surface

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

This signaling pathway illustrates how folic acid-conjugated nanoparticles are specifically taken up by cancer cells that overexpress the folate receptor. The process begins with the binding of the nanoparticle to the receptor, followed by internalization into the cell within an endosome. The acidic environment of the endosome and subsequent fusion with a lysosome triggers the release of the encapsulated drug, leading to a localized therapeutic effect. The folate receptor is then recycled back to the cell surface.[1][2]

Experimental_Workflow cluster_characterization Characterization Techniques Start Start Synthesis Nanoparticle Synthesis (e.g., Ionic Gelation) Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization DrugLoading Drug Loading & Encapsulation Efficiency Determination Characterization->DrugLoading DLS DLS (Size, PDI) Characterization->DLS Zeta Zeta Potential Characterization->Zeta TEM TEM (Morphology) Characterization->TEM FTIR FTIR (Chemical Interaction) Characterization->FTIR InVitro In Vitro Studies (Drug Release, Cytotoxicity) DrugLoading->InVitro InVivo In Vivo Studies (Efficacy, Biodistribution) InVitro->InVivo DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis End End DataAnalysis->End

Caption: A generalized experimental workflow for nanoparticle drug delivery systems.

References

confirming the enhanced absorption of Zincofol through foliar application

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive guide for researchers, scientists, and drug development professionals confirming the enhanced absorption of Zincofol through foliar application. This document provides a detailed comparison of this compound, a zinc amino acid chelate, with other foliar zinc alternatives, supported by experimental data. The information presented herein is intended to provide an objective overview of the performance and mechanisms of action of chelated zinc formulations for enhanced plant nutrition and biofortification.

Introduction

Zinc is a vital micronutrient for plant growth and development, playing a crucial role in various physiological processes, including enzyme activation, chlorophyll (B73375) synthesis, and hormone production.[1] Foliar application of zinc is a widely adopted strategy to correct zinc deficiencies in crops, offering rapid nutrient delivery.[2] However, the efficacy of foliar zinc application is highly dependent on the chemical form of zinc used. Traditional inorganic zinc salts, such as zinc sulfate (B86663), can be subject to limited absorption and translocation due to fixation within the leaf's cell wall.[1] this compound, a zinc amino acid chelate, is designed to overcome these limitations by enhancing the uptake and mobility of zinc within the plant. This guide presents a comparative analysis of this compound's performance against conventional zinc fertilizers, supported by experimental findings.

Comparative Performance of Zinc Amino Acid Chelate (this compound)

Studies have demonstrated the superior performance of zinc amino acid chelates, the formulation of this compound, in comparison to inorganic zinc salts like zinc sulfate when applied as a foliar spray. The chelation of zinc with amino acids facilitates its absorption and translocation within the plant, leading to improved growth and yield.

A study on wheat cultivars showed that foliar application of zinc amino acid chelates resulted in a higher percentage of zinc translocation to the grains compared to zinc sulfate.[3] Specifically, while zinc sulfate application led to an average of 43% of the absorbed zinc being translocated to the grains, zinc amino acid chelates showed a translocation efficiency of 29.2% of the absorbed zinc.[3] Although the total absorbed amount was higher with zinc sulfate in this particular study, the efficiency of moving the absorbed zinc to the desired sink (the grain) is a critical factor for biofortification.[3]

Another key advantage of zinc amino acid chelates is their ability to increase nutrient concentration in the grain. Research has shown that wheat plants sprayed with zinc amino acid chelates had, on average, 14.3% higher grain zinc, iron, and protein concentrations compared to those sprayed with zinc sulfate.[4]

Table 1: Comparison of Foliar Applied Zinc Amino Acid Chelate (this compound) and Zinc Sulfate on Wheat

ParameterZinc Amino Acid ChelateZinc SulfateReference
Average Zinc Translocation to Grain (%) 29.243
Grain Zinc Concentration Increase (%) 14.3-
Grain Iron Concentration Increase (%) 14.3-[4]
Grain Protein Concentration Increase (%) 14.3-[4]
Leaf Area Increase (%) 2524[3]

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols are essential for comparing the efficacy of different foliar zinc formulations. Below are detailed methodologies for key experiments cited in the comparison.

Experiment 1: Quantifying Zinc Absorption and Translocation using Stable Isotopes

This protocol is adapted from studies comparing different zinc formulations on peach and pistachio trees.[5]

Objective: To quantify the absorption and translocation of zinc from different foliar fertilizers.

Materials:

  • Plant seedlings (e.g., peach, wheat) grown under controlled conditions to induce mild zinc deficiency.

  • Zinc formulations to be tested (e.g., this compound, zinc sulfate).

  • Stable isotope of zinc (e.g., 68Zn) incorporated into each formulation.

  • Surfactant (optional, to be tested as a variable).

  • Pressurized sprayer for foliar application.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis.

Methodology:

  • Plant Preparation: Grow seedlings in a greenhouse or growth chamber in a zinc-deficient medium until visual symptoms of deficiency appear.

  • Isotope Labeling: Incorporate the 68Zn stable isotope into each of the zinc fertilizer formulations to be tested.

  • Foliar Application:

    • Randomly assign plants to different treatment groups, including an untreated control.

    • Prepare spray solutions of each 68Zn-labeled formulation at the desired concentration.

    • Apply the foliar spray to a specific portion of the plant canopy (e.g., lower half) to distinguish between direct contact and translocated zinc.

    • Record the volume of solution applied to each plant.

  • Sample Collection: After a defined period (e.g., 20-30 days), harvest different plant tissues:

    • Treated leaves (from the sprayed area).

    • Untreated leaves (from the unsprayed area).

    • Stems.

    • Roots.

    • Flowers and new growth (if applicable).

  • Sample Analysis:

    • Dry all plant samples to a constant weight.

    • Digest the dried plant material using an appropriate acid mixture.

    • Analyze the digested samples for 68Zn concentration using ICP-MS.

  • Data Calculation:

    • Calculate the total amount of 68Zn absorbed by the plant.

    • Determine the percentage of applied 68Zn that was translocated to untreated plant parts.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis cluster_results Results A Grow Zn-deficient seedlings C Foliar spray application to lower canopy A->C B Label this compound & Alternatives with 68Zn isotope B->C D Harvest treated & untreated tissues after 20-30 days C->D Incubation Period E Sample digestion D->E F 68Zn analysis by ICP-MS E->F G Calculate Zn absorption & translocation efficiency F->G

Caption: Experimental workflow for comparing foliar zinc uptake.

Signaling Pathways and Mechanism of Enhanced Absorption

The superior absorption of this compound (zinc amino acid chelate) is attributed to its chemical structure, which allows it to bypass the primary barriers to zinc uptake in the leaf.

Inorganic zinc, such as Zn2+ from zinc sulfate, carries a positive charge and can be easily immobilized by the negatively charged components of the plant cell wall, primarily pectins.[1] This fixation significantly reduces the amount of zinc that can penetrate the leaf cuticle and enter the plant's vascular system for translocation.

Chelation with amino acids neutralizes the positive charge of the zinc ion, forming a stable, neutrally charged molecule. This allows the zinc-amino acid complex to move more freely through the leaf surface and apoplast, avoiding fixation in the cell wall. Once inside the plant tissue, the zinc can be released from the chelate and utilized in metabolic processes.

Signaling_Pathway cluster_leaf Leaf Surface & Cell Wall cluster_plant Plant Interior A Foliar Application B Zinc Sulfate (ZnSO4) Zn2+ (positively charged) A->B C This compound (Zn-Amino Acid Chelate) (neutrally charged) A->C D Cell Wall (negatively charged pectins) B->D Fixation F Enhanced Absorption & Translocation C->F Bypasses Fixation E Limited Absorption & Translocation D->E Immobilization

Caption: Proposed mechanism for enhanced zinc uptake with this compound.

Conclusion

The data strongly suggest that the foliar application of this compound, a zinc amino acid chelate, offers significant advantages over traditional inorganic zinc fertilizers. The chelated form enhances zinc absorption and translocation, leading to higher nutrient concentrations in critical plant tissues, such as grains. This improved efficiency not only addresses zinc deficiencies more effectively but also contributes to the biofortification of crops, a crucial aspect of improving human nutrition. For researchers and professionals in drug development focusing on nutrient delivery systems, the principles of chelation demonstrated by this compound provide a valuable model for enhancing the bioavailability of essential minerals. Further research focusing on the specific signaling pathways activated by chelated micronutrients could unlock new avenues for optimizing nutrient delivery in both plants and animals.

References

comparative effectiveness of different biopolymer coatings for zinc nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of chitosan (B1678972), alginate, dextran (B179266), and cellulose (B213188) coatings on zinc oxide nanoparticles (ZnO NPs) reveals distinct advantages and disadvantages across key performance indicators, including stability, biocompatibility, antimicrobial efficacy, and drug delivery potential. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data to inform the selection of the most suitable biopolymer coating for their specific applications.

Zinc oxide nanoparticles are widely explored for their therapeutic and diagnostic applications. However, their stability, biocompatibility, and targeted delivery can be significantly enhanced by surface modification with biopolymers. This guide delves into the comparative effectiveness of four common biopolymers—chitosan, alginate, dextran, and cellulose—used for coating ZnO NPs.

Comparative Performance Analysis

The choice of biopolymer coating profoundly influences the physicochemical and biological properties of ZnO NPs. The following tables summarize the comparative performance of chitosan, alginate, dextran, and cellulose coatings based on available experimental data.

Antimicrobial Activity

The antimicrobial efficacy of biopolymer-coated ZnO NPs is a critical parameter for applications in anti-infective therapies and antimicrobial coatings. The zone of inhibition is a common metric used to quantify this activity, with a larger zone indicating greater efficacy.

Biopolymer CoatingTarget MicroorganismZone of Inhibition (mm)Reference
Chitosan Escherichia coli15.7 - 18.3[1]
Staphylococcus aureus~16[2]
Alginate Escherichia coliSimilar to uncoated ZnO NPs[3]
Staphylococcus aureusSimilar to uncoated ZnO NPs[3]
Dextran Data not available for ZnO NPs-
Cellulose Escherichia coliGood antibacterial activity[4]
Staphylococcus aureusGood antibacterial activity[4]

Note: Direct comparative studies under identical conditions are limited. The provided data is collated from individual studies and should be interpreted with caution.

Anticancer Efficacy

The cytotoxic effect of biopolymer-coated ZnO NPs against cancer cells is evaluated by determining the half-maximal inhibitory concentration (IC50), where a lower IC50 value indicates higher potency.

Biopolymer CoatingCancer Cell LineIC50 Value (µg/mL)Reference
Chitosan HeLa (Cervical Cancer)Significantly lower than uncoated ZnO NPs[5]
Alginate Data not available-
Dextran HeLa (Cervical Cancer)Did not cause considerable toxicity at lower concentrations[6][7]
MCF-7 (Breast Cancer)Did not cause considerable toxicity at lower concentrations[6][7]
Cellulose B16F10 (Melanoma)207[8]
MDA-MB-231 (Breast Cancer)201.6[8]
MCF-7 (Breast Cancer)238.9[8]

Note: The IC50 values are highly dependent on the specific cell line, nanoparticle concentration, and experimental conditions.

Drug Loading and Release

The efficiency of loading a therapeutic agent onto the nanoparticle and its subsequent release profile are crucial for drug delivery applications. Doxorubicin (B1662922) (DOX) is a commonly used model anticancer drug.

Biopolymer CoatingDrug Loading Efficiency (%)Release ProfileReference
Chitosan ~31.25% (for DOX)pH-sensitive sustained and controlled release[9]
Alginate Data not available for individual coating-
Dextran High loading capacity (for DOX on iron oxide NPs)pH-dependent release[5]
Cellulose -Controlled release of DOX[10]

Note: Data for dextran is based on iron oxide nanoparticles, which may not be directly comparable to ZnO NPs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common experimental protocols for the synthesis and evaluation of biopolymer-coated ZnO NPs.

Synthesis of Biopolymer-Coated ZnO Nanoparticles

A general workflow for the synthesis of biopolymer-coated ZnO NPs is depicted below. The specific precursors and reaction conditions vary depending on the chosen biopolymer.

cluster_synthesis Synthesis of Biopolymer-Coated ZnO NPs zinc_precursor Zinc Precursor Solution (e.g., Zinc Nitrate, Zinc Acetate) mixing Mixing and Stirring zinc_precursor->mixing biopolymer_solution Biopolymer Solution (Chitosan, Alginate, Dextran, or Cellulose) biopolymer_solution->mixing precipitation Precipitation (e.g., addition of NaOH) mixing->precipitation washing Washing and Centrifugation precipitation->washing drying Drying/Calcination washing->drying coated_nps Biopolymer-Coated ZnO NPs drying->coated_nps

General workflow for synthesizing biopolymer-coated ZnO NPs.

Chitosan-Coated ZnO NPs Synthesis: Chitosan is dissolved in a weak acidic solution (e.g., 2% acetic acid). A zinc precursor solution (e.g., zinc acetate) is added to the chitosan solution. The pH is then raised by adding a base (e.g., NaOH) to induce the formation of ZnO NPs, which are simultaneously coated with chitosan. The resulting nanoparticles are collected by centrifugation, washed, and dried[5].

Alginate-Coated ZnO NPs Synthesis: Sodium alginate is dissolved in deionized water. A zinc precursor (e.g., zinc sulfate) is added to the alginate solution, followed by the addition of a base (e.g., NaOH) while stirring at an elevated temperature (e.g., 80°C). The resulting precipitate of alginate-coated ZnO NPs is filtered, washed, and dried[11].

Dextran-Coated ZnO NPs Synthesis: While specific protocols for dextran-coated ZnO NPs are less common in the searched literature, a general approach involves synthesizing ZnO NPs first and then coating them with dextran. For instance, ZnO NPs can be prepared via a co-precipitation method, and then a dextran solution is added and stirred to allow for coating[12][13].

Cellulose-Coated ZnO NPs Synthesis: Cellulose or its derivatives (e.g., carboxymethyl cellulose) are dissolved in a suitable solvent. A zinc precursor is added to the cellulose solution. The mixture is then subjected to conditions that promote the formation of ZnO NPs, such as heating or the addition of a precipitating agent. The resulting cellulose-coated ZnO NPs are then collected and purified[12].

Antimicrobial Activity Assessment (Zone of Inhibition)

The agar (B569324) well diffusion method is a standard technique to evaluate the antimicrobial activity of nanoparticles.

cluster_antimicrobial Zone of Inhibition Assay prepare_agar Prepare Agar Plates Seeded with Target Microorganism create_wells Create Wells in the Agar prepare_agar->create_wells add_nps Add Nanoparticle Suspension to the Wells create_wells->add_nps incubate Incubate the Plates add_nps->incubate measure_zone Measure the Diameter of the Inhibition Zone incubate->measure_zone

Workflow for the agar well diffusion assay.

A lawn of the target microorganism (e.g., E. coli or S. aureus) is prepared on an agar plate. Wells are then punched into the agar, and a suspension of the biopolymer-coated ZnO NPs is added to each well. The plates are incubated, and the diameter of the clear zone around the well, where microbial growth is inhibited, is measured[13][14].

Anticancer Efficacy Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer agents.

cluster_mtt MTT Assay for Cytotoxicity seed_cells Seed Cancer Cells in a 96-well Plate add_nps Treat Cells with Different Concentrations of Nanoparticles seed_cells->add_nps incubate_cells Incubate for a Defined Period (e.g., 24-72 hours) add_nps->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan (B1609692) Crystal Formation add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan Crystals (e.g., with DMSO) incubate_mtt->dissolve_formazan measure_absorbance Measure Absorbance dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Workflow for the MTT assay to determine IC50 values.

Cancer cells are seeded in a 96-well plate and treated with various concentrations of the biopolymer-coated ZnO NPs. After an incubation period, MTT reagent is added, which is converted to purple formazan crystals by metabolically active cells. The formazan is then dissolved, and the absorbance is measured to determine cell viability. The IC50 value is the concentration of the nanoparticles that inhibits 50% of cell growth[12][15][16].

Drug Loading and Release Study

The amount of drug loaded onto the nanoparticles and the rate at which it is released are determined using techniques like UV-Vis spectroscopy.

cluster_drug Drug Loading and Release Protocol cluster_loading Drug Loading cluster_release Drug Release incubate_drug Incubate Nanoparticles with Drug Solution separate_nps Separate Drug-Loaded NPs (e.g., Centrifugation) incubate_drug->separate_nps measure_supernatant Measure Drug Concentration in Supernatant (UV-Vis) separate_nps->measure_supernatant calculate_loading Calculate Drug Loading Efficiency measure_supernatant->calculate_loading disperse_nps Disperse Drug-Loaded NPs in Release Medium (e.g., PBS) sample_aliquots Take Aliquots at Different Time Intervals disperse_nps->sample_aliquots measure_drug Measure Drug Concentration in Aliquots (UV-Vis) sample_aliquots->measure_drug plot_release Plot Cumulative Drug Release vs. Time measure_drug->plot_release

General protocol for drug loading and release studies.

For drug loading, the nanoparticles are incubated with a solution of the drug. The amount of unbound drug in the supernatant after separation is measured to calculate the loading efficiency. For drug release, the drug-loaded nanoparticles are placed in a release medium (e.g., phosphate-buffered saline at a specific pH), and the amount of drug released over time is quantified[15][17][18].

Conclusion

The selection of a biopolymer coating for zinc oxide nanoparticles is a critical decision that depends on the intended application. Chitosan stands out for its inherent antimicrobial properties and pH-responsive behavior, making it a strong candidate for anti-infective and controlled drug release systems. Alginate offers good biocompatibility and is often used in combination with other polymers. Dextran is known for its excellent biocompatibility and stability, though more research is needed on its specific application with ZnO NPs. Cellulose, being abundant and biocompatible, provides a versatile platform for various modifications.

This guide provides a foundational comparison to aid in the decision-making process. However, for specific applications, further empirical studies directly comparing these biopolymer coatings under identical experimental conditions are highly recommended to make a definitive choice.

References

Safety Operating Guide

Proper Disposal of Zinc-Containing Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on the assumption that "Zincofol" is a zinc-containing compound. No specific Safety Data Sheet (SDS) for a substance named "this compound" was found. Therefore, these guidelines are general for zinc and its common compounds. Always consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling before proceeding with any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of zinc-containing waste materials in a laboratory setting, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle all zinc-containing waste with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle all zinc compounds, especially powders and solutions, within a well-ventilated fume hood to minimize inhalation risks.[1][2]

  • Spill Management: In case of a spill, assess the extent of the danger and evacuate the area if necessary. For small spills (<1 L), trained personnel may use a spill kit or absorbent material to confine and clean up the spill.[1] Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for chemical waste pick-up.[1] Avoid generating dust when cleaning up solid zinc compounds.[1][3]

II. Step-by-Step Disposal Procedures

The proper disposal method for zinc-containing waste depends on its form (solid or liquid) and concentration.

A. Solid Zinc-Containing Waste (e.g., Zinc Powder, Zinc Oxide)

  • Collection:

    • Collect waste zinc in its pure form in a sealable, compatible waste container.[4]

    • For contaminated disposables, such as gloves or weighing paper, place them in a designated hazardous waste container.[1]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[1][4] The label should clearly identify the contents as "Hazardous Waste - Zinc Compound" and include any other known chemical components.

  • Storage:

    • Store the sealed container in a dry, cool, and well-ventilated area.[2]

    • Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Disposal:

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal service.[5]

B. Liquid Zinc-Containing Waste (e.g., this compound Solutions)

  • Concentration Determination:

    • Determine the concentration of zinc in the solution. This is a critical step as it dictates the disposal route.

    • Solutions with a zinc concentration greater than 1 ppm must be treated as hazardous waste.[4]

    • Solutions containing less than 1 ppm of zinc may be eligible for drain disposal in some jurisdictions, but it is crucial to verify this with your local regulations and EHS department.[4]

  • High-Concentration Waste (> 1 ppm Zinc):

    • Collection: Collect the waste solution in a sealable, compatible container.

    • Labeling: Attach a completed Dangerous Waste label as soon as waste is added.[4]

    • Storage: Store away from incompatible materials.[4]

    • Disposal: Request a chemical waste collection from your EHS department.[4]

  • Low-Concentration Waste (< 1 ppm Zinc):

    • Verification: Confirm with your institution's EHS department that drain disposal of solutions with less than 1 ppm zinc is permissible.

    • Neutralization (if acidic): If the solution is acidic, it must be neutralized before drain disposal. Zinc powder residues can be dissolved with a diluted acid solution, which should then be collected as acidic hazardous waste.[1] For some zinc compounds like zinc chloride, neutralization with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) to a neutral pH may be an option, but this should only be performed by trained personnel.[5]

    • Disposal: If permitted, flush the neutralized, low-concentration solution down the drain with copious amounts of water.

C. Empty Containers

  • Empty containers that held zinc compounds must be managed as hazardous waste.[4] Do not rinse them out. Attach a completed Dangerous Waste label and arrange for their collection.[4]

III. Quantitative Data for Zinc Disposal

ParameterValueRegulation/Guideline
Zinc Solution for Drain Disposal < 1 ppmInstitutional Guideline Example[4]
Oral LD50 (Zinc Sulfate) 1260 mg/kg (rat)Fisher Scientific SDS[6]

Note: The 1 ppm threshold is provided as an example from one source and may vary based on local regulations. Always confirm acceptable limits with your institution's EHS office.

IV. Experimental Protocols

Neutralization of Acidic Zinc Waste (Conceptual Protocol)

This is a conceptual protocol and should be adapted and approved by your institution's safety committee before implementation.

  • Preparation: Work in a fume hood and wear appropriate PPE. Have a pH meter or pH strips ready. Prepare a neutralizing agent solution (e.g., 1M sodium hydroxide).

  • Procedure: Slowly add the neutralizing agent to the acidic zinc waste solution while stirring continuously.

  • Monitoring: Monitor the pH of the solution frequently.

  • Endpoint: Continue adding the neutralizing agent until the pH reaches a neutral range (typically pH 6-8).

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

V. Disposal Workflow Diagram

ZincofolDisposal node_start Start: this compound Waste node_form Determine Waste Form node_start->node_form node_solid Solid Waste (Powder, Residue, Contaminated PPE) node_form->node_solid Solid node_liquid Liquid Waste (Solution) node_form->node_liquid Liquid node_collect_solid Collect in Labeled Hazardous Waste Container node_solid->node_collect_solid node_conc Determine Zinc Concentration node_liquid->node_conc node_store_solid Store Safely (Dry, Cool, Ventilated) node_collect_solid->node_store_solid node_dispose_solid Arrange for EHS Hazardous Waste Pickup node_store_solid->node_dispose_solid node_end End node_dispose_solid->node_end node_high_conc > 1 ppm Zinc node_conc->node_high_conc High node_low_conc < 1 ppm Zinc node_conc->node_low_conc Low node_collect_high Collect in Labeled Hazardous Waste Container node_high_conc->node_collect_high node_verify_drain Verify Local Regulations for Drain Disposal node_low_conc->node_verify_drain node_store_high Store Safely node_collect_high->node_store_high node_dispose_high Arrange for EHS Hazardous Waste Pickup node_store_high->node_dispose_high node_dispose_high->node_end node_neutralize Neutralize if Acidic node_verify_drain->node_neutralize node_drain Dispose Down Drain with Copious Water node_neutralize->node_drain node_drain->node_end

References

Essential Safety and Logistical Information for Handling Zincofol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, procedural guidance on the necessary personal protective equipment (PPE), operational plans, and disposal protocols for Zincofol. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

Protection LevelItemSpecifications
Primary Eye ProtectionChemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3]
Hand ProtectionNitrile gloves are suitable for general handling. For prolonged contact or handling of concentrates, chemical-resistant gloves (e.g., butyl rubber) should be used.[2][4] Gloves must be inspected before use and removed properly to avoid skin contact.
Body ProtectionA 100% cotton or flame-resistant lab coat must be worn and fully buttoned.[2][4] Long pants and closed-toe shoes are mandatory. For tasks with a high splash risk, a chemical-resistant apron is also required.[1]
Secondary Respiratory ProtectionAll work with this compound should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3][6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Always handle this compound in a designated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools and equipment to minimize direct contact.

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly sealed and protect them from physical damage.[4]

  • Store away from sources of heat, ignition, and direct sunlight.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[4]
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[8] For large spills, evacuate the area and contact emergency services.[4]

Disposal Plan

Improper disposal of chemical waste can have serious environmental consequences. This compound and its containers must be disposed of as hazardous waste.

Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and clearly labeled container.

Disposal:

  • Dispose of hazardous waste through a licensed and certified hazardous waste disposal company.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve this compound from Storage prep_setup->handle_retrieve handle_use Use in Experiment handle_retrieve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate emergency_spill Spill handle_use->emergency_spill emergency_exposure Personal Exposure handle_use->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.